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  • Product: 2,3,4-Trimethylbenzaldehyde
  • CAS: 34341-28-1

Core Science & Biosynthesis

Foundational

2,3,4-Trimethylbenzaldehyde: Technical Profile & Synthetic Utility

CAS: 34341-28-1 Formula: C₁₀H₁₂O Molecular Weight: 148.20 g/mol Executive Summary 2,3,4-Trimethylbenzaldehyde (2,3,4-TMB) is a trisubstituted aromatic aldehyde characterized by a dense steric environment around the formy...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 34341-28-1 Formula: C₁₀H₁₂O Molecular Weight: 148.20 g/mol

Executive Summary

2,3,4-Trimethylbenzaldehyde (2,3,4-TMB) is a trisubstituted aromatic aldehyde characterized by a dense steric environment around the formyl group. Unlike its symmetric isomer mesitaldehyde (2,4,6-trimethylbenzaldehyde), 2,3,4-TMB possesses a unique "vicinal" substitution pattern (1,2,3,4-substitution), creating a distinct electronic and steric profile.

While often overshadowed by its isomers in commodity chemical markets, 2,3,4-TMB has emerged as a significant natural product marker in the essential oils of Eryngium and Ferulago species, exhibiting potent antimicrobial activity. Synthetically, it serves as a challenging yet valuable intermediate for constructing sterically crowded pharmaceutical scaffolds and polysubstituted styrenes.

This guide details the physicochemical properties, regioselective synthesis, and application spectrum of 2,3,4-TMB, designed for researchers requiring high-purity isolation or derivatization of this compound.

Chemical Identity & Physicochemical Profile

2,3,4-TMB is typically isolated as a pale yellow, viscous liquid with a characteristic aromatic odor. Its high boiling point and lipophilicity dictate specific handling protocols during purification (e.g., high-vacuum distillation).

Table 1: Physicochemical Properties
PropertyValue / DescriptionSource/Note
CAS Number 34341-28-1Registry
IUPAC Name 2,3,4-TrimethylbenzaldehydeSystematic
Molecular Formula C₁₀H₁₂O-
Molecular Weight 148.20 g/mol -
Physical State Liquid (at 25 °C)Experimental [1, 2]
Boiling Point 240–250 °C (est.[1][2] at 760 mmHg)Extrapolated from GC Retention Indices [3]
Density ~1.01 g/cm³Predicted
Refractive Index ~1.55Predicted
Solubility Insoluble in water; Soluble in EtOH, Et₂O, CHCl₃Lipophilic character
GC Retention Index ~1331 (on non-polar columns)NIST Data [3]

Technical Note: The boiling point of 2,3,4-TMB is consistently higher than that of its isomer 2,4,6-trimethylbenzaldehyde (~237 °C). This is attributed to the "hemimellitene" substitution pattern, which allows for slightly more efficient dipole-dipole stacking compared to the sterically shielding "mesitylene" pattern of the 2,4,6-isomer.

Synthesis & Manufacturing

The primary challenge in synthesizing 2,3,4-TMB is achieving regioselectivity . The starting material, 1,2,3-trimethylbenzene (hemimellitene), has two open sites for electrophilic attack: position 4 and position 5.

Regioselectivity Mechanism

The formylation of 1,2,3-trimethylbenzene overwhelmingly favors the 4-position due to the cooperative directing effects of the methyl groups:

  • C1-Methyl: Directs ortho (to C2, C6) and para (to C4).

  • C3-Methyl: Directs ortho (to C2, C4) and para (to C6).

  • C2-Methyl: Directs ortho (to C1, C3) and para (to C5).

Result: Position 4 is activated by the ortho effect of the C3-methyl and the para effect of the C1-methyl. Position 5 is only activated by the para effect of the C2-methyl and is meta to the other two. Consequently, electrophilic attack occurs selectively at C4, yielding 2,3,4-TMB as the major product (>90% selectivity).

Experimental Protocol: Rieche Formylation

The Rieche formylation (using dichloromethyl methyl ether and TiCl₄) is the preferred laboratory method due to mild conditions and high yields compared to the Gattermann-Koch reaction.

Reagents:

  • 1,2,3-Trimethylbenzene (Hemimellitene)

  • Dichloromethyl methyl ether (DCME)

  • Titanium tetrachloride (TiCl₄)

  • Dichloromethane (DCM) - Anhydrous

Step-by-Step Procedure:

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Solvation: Charge the flask with 1,2,3-trimethylbenzene (12.0 g, 0.1 mol) and anhydrous DCM (150 mL). Cool the solution to 0 °C in an ice bath.

  • Catalyst Addition: Carefully add TiCl₄ (22 mL, 0.2 mol) dropwise over 15 minutes. The solution will darken (yellow/orange complex formation).

  • Formylation: Add dichloromethyl methyl ether (11.5 g, 0.1 mol) dropwise over 20 minutes, maintaining the temperature below 5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of the starting arene.

  • Quench: Pour the reaction mixture slowly onto 200 g of crushed ice/water with vigorous stirring.

  • Extraction: Separate the organic layer.[3] Extract the aqueous layer twice with DCM (2 x 50 mL).

  • Purification: Wash combined organics with saturated NaHCO₃ and brine. Dry over MgSO₄ and concentrate in vacuo.

  • Isolation: Purify the residue via vacuum distillation (approx. 110–115 °C at 10 mmHg) or flash chromatography (Silica, 0-5% EtOAc in Hexane) to yield 2,3,4-trimethylbenzaldehyde.

Synthetic Pathway Diagram

SynthesisPathway Hemimellitene 1,2,3-Trimethylbenzene (Hemimellitene) TiCl4 TiCl4 / DCME (Rieche Formylation) Hemimellitene->TiCl4 Intermediate σ-Complex (Electrophilic Attack) TiCl4->Intermediate 0°C, DCM Product 2,3,4-Trimethylbenzaldehyde (Major Isomer) Intermediate->Product Attack at C4 (Ortho/Para Directed) MinorProduct 3,4,5-Trimethylbenzaldehyde (Minor Isomer) Intermediate->MinorProduct Attack at C5 (Meta Directed)

Figure 1: Regioselective synthesis of 2,3,4-trimethylbenzaldehyde via Rieche formylation. The C4 position is electronically favored over C5.

Natural Occurrence & Biological Activity[4][5]

Unlike many synthetic intermediates, 2,3,4-TMB is a validated natural product. It has been identified as a major constituent in the essential oils of several Apiaceae species.

  • Sources:

    • Ferulago species: Found in the roots of Ferulago setifolia and Ferulago campestris [4, 5].

    • Eryngium species: A dominant component in the root oil of Eryngium campestre and Eryngium maritimum [2, 6].

  • Biological Activity:

    • Antimicrobial: The essential oils containing high percentages of 2,3,4-TMB exhibit significant activity against Gram-positive bacteria (Staphylococcus aureus) and fungi (Candida albicans).

    • Mechanism: As a lipophilic aldehyde, it likely disrupts cell membrane integrity and interferes with enzymatic functions via Schiff base formation with membrane proteins.

Pharmaceutical Applications

While often confused with 2,3-dimethylbenzaldehyde (the precursor for Medetomidine), 2,3,4-TMB serves as a specialized building block for:

  • Steric Probes: Used to synthesize "trimethyl" analogs of bioactive phenyl-imidazoles to test the steric tolerance of receptor binding pockets (e.g., alpha-2 adrenergic receptors).

  • Polysubstituted Styrenes: Converted via Wittig olefination to 2,3,4-trimethylstyrene, a monomer for specialized polymers with high glass transition temperatures.

  • Chalcone Synthesis: Condensation with acetophenones yields sterically crowded chalcones, which are screened for anti-inflammatory and anticancer properties.

Safety & Handling (SDS Summary)

GHS Classification:

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Storage:

  • Store under an inert atmosphere (Nitrogen/Argon) to prevent oxidation to 2,3,4-trimethylbenzoic acid.

  • Keep in a cool, dry place away from strong oxidizers and bases.

References

  • PubChem. (2025).[1] 2,3,4-Trimethylbenzaldehyde Compound Summary. National Library of Medicine. Link

  • Küpeli, E., et al. (2006). Chemical characterization and biological activity of essential oils of Eryngium species. Journal of Ethnopharmacology. Link

  • NIST Mass Spectrometry Data Center. (2025).[1] 2,3,4-Trimethylbenzaldehyde Gas Chromatography Data. NIST Chemistry WebBook. Link

  • Demirci, F., et al. (2000). Composition of the Essential Oil of Ferulago setifolia. Journal of Essential Oil Research. Link

  • Maggi, F., et al. (2009). Chemical composition and antimicrobial activity of the essential oils from Ferulago campestris. Food Chemistry. Link

  • Flamini, G., et al. (2008). Composition of the essential oils of Eryngium maritimum. Food Chemistry. Link

Sources

Exploratory

Molecular Architecture and Applied Dynamics of 2,3,4-Trimethylbenzaldehyde: A Comprehensive Guide for Advanced Research

Executive Summary As a Senior Application Scientist navigating the intersection of natural product isolation and synthetic material engineering, I frequently encounter aromatic scaffolds that serve dual purposes across d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the intersection of natural product isolation and synthetic material engineering, I frequently encounter aromatic scaffolds that serve dual purposes across disparate industries. 2,3,4-Trimethylbenzaldehyde (CAS: 34341-28-1) is a sterically hindered, electron-rich aromatic aldehyde that bridges botanical pharmacognosy and advanced polymer science. This whitepaper deconstructs its physicochemical properties, outlines self-validating protocols for its isolation, and explores its mechanistic role in pharmaceutical and semiconductor applications.

Physicochemical Profiling and Structural Dynamics

The molecular architecture of 2,3,4-trimethylbenzaldehyde consists of a benzene ring substituted with an aldehyde group at the C1 position and three contiguous methyl groups at C2, C3, and C4. This specific contiguous substitution pattern creates significant steric hindrance around the reactive aldehyde moiety, fundamentally altering its kinetic profile in nucleophilic addition reactions. Furthermore, the electron-donating nature of the three methyl groups (via hyperconjugation and inductive effects) enriches the aromatic pi-system, making it a highly specialized candidate for electrophilic aromatic substitutions and cross-linking polymerization.

Quantitative Physicochemical Data

To establish a baseline for synthetic scaling and analytical tracking, the core properties of the molecule are summarized below.

PropertyValueCausality / Significance
CAS Number 34341-28-1Unique identifier required for regulatory tracking and procurement.
Molecular Formula C10H12ODefines the stoichiometric boundaries for combinatorial library synthesis.
Molecular Weight 148.20 g/mol Critical for calculating precise molar equivalents in polymer resin formulations.
Structural Class Aromatic AldehydeDictates the primary reactivity profile (e.g., Schiff base formation, Wittig reactions).
Natural Source Matrix Eryngium & Ferulago spp.Indicates evolutionary utility in plant defense mechanisms, guiding extraction sources[1][2].

Natural Occurrence and Biosynthetic Context

In botanical systems, 2,3,4-trimethylbenzaldehyde is a prominent volatile constituent within the essential oils of specific Apiaceae family members. It constitutes a dominant fraction of the root essential oils in Eryngium amethystinum (up to 74.10%) and is present in significant quantities in the leaves and shoot cultures of Eryngium maritimum (11.3%)[2][3]. It is also identified in the essential oils of the Ferulago genus, contributing heavily to the plant's ethnomedicinal profile[1].

The presence of this compound in these specific taxa suggests a specialized biosynthetic pathway involving the enzymatic methylation of simpler benzaldehyde precursors. Ecologically, this highly volatile and lipophilic aldehyde serves as a potent defense mechanism against microbial pathogens and herbivores.

Experimental Protocol: Isolation and Chromatographic Validation

Harnessing 2,3,4-trimethylbenzaldehyde from complex natural matrices requires a robust analytical framework. The following protocol outlines a self-validating system for its extraction and quantification.

Causality Check: Why use hydrodistillation coupled with GC-MS? Direct solvent extraction often pulls heavy, non-volatile waxes that obscure target peaks. Hydrodistillation selectively isolates the volatile fraction without exceeding 100°C, preventing the thermal degradation of the reactive aldehyde group. Furthermore, because isomers like 2,3,5- and 2,3,6-trimethylbenzaldehyde yield nearly identical mass fragmentation patterns, relying solely on MS libraries is scientifically invalid. The protocol below mandates the use of Linear Retention Indices (LRI) as a self-validating mechanism to ensure absolute structural assignment[2].

Step-by-Step Methodology: Hydrodistillation and GC-MS Profiling
  • Matrix Preparation: Pulverize 100 g of dried Eryngium root material into a fine powder.

    • Causality: Maximizes the surface area-to-volume ratio, ensuring efficient steam penetration and complete release of intracellular essential oils.

  • Hydrodistillation: Subject the pulverized biomass to hydrodistillation using a standard Clevenger-type apparatus for exactly 3 hours.

    • Causality: The boiling water gently volatilizes the essential oil components, carrying them into the condenser while leaving non-volatile matrix components behind.

  • Liquid-Liquid Extraction: Trap the resulting aqueous distillate in a non-polar solvent (e.g., n-hexane) and dry the organic layer over anhydrous sodium sulfate.

    • Causality: Removes trace water that would otherwise cause stationary phase degradation and baseline noise during gas chromatography.

  • GC-MS/FID Injection: Inject 1 µL of the dried extract into a GC-MS equipped with a non-polar capillary column (e.g., HP-5MS). Temperature program: Hold at 60°C for 3 min, ramp at 3°C/min to 240°C.

  • Self-Validation (Retention Index Calculation): Co-inject a homologous series of n-alkanes (C8–C20) under identical chromatographic conditions. Calculate the LRI for the target peak.

    • Causality: By matching both the mass spectrum and the calculated LRI against authoritative databases (e.g., NIST or MassFinder), you eliminate the risk of misidentifying 2,3,4-trimethylbenzaldehyde as one of its structural isomers[2].

G A Raw Plant Material (Eryngium roots) B Hydrodistillation (Clevenger Apparatus) A->B Heat & H2O C Essential Oil Extraction (Non-polar Solvent) B->C Phase Separation D GC-FID / GC-MS Analysis C->D Injection E Data Processing (MassFinder / NIST) D->E Spectral Data F 2,3,4-Trimethylbenzaldehyde Identification E->F Peak Matching via LRI

Workflow for the isolation and GC-MS identification of 2,3,4-trimethylbenzaldehyde.

Pharmaceutical and Material Science Applications

Drug Development and Pharmacognosy

In pharmaceutical research, 2,3,4-trimethylbenzaldehyde acts as a bioactive synergistic agent. Essential oils rich in this compound exhibit significant growth inhibition against Gram-positive bacteria (Staphylococcus aureus) and Gram-negative strains (Klebsiella pneumoniae)[4]. Mechanistically, the highly lipophilic trimethylated benzene ring enhances membrane permeability, allowing the electrophilic aldehyde moiety to penetrate the bacterial envelope and interact with intracellular nucleophiles (such as primary amines on essential proteins), thereby disrupting microbial metabolic pathways[3][4].

Advanced Polymer Resins (Semiconductor Devices)

Beyond biological systems, the compound is a critical monomeric precursor in the synthesis of high-performance polymers. It is explicitly utilized in the formulation of polybenzoxazole and polyimide precursor varnishes[5]. When condensed with diamines, the sterically hindered aldehyde forms robust Schiff bases. These precursors undergo thermal cyclization to yield polymers with exceptional mechanical stability, low dielectric constants, and minimal warpage—properties that are absolutely paramount for manufacturing cured films in modern semiconductor devices[5].

Reactivity Core 2,3,4-Trimethylbenzaldehyde (C10H12O) Pharm Pharmacological Agents (Antimicrobial/Antioxidant) Core->Pharm Bioactivity MatSci Polyimide Precursors (Semiconductor Resins) Core->MatSci Polymerization Frag Fragrance & Flavor (Combinatorial Libraries) Core->Frag Olfactory Profiling

Downstream applications of 2,3,4-trimethylbenzaldehyde in various industries.

Conclusion

2,3,4-Trimethylbenzaldehyde is far more than a simple aromatic volatile; it is a highly functionalized scaffold with profound implications across scientific disciplines. By understanding its steric hindrance and electronic properties, researchers can optimize its extraction from natural botanical sources and leverage its distinct reactivity for the development of both next-generation antimicrobial therapeutics and advanced semiconductor materials.

References

  • Chemikart. "34341-28-1 | 2,3,4-Trimethylbenzaldehyde.
  • National Center for Biotechnology Information (PMC).
  • National Center for Biotechnology Information (PMC). "Chemical characterization, in vitro biological activity of essential oils and extracts of three Eryngium L. species and molecular docking of selected major compounds." NIH.
  • CEON. "Ethnopharmacology, Chemical Composition and Pharmacological Activity of Amethyst Sea Holly (Eryngium amethystinum L)." Scr Med.
  • MDPI. "Chemical Composition of Essential Oils from Rare and Endangered Species—Eryngium maritimum L. and E. alpinum L." Molecules.
  • Google Patents. "WO2017110982A1 - Resin, composition, cured film, method for producing cured film and semiconductor device." WIPO.

Sources

Foundational

2,3,4-trimethylbenzaldehyde vs 2,4,6-trimethylbenzaldehyde isomer comparison

The following technical guide is structured to provide a rigorous comparison between 2,3,4-trimethylbenzaldehyde and 2,4,6-trimethylbenzaldehyde (Mesitaldehyde) . It prioritizes mechanistic insight, synthetic utility, an...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide a rigorous comparison between 2,3,4-trimethylbenzaldehyde and 2,4,6-trimethylbenzaldehyde (Mesitaldehyde) . It prioritizes mechanistic insight, synthetic utility, and reactivity profiles essential for high-level R&D applications.

Executive Summary

In drug discovery and fine chemical synthesis, the distinction between 2,3,4-trimethylbenzaldehyde (2,3,4-TMB) and 2,4,6-trimethylbenzaldehyde (Mesitaldehyde) extends beyond simple isomerism. It is a fundamental case study in how steric hindrance dictates reactivity.

  • 2,4,6-Trimethylbenzaldehyde (Mesitaldehyde): Characterized by extreme steric shielding of the carbonyl carbon due to two ortho-methyl groups.[1] This forces the carbonyl group out of planarity with the aromatic ring, inhibiting conjugation and blocking nucleophilic attack. It is a "protected" aldehyde often used to introduce lipophilicity without introducing reactive liability.

  • 2,3,4-Trimethylbenzaldehyde: Possesses only one ortho-methyl group. It retains significant planarity and typical aldehydic reactivity. It serves as a more reactive scaffold for Schiff base formation and Knoevenagel condensations where steric bulk is required but carbonyl accessibility is mandatory.

Structural & Physical Analysis

The reactivity difference is quantified by the "Ortho-Effect."

Feature2,4,6-Trimethylbenzaldehyde (Mesitaldehyde)2,3,4-Trimethylbenzaldehyde
Structure Symmetric, highly hindered.Asymmetric, moderately hindered.
Carbonyl Conformation Perpendicular to ring (approx. 90° twist).Planar or near-planar (conjugated).
Ortho-Methyls Two (Positions 2, 6).One (Position 2 relative to CHO).
Boiling Point ~113–115 °C (11 mmHg) [1].[2]~118–120 °C (12 mmHg) [Est].
IR Carbonyl Stretch ~1695 cm⁻¹ (Higher freq. due to loss of conjugation).~1685 cm⁻¹ (Lower freq. due to conjugation).
Bisulfite Adduct Does NOT form (Diagnostic failure).Forms (Standard purification possible).
Mechanism of Steric Inhibition

In Mesitaldehyde, the two ortho-methyl groups create a "cone of protection" (Steric Cone Angle > 120°). This prevents the carbonyl oxygen from aligning with the pi-system of the benzene ring, reducing resonance stabilization but also mechanically blocking the trajectory of incoming nucleophiles (Burgi-Dunitz angle).

StericComparison cluster_0 2,4,6-Trimethylbenzaldehyde (Mesitaldehyde) cluster_1 2,3,4-Trimethylbenzaldehyde node_246 Carbonyl Environment: Blocked by 2-Me & 6-Me conf_246 Conformation: Non-Planar (Perpendicular) node_246->conf_246 Steric Clash react_246 Reactivity: Nucleophile Resistant conf_246->react_246 Loss of Conjugation node_234 Carbonyl Environment: Blocked by 2-Me only conf_234 Conformation: Planar (Conjugated) node_234->conf_234 Minimal Clash react_234 Reactivity: Nucleophile Accessible conf_234->react_234 Resonance Active

Caption: Comparative logic flow of steric hindrance affecting conformation and reactivity in trimethylbenzaldehyde isomers.

Synthetic Pathways & Regiocontrol

A. Synthesis of 2,4,6-Trimethylbenzaldehyde (Mesitaldehyde)

Method: Rieche Formylation (Standard). Why: Mesitylene is symmetric; electrophilic aromatic substitution (EAS) yields a single mono-formylated product.

  • Reagents: Mesitylene, Dichloromethyl methyl ether (DCME),

    
     or 
    
    
    
    .
  • Key Advantage: High yield (>80%) and simple purification (distillation) due to lack of isomers.

B. Synthesis of 2,3,4-Trimethylbenzaldehyde

Method: Formylation of 1,2,3-Trimethylbenzene (Hemimellitene). The Challenge: Regioselectivity. Formylation of 1,2,3-trimethylbenzene can occur at:

  • Position 4: Ortho to one methyl, meta to another. (Major Product -> 2,3,4-isomer ).

  • Position 5: Meta to two methyls, para to one. (Minor Product -> 3,4,5-isomer ).

Note: Position 5 is sterically crowded (flanked by two methyls at 4 and 6 relative to the attack site), making Position 4 the kinetically favored site.

Experimental Protocol: Rieche Formylation (General Procedure)

Adapted from Organic Syntheses [1] and standard Friedel-Crafts protocols.

Reagents:

  • Arene (Mesitylene or 1,2,3-Trimethylbenzene): 50 mmol

  • Dichloromethyl methyl ether (DCME): 1.2 eq

  • 
    : 2.0 eq
    
  • Dichloromethane (DCM): Anhydrous[3]

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck flask under

    
    . Add Arene and DCM. Cool to 0°C.
    
  • Catalyst Addition: Add

    
     dropwise via syringe. Solution will darken (complex formation).
    
  • Formylation: Add DCME dropwise over 20 mins. Maintain temp < 5°C to maximize regioselectivity (crucial for 2,3,4-synthesis).

  • Reaction: Stir at 0°C for 15 mins, then warm to RT for 2 hours.

  • Quench: Pour mixture onto crushed ice/water carefully.

    • Critical Step: Ensure complete hydrolysis of the Titanium complex. The organic layer should separate clearly.

  • Workup: Extract with DCM (3x). Wash with brine. Dry over

    
    .
    
  • Purification (Divergent):

    • For 2,4,6 (Mesitaldehyde): Simple vacuum distillation.

    • For 2,3,4: Fractional distillation is required to separate from traces of the 3,4,5-isomer. Alternatively, purify via bisulfite adduct formation (precipitate the 2,3,4-adduct, wash away impurities, regenerate with base). Note: This purification fails for Mesitaldehyde.

Synthesis Start Start: Arene Substrate Reagent Add DCME + TiCl4 (0°C) Start->Reagent Intermediate Ar-CH(Cl)OMe Complex Reagent->Intermediate Hydrolysis Ice/Water Quench Intermediate->Hydrolysis Decision Select Purification Strategy Hydrolysis->Decision PathA 2,4,6-Isomer: Vacuum Distillation Decision->PathA If Mesitylene PathB 2,3,4-Isomer: Bisulfite Adduct Precipitation Decision->PathB If 1,2,3-TMB

Caption: Decision tree for synthesis and purification based on steric properties of the target isomer.

Reactivity Profile & Applications

Nucleophilic Addition (Grignard/Hydride)[4]
  • 2,3,4-TMB: Reacts normally with Grignard reagents (

    
    ) to form secondary alcohols.
    
  • Mesitaldehyde: Reacts sluggishly. Requires forcing conditions (higher temp, activated Mg) or alternative activation (e.g., using organolithiums which are smaller/more reactive). The steric bulk prevents the formation of the tetrahedral intermediate.

Condensation Reactions (Schiff Base / Aldol)
  • Mesitaldehyde: Excellent for forming stable imines that do not hydrolyze easily, due to the protection of the C=N bond by ortho-methyls. It is widely used in the synthesis of hindered amine ligands (e.g., for olefin polymerization catalysts).

  • 2,3,4-TMB: Used when electronic coupling is needed. It participates readily in Knoevenagel condensations to form styrenic derivatives used in optical materials.

Oxidation[5][6]
  • Mesitaldehyde: Resistant to air oxidation (autoxidation) compared to benzaldehyde.

  • 2,3,4-TMB: Susceptible to oxidation to 2,3,4-trimethylbenzoic acid. Store under inert gas.

References

  • Rieche, A., Gross, H., & Höft, E. (1967).[4] Aromatic Aldehydes.[4][5][6] Mesitaldehyde. Organic Syntheses, 47,[4] 1. [Link]

  • Gattermann, L. (1898). Synthese von aromatischen Aldehyden.Justus Liebigs Annalen der Chemie, 347.
  • Fuson, R. C. (1935). The Reversible Addition of Aromatic Aldehydes to Benzoin.Journal of the American Chemical Society, 57(11), 2208-2210. (Discusses steric inhibition in mesityl systems).
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley-Interscience. (Source for Ortho-effect and steric inhibition mechanisms).
  • PubChem.[7] (n.d.). 2,4,6-Trimethylbenzaldehyde Compound Summary. National Center for Biotechnology Information. [Link]

Sources

Exploratory

Natural Occurrence of 2,3,4-Trimethylbenzaldehyde in Eryngium Species: A Technical Guide to Chemotaxonomy, Extraction, and Biotechnological Scaling

Executive Summary The genus Eryngium L. (Apiaceae) comprises over 250 species globally, historically recognized for their complex ethnopharmacological utility and rich secondary metabolite profiles, including triterpenoi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The genus Eryngium L. (Apiaceae) comprises over 250 species globally, historically recognized for their complex ethnopharmacological utility and rich secondary metabolite profiles, including triterpenoid saponins and polyacetylenes. However, advanced chromatographic profiling has recently elucidated the critical importance of rare aromatic aldehydes within their volatile fractions. Chief among these is 2,3,4-trimethylbenzaldehyde (2,3,4-TMB) , a highly bioactive constituent predominantly localized in the root systems and in vitro shoot cultures of select Eryngium taxa.

This whitepaper provides an in-depth technical synthesis for researchers and drug development professionals. It details the chemotaxonomic distribution of 2,3,4-TMB, provides a self-validating analytical workflow for its isolation, and explores the biotechnological avenues for scaling its production to support novel antimicrobial drug development.

Chemotaxonomic Distribution and Tissue Specificity

The biosynthesis of 2,3,4-TMB in Eryngium exhibits profound organ-specific localization. While the aerial parts (inflorescences and stalk leaves) are typically dominated by sesquiterpene hydrocarbons like germacrene D or monoterpenes, the root essential oils frequently act as sinks for heavy aromatic aldehydes[1].

This tissue-specific accumulation suggests an evolutionary adaptation, where 2,3,4-TMB serves as an allelopathic or defensive phytochemical against soil-borne pathogens. Table 1 summarizes the quantitative distribution of 2,3,4-TMB across key Eryngium species.

Table 1: Quantitative Distribution of 2,3,4-Trimethylbenzaldehyde in Eryngium Species

SpeciesOrgan/Tissue2,3,4-TMB Content (%)Co-occurring Major Compounds
E. amethystinum Roots74.10%2,3,5-trimethylbenzaldehyde (15.16%)
E. maritimum Leaves11.30%Germacrene D (10.5%)
E. maritimum In vitro Shoot Culture11.30%Spathulenol, Hexadecanoic acid
E. maritimum Roots5.60%Menthol (16.8%), Menthone (10.9%)
E. planum Roots / Shoot CultureMajor Constituent(Z)-falcarinol
E. foetidum Roots (Brazil chemotype)Major Constituent(2E)-2-dodecenal (in leaves)

Data synthesized from comprehensive GC-MS profiling studies on 2[2], 3[3], 4[4], and5[5].

Analytical Workflow: Extraction and Chromatographic Profiling

To ensure scientific integrity and inter-laboratory reproducibility, the isolation and quantification of 2,3,4-TMB must follow a self-validating protocol. Essential oils are highly volatile and susceptible to thermal degradation or artifact formation; thus, extraction and analytical parameters must be tightly controlled.

Step-by-Step Methodology: Hydrodistillation and GC-FID/MS Analysis

Rationale for Method Selection: Hydrodistillation via a Clevenger-type apparatus is explicitly selected over organic solvent extraction. Solvent extraction co-extracts heavy, non-volatile triterpenoid saponins abundant in Eryngium roots, which can irreversibly foul GC capillary columns. Hydrodistillation selectively isolates the volatile fraction.

  • Biomass Preparation:

    • Action: Harvest Eryngium roots or in vitro shoots. Lyophilize (freeze-dry) immediately, then pulverize to a fine powder (particle size < 2 mm).

    • Causality: Lyophilization arrests the enzymatic degradation of volatile precursors. Pulverization maximizes the surface-area-to-volume ratio, enhancing the mass transfer of essential oils into the aqueous phase during boiling.

  • Hydrodistillation:

    • Action: Suspend 50 g of pulverized biomass in 500 mL of distilled water in a round-bottom flask. Subject to hydrodistillation for exactly 3 hours.

    • Causality: A 3-hour duration is empirically determined to achieve exhaustive extraction of heavier aromatic aldehydes like 2,3,4-TMB. Shorter times result in incomplete extraction, while longer times risk thermal isomerization of the aldehyde functional group.

  • Phase Separation & Dehydration:

    • Action: Recover the essential oil from the aqueous phase. Pass the oil through a micro-column of anhydrous sodium sulfate (

      
      ).
      
    • Causality: Residual moisture causes siloxane phase hydrolysis and column bleed during high-temperature GC analysis.

      
       acts as a desiccant, ensuring a strictly anhydrous sample.
      
  • GC-FID/MS Configuration:

    • Column: Non-polar capillary column (e.g., DB-5MS, 30 m × 0.25 mm, 0.25 µm film thickness). Rationale: Non-polar stationary phases provide optimal resolution for aromatic constituents based strictly on boiling point and molecular weight, preventing peak tailing of aldehydes.

    • Temperature Program: Isothermal at 60°C for 5 min, ramp at 3°C/min to 240°C. Rationale: A slow ramp rate (3°C/min) is critical. Eryngium species often contain positional isomers (e.g., 2,3,5-TMB and 2,3,6-TMB)[2]. Rapid heating will cause co-elution of these isomers, artificially inflating 2,3,4-TMB quantification.

  • Self-Validation & Identification:

    • Action: Calculate linear retention indices (LRI) using a homologous series of n-alkanes (C8-C20) injected under identical conditions.

    • Validation: A compound is only positively identified as 2,3,4-TMB if both the acquired mass spectra (Electron Ionization at 70 eV) match authoritative libraries (NIST/Wiley) and the calculated LRI matches literature values for the specific column phase.

G A Eryngium Biomass (Roots / In Vitro Shoots) B Hydrodistillation (Clevenger, 3h) A->B Heat/H2O C Phase Separation (Na2SO4 Drying) B->C Volatiles D GC-FID/MS Profiling (Non-polar Column) C->D Hexane E 2,3,4-TMB Quantification D->E LRI & MS

Fig 1: Self-validating analytical workflow for 2,3,4-TMB extraction and quantification.

Biotechnological Scaling: In Vitro Shoot Cultures

Several Eryngium species (notably E. maritimum and E. alpinum) are rare, endangered, and strictly protected under European law, making wild harvesting ecologically unsustainable and legally prohibited[3].

The Biotechnological Solution: Micropropagation and in vitro shoot cultures offer a controlled, renewable matrix for secondary metabolite production. Remarkably, studies have demonstrated that in vitro shoot cultures of E. maritimum can biosynthesize 2,3,4-TMB at concentrations (11.3%) identical to those found in intact wild leaves[3]. Similarly, E. planumin vitro shoot oils contain 2,3,4-TMB as a primary component[4].

By utilizing metabolic elicitors (e.g., methyl jasmonate) or precursor feeding (e.g., phenylalanine) in bioreactors, drug development professionals can artificially upregulate the shikimate/aromatic pathways, driving metabolic flux toward continuous, high-yield 2,3,4-TMB accumulation without impacting wild populations.

Pharmacological Relevance and Molecular Mechanisms

The evolutionary retention of 2,3,4-TMB in Eryngium root systems is intrinsically linked to its potent biological activity.

Antimicrobial & Antifungal Efficacy: Essential oils rich in 2,3,4-TMB exhibit potent broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and dermatophyte fungi (e.g., Trichophyton mentagrophytes)[3]. Mechanistic Causality: The lipophilic nature of the trisubstituted benzene ring allows 2,3,4-TMB to easily partition into the phospholipid bilayer of microbial cell membranes. This insertion induces structural destabilization, alters membrane fluidity, causes leakage of intracellular ions, and ultimately leads to cell lysis.

Molecular Docking Insights: Computational studies on Eryngium essential oil constituents reveal high binding affinities of major compounds to critical bacterial enzymes. For instance, components of these oils have demonstrated strong binding affinity to the active site of tyrosyl-tRNA synthetase, providing a secondary intracellular mechanism for their bacteriostatic effects[1].

G A In Vitro Shoot Culture (E. maritimum / E. planum) B Precursor Feeding (Metabolic Elicitation) A->B Optimization C 2,3,4-TMB Biosynthesis (Aromatic Pathway) B->C Flux D Membrane Destabilization (Lipophilic Partitioning) C->D Mechanism E Antimicrobial Efficacy (S. aureus / Dermatophytes) D->E Outcome

Fig 2: Biotechnological scaling and antimicrobial mechanism of 2,3,4-TMB from Eryngium.

Conclusion

The natural occurrence of 2,3,4-trimethylbenzaldehyde in Eryngium species highlights a highly specialized chemotaxonomic marker with significant pharmacological potential. By transitioning from traditional wild harvesting to in vitro biotechnological production, the pharmaceutical industry can sustainably harness this bioactive aromatic aldehyde. Strict adherence to validated GC-MS protocols ensures the accurate quantification of 2,3,4-TMB, paving the way for its integration into novel antimicrobial and antifungal therapeutics.

References

  • Chemical characterization, in vitro biological activity of essential oils and extracts of three Eryngium L. species and molecular docking of selected major compounds Source: PMC (nih.gov) URL:[Link]

  • Chemical Composition of Essential Oils from Rare and Endangered Species—Eryngium maritimum L. and E. alpinum L. Source: PMC (nih.gov) / MDPI URL:[Link]

  • Essential Oil Composition of the Different Parts and In Vitro Shoot Culture of Eryngium planum L. Source: PMC (nih.gov) / Semantic Scholar URL:[Link]

  • Eryngium foetidum L. (Apiaceae): A Literature Review of Traditional Uses, Chemical Composition, and Pharmacological Activities Source: PMC (nih.gov) URL:[Link]

  • Ethnopharmacology, Chemical Composition and Pharmacological Activity of Amethyst Sea Holly (Eryngium amethystinum L) Source: Googleapis.com (Scripta Medica) URL:[Link]

Sources

Foundational

The Chemical Ecology and Analytical Profiling of 2,3,4-Trimethylbenzaldehyde in Ferulago Essential Oils

Executive Summary The genus Ferulago W.D.J. Koch (Apiaceae) is highly regarded in pharmacognosy for its complex essential oil profiles, which exhibit significant antimicrobial, antiproliferative, and antioxidant properti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The genus Ferulago W.D.J. Koch (Apiaceae) is highly regarded in pharmacognosy for its complex essential oil profiles, which exhibit significant antimicrobial, antiproliferative, and antioxidant properties. A defining chemotaxonomic marker for several species within this genus is the anomalous presence of aromatic benzaldehyde derivatives, specifically 2,3,4-trimethylbenzaldehyde and its positional isomers. This technical guide elucidates the mechanistic origins of this compound, establishes a self-validating analytical framework for its quantification, and explores its pharmacological relevance for drug development professionals.

Mechanistic Origins: Endogenous Metabolite vs. Thermolytic Artefact

A critical juncture in natural product isolation is distinguishing between true endogenous secondary metabolites and extraction-induced artefacts. In the context of Ferulago species, the presence of 2,3,4-trimethylbenzaldehyde is strictly dictated by the thermodynamic conditions of the extraction methodology[1].

The Causality of Extraction Methodologies

When the aerial parts of Ferulago nodosa are subjected to standard Steam Distillation Extraction (SDE), the resulting essential oil contains up to 42.2% of 2,3,4-trimethylbenzaldehyde[1][2]. However, when the exact same botanical matrix is processed using Supercritical Fluid Extraction (SFE) with CO₂—a method utilizing low temperatures and high pressure—the aromatic aldehydes are entirely absent[1]. Instead, the SFE yield is dominated by endogenous monoterpenes such as α-pinene (55.4%) and myrcene (10.1%)[1].

This discrepancy reveals a vital mechanistic truth: 2,3,4-trimethylbenzaldehyde is primarily a thermolytic artefact [1]. During high-heat hydrodistillation, non-volatile ferulol-type monoterpenoids naturally present in the plant undergo thermal cleavage and molecular rearrangement to form these aromatic aldehydes[2]. Understanding this causality is paramount for researchers; failure to control extraction thermodynamics will result in the mischaracterization of the plant's true chemotype.

ExtractionMechanisms Plant Ferulago Aerial Parts (Ferulol-type Monoterpenoids) SDE Steam Distillation (SDE) High Heat & Water Plant->SDE SFE Supercritical CO2 (SFE) Low Temp & Pressure Plant->SFE Thermo Thermolysis & Molecular Rearrangement SDE->Thermo Induces Monoterpenes Endogenous Monoterpenes (α-pinene ~55%, myrcene) SFE->Monoterpenes Preserves TMB 2,3,4-Trimethylbenzaldehyde (Major Artefact: ~42%) Thermo->TMB Yields

Fig 1. Extraction-dependent formation of 2,3,4-trimethylbenzaldehyde via thermolysis.

Quantitative Chemotypic Variations

The concentration of 2,3,4-trimethylbenzaldehyde varies significantly across Ferulago species and plant organs, heavily influenced by the baseline concentration of its ferulol-type precursors[3]. The table below summarizes the quantitative data across key species, highlighting the stark contrast between extraction methods.

SpeciesPlant PartExtraction Method2,3,4-Trimethylbenzaldehyde (%)Major Co-occurring Compounds
Ferulago nodosaAerial partsSteam Distillation (SDE)42.2%α-pinene (22.5%)
Ferulago nodosaAerial partsSupercritical CO₂ (SFE)0.0%α-pinene (55.4%), myrcene (10.1%)
Ferulago setifoliaAerial partsHydrodistillation41.24%α-pinene (21.58%), sabinene (10.46%)
Ferulago sylvaticaRootsHydrodistillation5.3%2,3,6-trimethylbenzaldehyde (92.7%)

Data synthesized from comparative phytochemical analyses[1][2][3].

Self-Validating Analytical Protocol for Essential Oil Profiling

To ensure scientific integrity and reproducibility, the quantification of 2,3,4-trimethylbenzaldehyde must employ a self-validating system. Relying solely on Mass Spectrometry (MS) library matching is a critical error, as positional isomers (e.g., 2,3,4- vs. 2,3,6-trimethylbenzaldehyde) yield nearly identical fragmentation patterns.

Step-by-Step Methodology
  • Bimodal Extraction Control (The Validation Anchor): Divide the homogenized botanical matrix into two aliquots. Subject Aliquot A to standard Clevenger hydrodistillation (3 hours) and Aliquot B to SFE (CO₂ at 90 bar, 40°C). Causality: Running both extractions in parallel acts as an internal control to definitively prove whether the detected aldehyde is an artefact of thermolysis or an endogenous metabolite.

  • Sample Dehydration: Dry the aqueous distillate using anhydrous sodium sulfate (

    
    ) and filter through a 0.22 µm PTFE syringe filter. Causality: Residual water will rapidly degrade the siloxane stationary phase of the GC column, leading to peak tailing and loss of resolution.
    
  • Dual-Index GC-MS/FID Analysis: Inject 1 µL of the sample into a Gas Chromatograph equipped with a non-polar capillary column (e.g., HP-5MS). Run a temperature program from 60°C to 240°C at 3°C/min.

  • Retention Index (RI) Calibration: Co-inject a homologous series of n-alkanes (C8–C40) under identical temperature programming. Calculate the Linear Retention Index (LRI) for each peak. Causality: LRI normalizes retention times against standard markers, neutralizing instrument-specific variations.

  • Orthogonal Validation: Cross-reference the empirical LRI with the Adams or NIST databases. The identification of 2,3,4-trimethylbenzaldehyde is only validated when both the MS fragmentation pattern (

    
     148 
    
    
    
    , with base peak
    
    
    133
    
    
    ) and the calculated LRI match the authentic standard.

AnalyticalProtocol Prep Sample Prep (Anhydrous Na2SO4) GC GC-FID / GC-MS (HP-5MS Column) Prep->GC ID Peak Identification (Mass Spectra + LRI) GC->ID Val Self-Validation (Standard Co-injection) ID->Val

Fig 2. Self-validating GC-MS analytical workflow for essential oil profiling.

Pharmacological Potential and Biological Activity

Despite being an artefact in specific extraction contexts, 2,3,4-trimethylbenzaldehyde-rich essential oils exhibit potent, verifiable biological activities that make them highly attractive for agricultural and pharmaceutical applications[1][4].

  • Antifungal & Antimicrobial Efficacy: Essential oils from Ferulago setifolia, which contain up to 41.24% 2,3,4-trimethylbenzaldehyde, demonstrate complete dose-dependent growth inhibition against destructive agricultural pathogens such as Verticillium dahliae and Alternaria solani[1]. The lipophilic nature of the aldehyde facilitates the disruption of fungal cell membranes, leading to rapid cell lysis.

  • Antiproliferative & Antioxidant Activity: The aromatic profile of these oils has shown preliminary antiproliferative effects[1]. Furthermore, Ferulago species are widely utilized in traditional medicine precisely because these volatile complexes mitigate oxidative stress, acting as natural preservatives and anti-inflammatory agents[4].

References

  • Chemical composition of essential oil of Ferulago macrocarpa (Fenzl) Boiss. Fruits ResearchGate[Link]

  • The Genus Ferulago: A Review on Ethnopharmacology, Phytochemistry, and Pharmacology National Institutes of Health (PMC)[Link]

  • Ferulago nodosa Subsp. geniculata (Guss.) Troia & Raimondo from Sicily (Italy): Isolation of Essential Oil and Evaluation of Its Bioactivity MDPI[Link]

  • Chemical composition of the essential oils and headspace volatiles of Ferulago sylvatica (Besser) Reichenb. from Serbia ResearchGate[Link]

Sources

Exploratory

The 2,3,4-Trimethylbenzaldehyde Scaffold: Biological Activity &amp; Synthetic Applications

The following technical guide details the biological activity, synthetic utility, and pharmacological potential of 2,3,4-trimethylbenzaldehyde (2,3,4-TMBA) and its derivatives. [1][2][3][4][5] Executive Summary 2,3,4-Tri...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, synthetic utility, and pharmacological potential of 2,3,4-trimethylbenzaldehyde (2,3,4-TMBA) and its derivatives.

[1][2][3][4][5]

Executive Summary

2,3,4-Trimethylbenzaldehyde (2,3,4-TMBA) is a sterically congested aromatic aldehyde found naturally in the root essential oils of Eryngium and Ferulago species. Unlike its widely studied oxygenated analogue (3,4,5-trimethoxybenzaldehyde), the 2,3,4-TMBA scaffold offers a unique lipophilic, electron-rich, and sterically hindered pharmacophore.

This guide analyzes the biological profile of 2,3,4-TMBA, focusing on its direct antimicrobial/nematicidal properties and its role as a precursor for bioactive chalcones and Schiff bases . It provides researchers with the mechanistic insights and experimental protocols necessary to leverage this scaffold in drug discovery.

Structural & Mechanistic Profile

The "Hydrophobic Shield" Effect

The defining feature of 2,3,4-TMBA is the contiguous substitution of methyl groups at the ortho, meta, and para positions relative to the aldehyde group (or the ortho, meta, meta relative to the C1 attachment).

  • Lipophilicity: The three methyl groups significantly increase the LogP (partition coefficient) compared to unsubstituted or methoxy-substituted benzaldehydes. This facilitates passive transport across bacterial cell walls and eukaryotic membranes.

  • Steric Hindrance: The 2-methyl (ortho) group creates significant torsional strain, forcing the aldehyde carbonyl group out of coplanarity with the benzene ring. This "twisted" conformation is critical when designing inhibitors for enzymes with narrow hydrophobic pockets.

  • Electronic Effect: The methyl groups exert a cumulative inductive (+I) effect, increasing electron density on the aromatic ring, which enhances the nucleophilicity of the aldehyde oxygen and stabilizes cationic intermediates during synthesis.

Comparative SAR: Trimethyl vs. Trimethoxy

Researchers often confuse trimethyl and trimethoxy derivatives. The distinction is vital for target selection:

Feature2,3,4-Trimethyl (TMBA)3,4,5-Trimethoxy (TMBA-OMe)
Electronic Nature Hydrophobic / Electron Donating (+I)Polar / H-Bond Acceptor (+M)
Primary Target Membrane disruption, Hydrophobic pocketsTubulin (Colchicine site), Kinases
Solubility Low aqueous solubilityModerate aqueous solubility
Metabolic Stability Susceptible to benzylic oxidationSusceptible to O-demethylation

Biological Activities[1][2][3][4][6][7][8][9][10][11][12][13]

Antimicrobial & Nematicidal Activity (Direct)

As a major constituent (up to 42%) of Ferulago and Eryngium root oils, 2,3,4-TMBA exhibits potent activity against pathogens and parasites.

  • Antibacterial: Demonstrates bacteriostatic activity against Gram-positive bacteria (Staphylococcus aureus) and Gram-negative bacteria (Klebsiella pneumoniae).[1] The mechanism involves the disruption of the phospholipid bilayer due to the molecule's high lipophilicity.

  • Nematicidal: Shows significant lethality against Meloidogyne incognita (root-knot nematode).[2] The lipophilic aldehyde penetrates the nematode cuticle, likely interfering with neurotransmitter signaling or metabolic enzymes.

Anticancer Activity (Derivatives)

Synthetic derivatives, particularly chalcones (1,3-diphenyl-2-propen-1-ones) synthesized from 2,3,4-TMBA, show promise in oncology.

  • Mechanism: The 2,3,4-trimethyl motif acts as a "bulky shield," preventing metabolic degradation while fitting into the hydrophobic pocket of Tubulin or Cyclin-Dependent Kinases (CDKs) .

  • Potency: Chalcones bearing the 2,3,4-trimethyl moiety have demonstrated IC₅₀ values in the low micromolar range (1–10 µM) against HepG2 (liver) and MCF-7 (breast) cancer cell lines.

Enzyme Inhibition (Schiff Bases)

Schiff bases derived from 2,3,4-TMBA and functionalized amines (e.g., thiosemicarbazides) act as ligands for metal coordination or direct enzyme inhibitors.

  • Target: Urease and Tyrosinase inhibition.

  • Mechanism: The azomethine nitrogen (-C=N-) coordinates with active site metal ions (e.g., Ni²⁺ in urease), while the trimethyl-phenyl ring anchors the molecule via hydrophobic interactions.

Experimental Protocols

Synthesis of 2,3,4-Trimethyl-Chalcone Derivatives

Objective: Synthesize a library of chalcones via Claisen-Schmidt condensation for cytotoxicity screening.

Reagents:

  • 2,3,4-Trimethylbenzaldehyde (1.0 eq)

  • Substituted Acetophenone (1.0 eq)

  • Ethanol (95%) or Methanol

  • Sodium Hydroxide (NaOH, 40% aq. solution) or KOH

Protocol:

  • Dissolution: Dissolve 10 mmol of the substituted acetophenone in 20 mL of ethanol in a round-bottom flask.

  • Addition: Add 10 mmol of 2,3,4-trimethylbenzaldehyde to the solution. Stir until homogenous.

  • Catalysis: Dropwise add 5 mL of 40% NaOH solution while stirring at 0–5°C (ice bath) to minimize side reactions (Cannizzaro).

  • Reaction: Allow the mixture to stir at room temperature for 12–24 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 4:1).

  • Precipitation: Pour the reaction mixture into crushed ice/water (100 mL) and acidify slightly with dilute HCl (pH ~4–5) to precipitate the chalcone.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

Antimicrobial Susceptibility Testing (MIC Assay)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of 2,3,4-TMBA derivatives against S. aureus.

Protocol:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).
    
  • Compound Prep: Dissolve the 2,3,4-TMBA derivative in DMSO (stock 10 mg/mL).

  • Dilution: In a 96-well plate, perform serial 2-fold dilutions of the compound in MHB (Range: 512 µg/mL to 0.5 µg/mL).

  • Control: Include a DMSO solvent control (max 1% final conc.) and a Ciprofloxacin positive control.

  • Incubation: Add 100 µL of bacterial suspension to each well. Incubate at 37°C for 24 hours.

  • Readout: Add 20 µL of Resazurin dye (0.01%). Incubate for 2 hours. A color change from blue (resazurin) to pink (resorufin) indicates viable bacterial growth. The lowest concentration remaining blue is the MIC.

Quantitative Data Summary

Table 1: Comparative Biological Activity of Benzaldehyde Derivatives

Compound ClassDerivative TypeTarget Organism/CellActivity MetricNotes
2,3,4-TMBA (Natural) Essential Oil ConstituentMeloidogyne incognitaLC₅₀: ~400 µg/mLHigh nematicidal activity due to lipophilicity [1].
2,3,4-TMBA (Natural) Essential Oil ConstituentStaphylococcus aureusMIC: 125–250 µg/mLMembrane disruption mechanism [2].
Chalcone Synthetic (2,3,4-Trimethyl)HepG2 (Liver Cancer)IC₅₀: 2.5 – 8.0 µMSteric bulk prevents metabolic degradation [3].
Schiff Base ThiosemicarbazoneCandida albicansMIC: 62.5 µg/mLMetal chelation enhances antifungal potency [4].

Visualizations

Synthesis & Biological Pathway Workflow

The following diagram illustrates the conversion of the 2,3,4-TMBA scaffold into bioactive derivatives and their respective cellular targets.

TMBA_Pathways TMBA 2,3,4-Trimethylbenzaldehyde (Scaffold) Chalcone Chalcone Derivative (Claisen-Schmidt) TMBA->Chalcone + Acetophenone (NaOH/EtOH) Schiff Schiff Base / Hydrazone (Condensation) TMBA->Schiff + Amine/Hydrazide (Reflux) Membrane Bacterial Membrane (Disruption) TMBA->Membrane Direct Lipophilic Action Tubulin Tubulin Polymerization (Inhibition) Chalcone->Tubulin Hydrophobic Binding Enzyme Urease/Tyrosinase (Metal Chelation) Schiff->Enzyme Coordination Apoptosis Apoptosis / Cell Arrest (Anticancer) Tubulin->Apoptosis Lysis Cell Lysis / Death (Antimicrobial) Membrane->Lysis Enzyme->Lysis

Caption: Synthetic divergence of 2,3,4-TMBA into anticancer and antimicrobial agents.

Mechanism of Action: Steric "Lock"

This diagram visualizes how the specific 2,3,4-substitution pattern creates a steric block that may enhance selectivity in enzymatic pockets.

Steric_Mechanism Aldehyde Aldehyde Carbonyl (Reactive Center) Target Enzyme Hydrophobic Pocket (Restricted Access) Aldehyde->Target Selective Binding Ortho 2-Methyl Group (Steric Gatekeeper) Ortho->Aldehyde Torsional Strain (Non-planar conformation) Meta 3-Methyl Group (Hydrophobic Bulk) Meta->Target Van der Waals Interactions Para 4-Methyl Group (Electronic Donor) Para->Aldehyde +I Effect (Increases reactivity)

Caption: The 2,3,4-trimethyl pattern forces a non-planar conformation, increasing binding selectivity.

References

  • Phytochemistry and Potential Nematicidal Effects of Alpinia malaccensis. ResearchGate. (2025). Identifies 2,3,4-trimethylbenzaldehyde as a major root constituent with nematicidal activity.[2][3]

  • Chemical constituents of Cachrys libanotis L. and their chemotaxonomic significance. ResearchGate. (2025). Details the antibacterial profile of essential oils containing trimethylbenzaldehydes.

  • Chalcone Derivatives: Role in Anticancer Therapy. National Institutes of Health (NIH). (2023). comprehensive review of chalcone synthesis and SAR, including substituted benzaldehyde precursors.

  • Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Medires Publishing. (2024). Protocols and activity data for benzaldehyde-derived Schiff bases.

  • 2,3,4-Trimethylbenzaldehyde Structure and Properties. PubChem. (2025). Chemical and physical property data for the scaffold.

Sources

Foundational

2,3,4-trimethylbenzaldehyde solubility in organic solvents

As a Senior Application Scientist, I frequently encounter the challenge of optimizing solvent systems for highly substituted aromatic building blocks in drug discovery and materials science. 2,3,4-trimethylbenzaldehyde (...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of optimizing solvent systems for highly substituted aromatic building blocks in drug discovery and materials science. 2,3,4-trimethylbenzaldehyde (CAS 34341-28-1) presents a unique physicochemical profile. While the parent compound, benzaldehyde, is a versatile and slightly polar liquid[1], the addition of three methyl groups at the 2, 3, and 4 positions significantly increases the molecule's steric bulk and lipophilicity.

This whitepaper provides an in-depth, predictive, and empirical framework for understanding and measuring the solubility of 2,3,4-trimethylbenzaldehyde in organic solvents. By bridging thermodynamic theory with a self-validating experimental protocol, this guide ensures that researchers can make highly informed, reproducible solvent selections.

Physicochemical Profiling & Causality of Solvation

To predict how 2,3,4-trimethylbenzaldehyde interacts with organic solvents, we must first deconstruct its molecular architecture. The compound has a molecular weight of 148.20 g/mol and exhibits an estimated LogP (octanol/water partition coefficient) of 2.50 to 2.94[2][3][4].

The Causality of its Solubility Behavior:

  • Hydrophobic Shielding: The continuous sequence of methyl groups on the aromatic ring creates a dense electron cloud that relies heavily on dispersion forces. This renders the molecule practically insoluble in water (estimated at a mere 106 mg/L at 25 °C)[2].

  • Localized Polarity: The formyl (aldehyde) substituent provides a localized dipole moment and acts as a hydrogen-bond acceptor. This gives the molecule a topological polar surface area of 17.1 Ų[3][4], allowing it to interact favorably with polar aprotic and protic organic solvents.

Thermodynamic Framework: Hansen Solubility Parameters (HSP)

Relying on the antiquated "like dissolves like" heuristic is insufficient for precise chemical engineering. Instead, we apply the Hansen Solubility Parameters (HSP) model, which divides the total cohesive energy of a solvent or solute into three distinct intermolecular forces[5][6]:

  • Dispersion Forces (

    
    ):  Van der Waals interactions.
    
  • Polar Forces (

    
    ):  Dipole-dipole interactions.
    
  • Hydrogen Bonding (

    
    ):  Electron exchange interactions.
    

The solubility of 2,3,4-trimethylbenzaldehyde in a given solvent is maximized when the absolute distance in Hansen space (


) between the solute and the solvent is minimized[5][7]. The equation governing this is:


HSP_Logic Solute 2,3,4-Trimethylbenzaldehyde (Target Solute) Dispersion Dispersion Forces (δd) Hydrophobic Ring & Methyls Solute->Dispersion Polar Polar Forces (δp) Carbonyl Dipole Solute->Polar Hbond H-Bonding (δh) Carbonyl Acceptor Solute->Hbond Solvent Optimal Organic Solvent (Ra < R0) Dispersion->Solvent Matches Non-polar Affinity Polar->Solvent Matches Dipole Moment Hbond->Solvent Matches H-Bond Acceptor

Fig 1. Hansen Solubility Parameter (HSP) logic for 2,3,4-trimethylbenzaldehyde solvent selection.

Quantitative Data: Organic Solvent Compatibility

Based on the HSP logic and the baseline behavior of lipophilic aromatic aldehydes[1][8], the table below summarizes the expected thermodynamic solubility of 2,3,4-trimethylbenzaldehyde across various organic solvent classes.

SolventChemical ClassPolarity Index (P')Estimated Solubility ProfileMechanistic Rationale
Dichloromethane (DCM) Halogenated3.1Miscible (>500 mg/mL)Strong dispersion forces (

) perfectly match the highly substituted aromatic ring.
Ethanol Alcohol5.2Highly Soluble (>100 mg/mL)H-bond donation from ethanol interacts favorably with the carbonyl oxygen.
Toluene Aromatic2.4Miscible (>500 mg/mL)Near-perfect structural and

stacking homology.
n-Hexane Aliphatic0.1Soluble (~50 - 100 mg/mL)Purely dispersion-driven; lacks dipole interactions to stabilize the carbonyl group.
DMSO Polar Aprotic7.2Highly Soluble (>100 mg/mL)High dipole moment (

) stabilizes the polarized carbonyl without disrupting the ring.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

Kinetic solubility methods (e.g., solvent-shift or DMSO-dilution) are prone to supersaturation artifacts and often measure the fastest precipitating polymorph or phase rather than true equilibrium[9]. To determine the absolute thermodynamic solubility of 2,3,4-trimethylbenzaldehyde, we employ a modified Shake-Flask method based on the Higuchi and Connors principles and OECD Test Guidelines[10][11][12].

Step-by-Step Protocol & Causality

Step 1: Solute Saturation

  • Action: Add an excess amount of 2,3,4-trimethylbenzaldehyde (e.g., 200 mg) to 1.0 mL of the target organic solvent in a tightly sealed borosilicate glass vial.

  • Causality: An excess of the solute ensures that the chemical potential of the undissolved phase equals that of the dissolved phase, which is the fundamental thermodynamic requirement to drive the system to absolute saturation[9][12].

Step 2: Isothermal Equilibration

  • Action: Place the vial in a temperature-controlled orbital shaker set strictly to 25.0 ± 0.1 °C at 150 RPM for 48 hours.

  • Causality: Solubility is a highly enthalpy-driven process. Even minor temperature fluctuations can cause transient supersaturation or premature precipitation. Continuous agitation minimizes the unstirred boundary layer, accelerating the kinetic approach to thermodynamic equilibrium[9][12].

Step 3: Phase Separation

  • Action: Transfer the mixture to a centrifuge tube and spin at 10,000 x g for 15 minutes at 25.0 °C. Do not use standard syringe filters.

  • Causality: Because 2,3,4-trimethylbenzaldehyde is a highly lipophilic liquid at room temperature[4], filtration can force micro-emulsions through the filter pores, leading to an overestimation of solubility. Centrifugation cleanly pellets any undissolved micro-droplets based on density differentials[9][13].

Step 4: Analytical Quantification & Self-Validation

  • Action: Carefully extract the clear supernatant and immediately dilute it in a compatible mobile phase (e.g., Acetonitrile/Water) to prevent precipitation. Quantify the concentration using HPLC-UV (detection at ~254 nm).

  • Self-Validation Loop: To prove the system has reached a true thermodynamic steady state, sample the vial at 24 hours and 48 hours. If the concentration variance (

    
    ) between these two time points is less than 5%, the equilibrium is validated[12]. If 
    
    
    
    , extend the shaking time to 72 hours.

ShakeFlask Step1 1. Solute Saturation Add excess 2,3,4-TMB to organic solvent Step2 2. Isothermal Equilibration Orbital shaking at constant temp (24-48h) Step1->Step2 Temperature strictly controlled Step3 3. Phase Separation Centrifugation to remove micro-droplets Step2->Step3 Thermodynamic equilibrium reached Step4 4. Analytical Quantification HPLC-UV/Vis analysis of supernatant Step3->Step4 Extract clear supernatant QC Self-Validation ΔC between 24h and 48h < 5% Step4->QC Verify equilibrium stability QC->Step2 If ΔC > 5%, extend time

Fig 2. Self-validating Shake-Flask workflow for determining thermodynamic solubility.

Conclusion & Strategic Recommendations

2,3,4-trimethylbenzaldehyde's solubility is dictated by the heavy dispersion forces of its trimethylated aromatic ring, balanced by the localized polarity of its formyl group. For synthetic applications requiring high concentrations, halogenated solvents (DCM) or aromatics (Toluene) are optimal. When utilizing the shake-flask method to determine exact solubility limits for formulation, researchers must prioritize centrifugation over filtration to avoid the micro-emulsion artifacts common with lipophilic liquid compounds.

References

  • Solubility of Things. "Benzaldehyde - Solubility of Things". URL:[1]

  • Sciencemadness Wiki. "Benzaldehyde". URL:

  • Stenutz. "Hansen solubility parameters". URL:[7]

  • The Good Scents Company. "2,3,4-trimethyl benzaldehyde, 34341-28-1". URL:[2]

  • Wikipedia. "Benzaldehyde". URL:[8]

  • ResearchGate. "Absolute distance in Hansen space (Ra) as a function of benzaldehyde...". URL:[5]

  • Stenutz. "Hansen solubility parameters - Predictive Accuracy". URL:[6]

  • CAPS / NCBS. "2,3,4-Trimethylbenzaldehyde - Phytochemical". URL:[3]

  • PubChem. "2,3,4-Trimethylbenzaldehyde | C10H12O | CID 2752597". National Institutes of Health. URL:[4]

  • ENFO. "A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method". URL:[10]

  • Technical University of Denmark (DTU). "Determining the water solubility of difficult-to-test substances A tutorial review". URL:[9]

  • European Commission. "ANNEX PART A: METHODS FOR THE DETERMINATION OF PHYSICOCHEMICAL PROPERTIES". URL:[11]

  • ECETOC. "APPENDIX B: MEASUREMENT OF PARTITIONING (KOW)". URL:[13]

  • ResearchGate. "Can anyone tell me how to perform equilibrium solubility studies step by step practically?". URL:[12]

Sources

Exploratory

The Antimicrobial Potential of 2,3,4-Trimethylbenzaldehyde

This technical guide provides a rigorous analysis of 2,3,4-trimethylbenzaldehyde (2,3,4-TMBA), focusing on its physicochemical behavior, antimicrobial efficacy, and experimental validation. Mechanisms, Efficacy, and Expe...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a rigorous analysis of 2,3,4-trimethylbenzaldehyde (2,3,4-TMBA), focusing on its physicochemical behavior, antimicrobial efficacy, and experimental validation.

Mechanisms, Efficacy, and Experimental Validation[1][2]

Executive Summary

2,3,4-Trimethylbenzaldehyde (2,3,4-TMBA) is a lipophilic aromatic aldehyde predominantly identified in the essential oils of the Apiaceae family (Eryngium, Ferulago, Bupleurum). Unlike its widely studied oxygenated analogs (e.g., 2,4,6-trimethoxybenzaldehyde), 2,3,4-TMBA lacks methoxy-donated polarity, resulting in distinct membrane-partitioning kinetics.

While often overshadowed by terpenes (e.g.,


-pinene) in potency, recent isolation studies suggest 2,3,4-TMBA functions as a moderate antimicrobial agent  with significant potential as a synergistic modulator. Its mechanism relies on the dual action of the electrophilic aldehyde moiety (Schiff base formation) and the hydrophobic trimethyl-substituted ring (membrane fluidization).

Key Technical Insight: Researchers must distinguish between native 2,3,4-TMBA and thermal artifacts generated during GC-MS analysis of terpene-rich oils. This guide details the protocols required to validate its activity and differentiate it from extraction byproducts.

Chemical Profile & Structure-Activity Relationship (SAR)

The antimicrobial efficacy of 2,3,4-TMBA is dictated by its specific substitution pattern.

FeatureChemical CharacteristicAntimicrobial Implication
Aldehyde Group (-CHO) Electrophilic centerReacts with nucleophilic amine groups (Lys, Arg) on bacterial cell walls to form Schiff bases, disrupting protein function.
Trimethyl Substitution (2,3,4-) High Lipophilicity (LogP ~3.5)Facilitates deep penetration into the phospholipid bilayer of Gram-negative bacteria, unlike more polar methoxy-benzaldehydes.
Steric Crowding Vicinal methyl groupsReduces rapid metabolic oxidation by bacterial dehydrogenases compared to unsubstituted benzaldehyde, potentially extending half-life.
Comparative Efficacy (Isomer Analysis)

Data indicates a hierarchy of efficacy among benzaldehyde derivatives:

  • Trimethoxy- isomers (e.g., 2,4,6-): High anti-fungal specificity (Candida spp.) due to H-bonding capability.

  • 2,3,4-Trimethyl- (Target): Moderate broad-spectrum activity; superior membrane integration but lower specific receptor binding.

  • Unsubstituted Benzaldehyde: Lower potency; rapid oxidation.

Mechanisms of Action[3]

The bacteriostatic and fungistatic properties of 2,3,4-TMBA operate via a non-specific, multi-target mechanism.

A. Membrane Fluidization & Disruption

Due to its hydrophobic core, 2,3,4-TMBA partitions into the lipid bilayer. The "2,3,4" crowding creates a bulky planar molecule that disrupts Van der Waals forces between fatty acid tails, increasing membrane permeability and causing leakage of K+ ions and ATP.

B. Schiff Base Conjugation

The carbonyl carbon attacks primary amines on surface proteins (porins in Gram-negatives, peptidoglycan-associated proteins in Gram-positives).



This reaction irreversibly alters the conformation of transport proteins, inhibiting nutrient uptake.
C. Quorum Sensing (QS) Interference

Benzaldehyde derivatives structurally mimic acyl-homoserine lactones (AHLs). 2,3,4-TMBA can competitively bind to LuxR-type receptors, disrupting biofilm formation without killing the bacteria (anti-virulence strategy).

MechanismOfAction TMBA 2,3,4-TMBA Membrane Lipid Bilayer TMBA->Membrane Partitioning (LogP) SurfaceProt Surface Proteins (-NH2 groups) TMBA->SurfaceProt Nucleophilic Attack QS_System Quorum Sensing (LuxR) TMBA->QS_System Competitive Binding Fluidity Increased Fluidity (Leakage) Membrane->Fluidity Disruption CellDeath Cell Stasis/Death Fluidity->CellDeath SchiffBase Schiff Base Formation SurfaceProt->SchiffBase SchiffBase->CellDeath Protein Inactivation Biofilm Biofilm Inhibition QS_System->Biofilm

Figure 1: Multi-modal mechanism of action for 2,3,4-TMBA targeting membrane integrity, protein function, and signaling pathways.

Experimental Protocols

To evaluate 2,3,4-TMBA, standard aqueous protocols must be modified to account for its low water solubility.

Protocol A: MIC Determination (Emulsion Method)

Standard broth microdilution often yields false negatives for lipophilic aldehydes due to phase separation.

Reagents:

  • Mueller-Hinton Broth (MHB).

  • Emulsifier: 0.5% Tween 80 or DMSO (Final concentration < 2%).

  • Indicator: Resazurin (0.015%).

Workflow:

  • Stock Preparation: Dissolve 2,3,4-TMBA in DMSO to 100 mg/mL.

  • Emulsification: Dilute stock into MHB + Tween 80. Vortex vigorously for 2 mins to create a stable micro-emulsion.

  • Inoculation: Adjust bacteria (S. aureus ATCC 25923 or E. coli ATCC 25922) to

    
     CFU/mL.
    
  • Incubation: 37°C for 24 hours. Sealed plate (aldehydes are volatile).

  • Readout: Add Resazurin. Blue

    
     Pink indicates growth.
    
Protocol B: Synergistic Checkerboard Assay

Since 2,3,4-TMBA is a moderate antimicrobial, its highest value is likely as an adjuvant.

  • Matrix: 8x8 well grid.

  • Axis X: 2,3,4-TMBA (0.06 – 8 mg/mL).

  • Axis Y: Antibiotic (e.g., Ciprofloxacin) (0.01 – 2 µg/mL).

  • Calculation: Determine Fractional Inhibitory Concentration Index (FICI).

    
    
    
    • FICI

      
       0.5 indicates Synergy .
      

ExperimentalWorkflow Stock 2,3,4-TMBA Stock (in DMSO) Emulsion Emulsification (MHB + 0.5% Tween 80) Stock->Emulsion Vortex 2 min Dilution Serial Dilution (96-well plate) Emulsion->Dilution Inoculation Inoculation (5x10^5 CFU/mL) Dilution->Inoculation Incubation Incubation (24h, 37°C, Sealed) Inoculation->Incubation Readout Resazurin Assay (Fluorescence/Color) Incubation->Readout

Figure 2: Optimized MIC workflow for lipophilic aldehydes preventing phase separation artifacts.

Data Synthesis & Efficacy Profile

The following data summarizes the activity of 2,3,4-TMBA relative to common standards. Note that "Moderate" activity implies MIC values > 0.5 mg/mL.

Target OrganismActivity LevelMIC Range (Estimated)Mechanism Note
Gram-Positive (S. aureus)Moderate0.5 – 2.0 mg/mLPeptidoglycan penetration is effective; limited by efflux.
Gram-Negative (P. aeruginosa)Low-Moderate2.0 – >4.0 mg/mLOuter membrane acts as a barrier; requires permeabilizer (EDTA) for high efficacy.
Fungi (C. albicans)Moderate1.0 – 2.0 mg/mLLess potent than 2,4,6-trimethoxybenzaldehyde but effective at inhibiting sporulation.
Biofilm (E. coli)HighSub-MIC levelsInterferes with quorum sensing signaling (AHL mimicry).

Data derived from comparative analysis of Ferulago and Eryngium essential oil fractions [1, 2, 4].

Safety & Stability Considerations

  • Volatility: 2,3,4-TMBA is volatile.[1] In biological assays, use plate sealers (Parafilm/adhesive foils) to prevent "vapor phase" effects where control wells are inhibited by cross-contamination.

  • Oxidation: Aldehydes oxidize to carboxylic acids (2,3,4-trimethylbenzoic acid) upon air exposure. Store under nitrogen/argon at -20°C.

  • Artifacts: In GC-MS analysis of Eryngium oils, 2,3,4-TMBA can sometimes be a thermal degradation product of specific sesquiterpenes. Always verify with HPLC or cold-extraction if quantifying from natural sources [5].

References

  • Karakaya, S., et al. (2019).

    
    -pinene, sabinene, and 2,3,4-trimethylbenzaldehyde from Ferulago setifolia essential oil and their antibacterial activity." Journal of Essential Oil Research. 
    
  • Vidhya, R.S., & Rathika Nath, G. (2017). "Synthesis Characterization and Biological Application of 2,3,4-Trimethoxy Benzaldehyde Semicarbazone Co(II) Metal Ions." Chemical Science Journal. (Comparative structural data).

  • Friedman, M., et al. (2002). "Antibacterial activities of benzaldehyde and benzaldehyde derivatives against Salmonella enterica, Escherichia coli, and Listeria monocytogenes." Journal of Food Protection.

  • Bailen, M., et al. (2013). "Chemical Composition and Antimicrobial Activity of the Essential Oil of Bupleurum gibraltarium." Journal of Agricultural and Food Chemistry.

  • Kikowska, M., et al. (2020). "Chemical Composition of Essential Oils from Rare and Endangered Species—Eryngium maritimum L. and E. alpinum L." Molecules.

Sources

Foundational

Physicochemical Profiling and Analytical Validation of 2,3,4-Trimethylbenzaldehyde: A Technical Guide for Drug Development

Executive Summary & Structural Significance In modern drug discovery and materials science, polyalkylated aromatic aldehydes serve as highly versatile molecular scaffolds. 2,3,4-Trimethylbenzaldehyde (CAS: 34341-28-1) is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

In modern drug discovery and materials science, polyalkylated aromatic aldehydes serve as highly versatile molecular scaffolds. 2,3,4-Trimethylbenzaldehyde (CAS: 34341-28-1) is a specialized building block frequently utilized in the synthesis of Schiff base carbamates, complex active pharmaceutical ingredients (APIs), and advanced polymeric resins[1][2].

As a Senior Application Scientist, I frequently encounter a critical bottleneck in early-stage formulation: the reliance on predictive algorithms for fundamental thermodynamic data. Because 2,3,4-trimethylbenzaldehyde (2,3,4-TMB) is often identified as a minor volatile constituent in essential oils (such as those from the Ferulago genus)[3], empirical physicochemical data in literature can be sparse. This whitepaper synthesizes the accepted quantitative data for 2,3,4-TMB, explains the structural causality behind these metrics, and provides field-proven, self-validating protocols to empirically verify its boiling point and density in a Good Laboratory Practice (GLP) environment.

Quantitative Data Presentation

The following table summarizes the core physicochemical properties of 2,3,4-trimethylbenzaldehyde, consolidating data from authoritative chemical databases. Note that due to the specialized nature of this isomer, thermodynamic values are frequently derived from predictive models and require empirical validation prior to scale-up.

PropertyValueUnit / ConditionSource
Molecular Formula C₁₀H₁₂O-PubChem[1]
Molecular Weight 148.20 g/mol PubChem[1]
Boiling Point (Predicted) 251.18°C @ 760 mmHgThe Good Scents Co.[4]
Density (Predicted) 0.988 ± 0.06g/cm³ (g/mL) @ 20 °CChemicalBook[5]
Vapor Pressure 0.021mmHg @ 25 °CThe Good Scents Co.[4]
XLogP3 (Octanol/Water) 2.50-PubChem[1]

Mechanistic Insights into Physicochemical Behavior

To utilize 2,3,4-TMB effectively, researchers must understand the causality behind its physical properties:

  • Boiling Point Elevation via Molecular Mass and Dispersion Forces: The boiling point of 2,3,4-TMB (~251 °C) is significantly higher than that of the parent compound, benzaldehyde (178 °C). This is not due to hydrogen bonding—as aldehydes lack O-H bonds—but rather the increased molecular weight and the expanded electron cloud provided by the three methyl groups. These groups enhance London dispersion forces, requiring greater thermal energy to transition the molecule into the vapor phase.

  • Density and Steric Volume: The density of 2,3,4-TMB (~0.988 g/mL) is slightly lower than that of water. The contiguous substitution pattern (2,3,4-trimethyl) creates distinct steric crowding. While the methyl groups add mass, their bulky spatial arrangement prevents the aromatic rings from packing as tightly as they might in unsubstituted planar aromatics. This increased molar volume offsets the added mass, keeping the specific gravity just below 1.0.

  • Electronic Effects on Reactivity: The three methyl groups exert a strong electron-donating inductive effect (+I). This enriches the electron density of the aromatic ring, which can influence the electrophilicity of the adjacent formyl carbon during nucleophilic addition reactions (e.g., Schiff base formation with primary amines)[2].

Self-Validating Experimental Protocols for Empirical QC

Relying on estimated data (such as a predicted density of 0.988 g/cm³) introduces unacceptable risk during reactor scale-up or precise stoichiometric formulations. The following protocols are designed as self-validating systems to empirically determine the boiling point and density of 2,3,4-TMB.

Protocol A: High-Precision Boiling Point Determination via Micro-DSC

Differential Scanning Calorimetry (DSC) provides a highly accurate, material-sparing method for boiling point determination.

  • Instrument Calibration: Calibrate the DSC using high-purity Indium (Tm = 156.6 °C) and Tin (Tm = 231.9 °C) standards. Causality: This brackets the expected ~251 °C boiling point of 2,3,4-TMB, ensuring strict thermal accuracy.

  • Sample Preparation: Dispense exactly 5.0 mg of 2,3,4-TMB into an aluminum crucible. Seal the crucible with a pinhole-vented lid. Causality: The pinhole is critical; it allows vapor to escape, preventing internal pressure buildup that would artificially elevate the apparent boiling point (Clausius-Clapeyron effect).

  • Thermal Ramping: Equilibrate the cell at 25 °C. Apply a heating rate of 10 °C/min up to 280 °C under a constant dry nitrogen purge (50 mL/min).

  • Data Analysis: Identify the sharp endothermic peak corresponding to vaporization. The extrapolated onset temperature of this peak represents the boiling point at ambient atmospheric pressure.

  • Validation: Record the exact barometric pressure in the laboratory and apply the Sydney Young equation to correct the observed boiling point to standard pressure (760 mmHg).

Protocol B: Density Measurement via Oscillating U-Tube Digital Density Meter

For formulation chemistry, density must be known to the 4th decimal place.

  • System Validation: Flush the borosilicate glass U-tube of the density meter with toluene, followed by acetone. Dry thoroughly with a built-in air pump. Validate the cell at 20.00 °C using ultra-pure degassed water (ρ = 0.9982 g/cm³) and dry air (ρ = 0.0012 g/cm³). Causality: This two-point calibration ensures the oscillator's frequency response is perfectly mapped to known mass-volume ratios.

  • Sample Injection: Slowly inject 2.0 mL of 2,3,4-TMB using a glass Luer syringe. Causality: Injection must be slow and steady to prevent the formation of micro-bubbles, which would drastically reduce the apparent density reading.

  • Thermostatic Equilibration: Allow the internal Peltier thermostat to stabilize the sample at exactly 20.00 °C.

  • Measurement & Verification: Record the density. Repeat the measurement at 25.00 °C to calculate the thermal expansion coefficient, a vital metric for volumetric scaling in chemical reactors.

Workflow Visualization

The integration of 2,3,4-TMB into a drug development pipeline requires strict progression from thermodynamic quality control to synthetic application. The logical relationship is visualized below.

Workflow TMB 2,3,4-Trimethylbenzaldehyde (Chemical Scaffold) QC Thermodynamic QC (Density & BP Validation) TMB->QC Empirical Validation Synth API Synthesis (Schiff Bases / Carbamates) QC->Synth Quality Assurance Screen High-Throughput Pharmacological Screening Synth->Screen Bioactivity Testing

Workflow of 2,3,4-trimethylbenzaldehyde from thermodynamic QC to API synthesis and screening.

References

  • PubChem . "2,3,4-Trimethylbenzaldehyde | C10H12O | CID 2752597 - Computed and Experimental Properties". National Center for Biotechnology Information. Available at:[Link]

  • The Good Scents Company . "2,3,4-trimethyl benzaldehyde, 34341-28-1 - Physical Properties and Safety Data". Available at:[Link]

Sources

Exploratory

safety data sheet SDS for 2,3,4-trimethylbenzaldehyde

Executive Summary In the realm of advanced organic synthesis and active pharmaceutical ingredient (API) development, 2,3,4-trimethylbenzaldehyde serves as a highly versatile small-molecule scaffold. However, its utility...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced organic synthesis and active pharmaceutical ingredient (API) development, 2,3,4-trimethylbenzaldehyde serves as a highly versatile small-molecule scaffold. However, its utility is inextricably linked to its reactivity. As an aromatic aldehyde, it presents specific handling challenges, including volatility, susceptibility to auto-oxidation, and acute tissue reactivity. This whitepaper transcends standard Safety Data Sheet (SDS) boilerplate to provide a mechanistic, causality-driven guide for the safe handling, emergency neutralization, and analytical validation of 1[1].

Physicochemical Profiling & Structural Causality

To design effective safety protocols, we must first understand the fundamental physical properties of the molecule. The presence of three electron-donating methyl groups on the benzene ring subtly modulates the electrophilicity of the aldehyde carbon, yet it remains highly reactive. Its predicted partition coefficient (XLogP3-AA of 2.50) indicates moderate lipophilicity, allowing it to easily penetrate lipid bilayers in human tissue[1].

Table 1: Quantitative Physicochemical Data

Property Value Source
Chemical Name 2,3,4-Trimethylbenzaldehyde 1[1]
CAS Registry Number 34341-28-1 1[1]
EC Number 840-871-1 2[2]
Molecular Formula C10H12O 3[3]
Molecular Weight 148.20 g/mol 1[1]
Monoisotopic Mass 148.08882 Da 4[4]
XLogP3-AA (Predicted) 2.50 1[1]

| Commercial Purity Standard | Min. 95% | 3[3] |

Hazard Characterization & Mechanistic Toxicology

Under the Globally Harmonized System (GHS),1 is classified under three primary hazard codes: H315 (Skin irritation), H319 (Serious eye irritation), and H335 (Respiratory irritation)[1].

The Causality of Irritation: Why does this specific molecule cause acute irritation? The answer lies in electrophilic-nucleophilic interactions. The carbonyl carbon of the aldehyde group is partially positive (electrophilic). When exposed to biological tissues, it rapidly encounters nucleophiles—specifically, the primary amine groups (


) of lysine residues in cellular proteins. This triggers a nucleophilic addition-elimination reaction, resulting in the formation of an imine (Schiff base). This covalent modification denatures surface proteins and triggers a localized inflammatory cascade, manifesting as the irritation described in the GHS classifications.

ToxicityMechanism A 2,3,4-Trimethylbenzaldehyde (Electrophilic Aldehyde) B Tissue Contact (Skin/Eyes/Respiratory) A->B Exposure C Nucleophilic Attack (Proteins/Amines) B->C Penetration D Schiff Base Formation (Covalent Binding) C->D Chemical Reaction E Cellular Irritation & Inflammation (GHS: H315, H319, H335) D->E Biological Response

Caption: Mechanistic pathway of 2,3,4-trimethylbenzaldehyde-induced tissue irritation.

Self-Validating Emergency Decontamination Workflow

Standard SDS sheets advise "absorbing with inert material." However, as an Application Scientist, I require a protocol that actively neutralizes the threat and proves its own efficacy. We achieve this by exploiting the specific reactivity of aldehydes with bisulfite.

The Causality of Neutralization: Applying a 10% w/v aqueous solution of sodium bisulfite (


) to the spill introduces a strong nucleophile. The bisulfite anion attacks the aldehyde carbonyl, forming a water-soluble, non-volatile 

-hydroxy sulfonate adduct. This instantly suppresses the volatility and inhalation hazard (H335)[1] while rendering the chemical safe for aqueous cleanup.
Step-by-Step Methodology: Spill Neutralization & Validation
  • Containment: Immediately surround the spill perimeter with an inert absorbent (e.g., vermiculite or dry sand) to prevent spread. Do not use combustible materials like sawdust.

  • Chemical Neutralization: Generously spray or pour a freshly prepared 10% w/v Sodium Bisulfite (

    
    ) solution directly onto the spill. Allow 5 minutes for the adduct formation reaction to reach completion.
    
  • Self-Validation (Brady's Test): To ensure 100% of the toxic aldehyde has been neutralized, swab the center of the treated area. Submerge the swab into a test tube containing a dilute solution of 2,4-Dinitrophenylhydrazine (Brady's reagent).

    • Mechanism: If unreacted 2,3,4-trimethylbenzaldehyde remains, it will react to form a bright yellow/orange hydrazone precipitate.

    • Validation: A clear solution (no precipitate) serves as a definitive, visual confirmation that the area is chemically safe.

  • Disposal: Scoop the neutralized, aqueous slurry into a designated hazardous waste container.

SpillResponse S1 Spill Detected (< 50 mL) S2 Evacuate & Ventilate (Fume Hood Max Flow) S1->S2 S3 Don Appropriate PPE (Nitrile Gloves, Goggles) S2->S3 S4 Apply Absorbent (Vermiculite/Sand) S3->S4 S5 Chemical Neutralization (Sodium Bisulfite) S4->S5 S6 Validation & Disposal (Brady's Reagent Test) S5->S6

Caption: Step-by-step emergency workflow for localized 2,3,4-trimethylbenzaldehyde spills.

Storage Stability & Auto-Oxidation Prevention

Aldehydes are notoriously unstable when exposed to atmospheric conditions. 2,3,4-Trimethylbenzaldehyde is highly susceptible to auto-oxidation—a radical chain mechanism initiated by ambient light and atmospheric oxygen (


). Over time, this converts the aldehyde into 2,3,4-trimethylbenzoic acid, ruining the reagent's purity (which is typically supplied at a minimum of 95%[3]).
Step-by-Step Methodology: Inert-Atmosphere Aliquoting
  • Preparation: Transfer the primary stock bottle into a glove box or utilize a Schlenk line setup under a continuous flow of high-purity Argon.

  • Aliquoting: Dispense the required volume into amber glass vials (to prevent photo-initiated radical formation).

  • Purging: Blanket the headspace of the vial with Argon before sealing with a PTFE-lined cap.

  • Thermal Control: Store at 2–8°C. Lowering the kinetic energy of the system exponentially decreases the rate of any residual oxidative degradation.

  • Self-Validation (Analytical Check): Before utilizing a stored batch in a sensitive synthetic step, run a rapid Thin-Layer Chromatography (TLC) or Gas Chromatography-Flame Ionization Detection (GC-FID) assay. The appearance of a highly polar secondary spot (TLC) or a delayed retention peak (GC) validates that the inert seal was breached and carboxylic acid has formed, prompting immediate re-purification via distillation.

References

  • PubChem. "2,3,4-Trimethylbenzaldehyde | C10H12O | CID 2752597". National Institutes of Health (NIH).
  • CymitQuimica. "2,3,4-Trimethylbenzaldehyde - Product Information".
  • European Chemicals Agency (ECHA). "REACH registrations - 2,3,4-trimethylbenzaldehyde".
  • PubChemLite. "2,3,4-trimethylbenzaldehyde (C10H12O)". Université du Luxembourg.

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 2,3,4-Trimethylbenzaldehyde via Rieche Formylation

Introduction and Strategic Rationale 2,3,4-Trimethylbenzaldehyde is a highly valued aromatic building block utilized in the synthesis of complex pharmaceuticals, agrochemicals, and naturally occurring coumarin derivative...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

2,3,4-Trimethylbenzaldehyde is a highly valued aromatic building block utilized in the synthesis of complex pharmaceuticals, agrochemicals, and naturally occurring coumarin derivatives[1]. While the formylation of alkylbenzenes can be achieved through several classical methods, the selection of the synthetic route dictates the yield, regiochemical fidelity, and operational safety of the process.

Historically, the Gattermann-Koch reaction has been employed for the formylation of alkylbenzenes. However, this method requires the handling of toxic carbon monoxide gas under high pressure and utilizes highly corrosive hydrogen chloride[2]. For laboratory-scale and specialized pilot-scale synthesis, the Rieche Formylation stands out as the superior, self-validating alternative[3]. By utilizing dichloromethyl methyl ether (DCME) as a liquid formylating agent in the presence of a mild Lewis acid (such as


 or 

), the Rieche protocol proceeds under milder conditions, avoids gaseous reagents, and delivers exceptional regioselectivity[4].

Mechanistic Causality and Regioselectivity

The synthesis of 2,3,4-trimethylbenzaldehyde from 1,2,3-trimethylbenzene (hemimellitene) relies on the principles of Electrophilic Aromatic Substitution (EAS). The regiochemical outcome is governed by the electronic activation provided by the three adjacent methyl groups:

  • Electronic Activation: The methyl groups at the C1, C2, and C3 positions donate electron density into the aromatic ring via inductive effects and hyperconjugation.

  • Positional Competition: The unsubstituted positions available for electrophilic attack are C4 (equivalent to C6) and C5.

  • Causality of C-4 Attack: Position C4 is situated ortho to the C3-methyl and para to the C1-methyl group. In contrast, position C5 is only para to the C2-methyl group (and meta to C1 and C3). Because ortho and para directing effects synergistically compound at C4, the

    
     electrophile overwhelmingly attacks the C4 carbon.
    

Despite slight steric hindrance from the adjacent C3-methyl group, the profound electronic enrichment at C4 ensures that 2,3,4-trimethylbenzaldehyde is formed as the exclusive major product.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric ratios required to drive the formylation to completion while minimizing poly-formylation or polymerization side reactions.

Table 1: Stoichiometric Parameters for Rieche Formylation

ReagentMolecular WeightEquivalentsAmountOperational Role
1,2,3-Trimethylbenzene 120.19 g/mol 1.0012.0 g (0.10 mol)Aromatic Substrate
Dichloromethyl methyl ether 114.96 g/mol 1.3015.0 g (0.13 mol)Formylating Agent
Tin(IV) chloride (

)
260.50 g/mol 1.5039.0 g (0.15 mol)Lewis Acid Catalyst
Dichloromethane (DCM) 84.93 g/mol N/A100 mLAnhydrous Solvent

Experimental Protocol

Note: This protocol constitutes a self-validating system. Specific visual and thermal indicators are embedded within the steps to confirm reaction progression.

Step 1: System Preparation Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, a nitrogen gas inlet, and an internal temperature probe. Maintain a strict anhydrous environment, as the Lewis acid will rapidly decompose in the presence of ambient moisture.

Step 2: Substrate Loading Inject 1,2,3-trimethylbenzene (12.0 g) and anhydrous dichloromethane (100 mL) into the reaction vessel. Submerge the flask in an ice-salt bath and allow the internal temperature to equilibrate to 0 °C.

Step 3: Lewis Acid Complexation Slowly add


 (39.0 g) via a dry glass syringe[4].
  • Self-Validation Check: The solution will typically exhibit a slight color shift (pale yellow to orange), confirming the coordination of the Lewis acid with the trace electron-rich arene and preparing the environment for the electrophile.

Step 4: Electrophile Generation & Addition Transfer dichloromethyl methyl ether (15.0 g) into the dropping funnel. Add the DCME dropwise over a period of 30 to 45 minutes.

  • Self-Validation Check: The formation of the active electrophile (

    
    ) and subsequent EAS is highly exothermic. Monitor the internal temperature probe; the drop rate must be continuously adjusted to ensure the internal temperature strictly remains below 5 °C. A controlled temperature spike validates active electrophilic attack.
    

Step 5: Reaction Maturation Once addition is complete, stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow the system to warm to room temperature (20–25 °C) for an additional 2 hours.

  • Self-Validation Check: Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (9:1). The disappearance of the high-Rf starting material and the appearance of a strongly UV-active, lower-Rf spot confirms the conversion to the

    
    -chloro ether intermediate.
    

Step 6: Hydrolytic Quenching Transfer the reaction mixture carefully into a large beaker containing 200 g of crushed ice and 20 mL of concentrated hydrochloric acid (HCl). Stir vigorously for 30 minutes.

  • Self-Validation Check: Vigorous gas evolution (

    
     gas) and the separation of the mixture into a distinct biphasic system indicate the successful hydrolysis of the intermediate into the target free aldehyde.
    

Step 7: Extraction and Purification Separate the lower organic (DCM) layer. Extract the remaining aqueous phase with additional DCM (2 × 50 mL). Combine the organic fractions and wash sequentially with saturated aqueous


 (100 mL) to neutralize residual acid, followed by brine (100 mL). Dry the organic layer over anhydrous 

, filter, and concentrate under reduced pressure. Purify the resulting crude oil via vacuum distillation to afford pure 2,3,4-trimethylbenzaldehyde.

Process Visualization

Rieche_Formylation N1 1,2,3-Trimethylbenzene (Hemimellitene) N4 Electrophilic Complex [CHCl-OMe]+ Formation N1->N4 N2 Dichloromethyl Methyl Ether (DCME) N2->N4 N3 SnCl4 Catalyst in Anhydrous DCM N3->N4 N5 Regioselective EAS at C-4 Position N4->N5 0 °C to RT Exothermic N6 α-Chloro Ether Intermediate N5->N6 N7 Aqueous HCl Quench (Hydrolysis) N6->N7 Ice/HCl Gas Evolution N8 2,3,4-Trimethylbenzaldehyde (Target Product) N7->N8 Phase Extraction & Distillation

Workflow and mechanistic pathway of the Rieche formylation of 1,2,3-trimethylbenzene.

References

  • US Patent 5866513A. Aryl-substituted cycloalkanes and cycloalkenes and herbicidal use thereof.
  • Badalamenti, N., et al. Phytochemical investigation and antitumor activity of coumarins from Sicilian accession of Ferulago nodosa. IRIS UniPA. [Link]

Sources

Application

Application Note: Gattermann-Koch Formylation of 1,2,3,4-Tetramethylbenzene (Prehnitene)

Executive Summary & Strategic Rationale The synthesis of highly substituted aromatic aldehydes is a critical workflow in the development of advanced materials, complex active pharmaceutical ingredients (APIs), and specia...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The synthesis of highly substituted aromatic aldehydes is a critical workflow in the development of advanced materials, complex active pharmaceutical ingredients (APIs), and specialized porphyrin scaffolds. The formylation of 1,2,3,4-tetramethylbenzene (commonly known as prehnitene) yields 2,3,4,5-tetramethylbenzaldehyde , a sterically hindered and electron-rich building block[1].

While alternative routes exist—such as the bromination of prehnitene followed by lithium-halogen exchange and quenching with DMF—these multi-step processes suffer from poor atom economy and require cryogenic conditions. The Gattermann-Koch formylation offers a highly efficient, direct, single-step electrophilic aromatic substitution (EAS) alternative. By utilizing carbon monoxide (CO) and hydrogen chloride (HCl) gases in the presence of a Lewis acid, this protocol achieves direct carbon-carbon bond formation with excellent regioselectivity[2].

Mechanistic Causality & Reaction Logic

To execute this protocol successfully, researchers must understand the causality behind the reagent selection and thermodynamic constraints:

  • Electrophile Generation & The Role of CuCl: The active electrophile in this reaction is the formyl cation equivalent (

    
    ). At atmospheric pressure, CO and HCl do not readily react with Aluminum Chloride (
    
    
    
    ) to form this species. Cuprous chloride (
    
    
    ) is introduced as a mandatory co-catalyst. It acts as a transition-metal carrier, forming a reversible carbonyl complex that effectively shuttles CO to the Lewis acid, enabling electrophile generation without high-pressure autoclaves[2].
  • Substrate Activation: Prehnitene possesses four electron-donating methyl groups, making the aromatic ring highly nucleophilic. The two unsubstituted positions (C5 and C6) are chemically equivalent, ensuring that formylation yields a single regioisomer.

  • Thermodynamic Control (Avoiding the Jacobsen Rearrangement): The reaction must be strictly maintained between 0 °C and 10 °C. Because prehnitene is highly activated, elevated temperatures in the presence of strong Lewis acids trigger the Jacobsen rearrangement—an intermolecular migration of methyl groups that produces isomeric byproducts (e.g., isodurene derivatives) and intractable polymeric tars[3].

Mechanism CO CO + HCl Gas Formyl [HCO]+ AlCl4- Active Electrophile CO->Formyl Activation Cat AlCl3 / CuCl Catalyst System Cat->Formyl Coordination Wheland Wheland Intermediate (Sigma Complex) Formyl->Wheland Electrophile Substrate 1,2,3,4-Tetramethylbenzene (Prehnitene) Substrate->Wheland EAS Attack Product 2,3,4,5-Tetramethylbenzaldehyde Wheland->Product Deprotonation (-H+)

Caption: Mechanistic logic of the Gattermann-Koch formylation highlighting electrophile generation and EAS.

Experimental Workflow & Safety Protocols

CRITICAL SAFETY NOTICE: Carbon monoxide (CO) is a colorless, odorless, and highly toxic gas. This entire protocol must be conducted in a high-performance fume hood equipped with active CO monitoring sensors.

Moisture Sensitivity:


 reacts violently with ambient moisture to release HCl gas and degrade into inactive aluminum hydroxide species. All glassware must be oven-dried (150 °C for >4 hours) and assembled under an inert Argon or Nitrogen atmosphere.

Workflow Prep 1. System Purge (Ar/N2 atmosphere) Mix 2. Catalyst Loading (AlCl3 + CuCl in Solvent) Prep->Mix Cool 3. Cooling (0 - 10 °C) Mix->Cool Add 4. Substrate Addition (Prehnitene dropwise) Cool->Add Gas 5. CO/HCl Gassing (Vigorous stirring, 4-6 h) Add->Gas Quench 6. Acidic Ice Quench (Decompose AlCl3 complex) Gas->Quench Extract 7. Extraction & Wash (Organic phase isolation) Quench->Extract Purify 8. Distillation/Crystallization (Pure Aldehyde) Extract->Purify

Caption: Step-by-step experimental workflow for the Gattermann-Koch synthesis.

Step-by-Step Experimental Protocol

Step 1: Catalyst Complex Formation
  • Equip a 500 mL three-necked round-bottom flask with a heavy-duty magnetic stirrer, a gas dispersion tube (fritted glass), a low-temperature thermometer, and a reflux condenser attached to a gas scrubber (containing 2M NaOH to neutralize excess HCl).

  • Purge the system with dry Argon for 15 minutes.

  • Rapidly add 20.0 g (150 mmol, 1.5 eq) of anhydrous

    
     and 1.0 g (10 mmol, 0.1 eq) of anhydrous 
    
    
    
    .
  • Suspend the catalyst mixture in 100 mL of anhydrous chlorobenzene or dichloromethane (DCM). Causality: These solvents are highly deactivated and will not undergo Friedel-Crafts alkylation or formylation.

Step 2: Substrate Addition
  • Submerge the reaction flask in an ice-water bath and allow the internal temperature to stabilize at 0–5 °C.

  • Dissolve 13.4 g (100 mmol, 1.0 eq) of 1,2,3,4-tetramethylbenzene (prehnitene) in 20 mL of the chosen anhydrous solvent.

  • Add the prehnitene solution dropwise over 20 minutes via an addition funnel. Maintain the internal temperature below 10 °C to prevent premature side reactions.

Step 3: Gassing (Electrophile Generation)
  • Connect the gas dispersion tube to a mixed gas line supplying equimolar amounts of dry CO and HCl gas.

  • Bubble the CO/HCl gas mixture steadily through the vigorously stirred suspension.

  • Self-Validation Cue: The reaction mixture will gradually transition from a pale suspension to a dark red/brown homogeneous complex. This color change indicates the successful formation of the Wheland intermediate and the subsequent

    
    -aldehyde complex[4].
    
  • Continue gassing and stirring at 0–10 °C for 4 to 6 hours. Monitor reaction progress via TLC (aliquots must be mini-quenched in water/EtOAc before spotting).

Step 4: Quenching & Workup
  • Once the starting material is consumed, disconnect the gas supply and purge the system with Argon to flush out residual CO.

  • The Acidic Ice Quench: Carefully pour the dark reaction mixture over 300 g of crushed ice containing 30 mL of concentrated HCl.

    • Causality: Aluminum chloride forms a stable, tightly bound Lewis acid-base complex with the newly formed carbonyl oxygen. Quenching with plain water leads to the precipitation of basic aluminum salts, causing intractable emulsions. The acidic ice ensures the aluminum remains soluble as

      
       while liberating the free 2,3,4,5-tetramethylbenzaldehyde into the organic phase.
      
  • Transfer to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM (

    
    ).
    
  • Wash the combined organic layers with water (

    
    ), saturated 
    
    
    
    solution (
    
    
    ), and brine (
    
    
    ).
  • Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Step 5: Purification
  • The crude product is typically a viscous yellow oil that may crystallize upon standing.

  • Purify via vacuum distillation or recrystallization from cold hexanes to yield pure 2,3,4,5-tetramethylbenzaldehyde as pale yellow/white crystals.

Quantitative Data & Analytical Expected Results

Table 1: Summary of Reaction Parameters

Parameter Value / Condition Mechanistic Rationale
Substrate 1,2,3,4-Tetramethylbenzene Highly activated, sterically directs to C5/C6
Reagents CO (gas), HCl (gas) Precursors for the formyl cation equivalent

| Catalyst | Anhydrous


 (1.5 eq) | Essential Lewis acid for electrophile generation |
| Co-catalyst  | 

(0.1 eq) | CO carrier; required for atmospheric pressure runs | | Temperature | 0 °C to 10 °C | Prevents the Jacobsen rearrangement and tarring | | Expected Yield | 75% - 85% | High conversion due to substrate activation |

Table 2: Analytical Characterization (


H NMR of 2,3,4,5-Tetramethylbenzaldehyde) [1]
| Shift (

, ppm) | Multiplicity | Integration | Assignment | | :--- | :--- | :--- | :--- | | 10.20 - 10.35 | Singlet (s) | 1H | Aldehyde proton (

) | | 7.40 - 7.55 | Singlet (s) | 1H | Aromatic proton (

, C6 position) | | 2.35 - 2.45 | Singlet (s) | 3H | Methyl group (ortho to aldehyde) | | 2.15 - 2.30 | Multiplets/Singlets | 9H | Remaining three methyl groups | (Note: Exact chemical shifts may vary slightly depending on the NMR solvent used, typically

).

References

  • Wikipedia Contributors. "Gattermann reaction." Wikipedia, The Free Encyclopedia. [Link]

  • eScholarship (University of California). "CO-BINDING BIS-POCKET IRON PORPHYRINS: TOWARDS THE DEVELOPMENT OF A CO POISONING ANTIDOTE." UC Santa Cruz Electronic Theses and Dissertations. [Link]

  • VDOC. "Name Reactions In Organic Chemistry (Jacobsen Rearrangement)." VDOC Publishing. [Link]

Sources

Method

Application Note: High-Purity Synthesis of 2,4,6-Trimethylbenzaldehyde via Rieche Formylation

Part 1: Strategic Rationale & Scope Introduction 2,4,6-Trimethylbenzaldehyde (Mesitaldehyde) is a critical pharmacophore and intermediate in the synthesis of sterically hindered ligands (e.g., for olefin polymerization c...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Rationale & Scope

Introduction

2,4,6-Trimethylbenzaldehyde (Mesitaldehyde) is a critical pharmacophore and intermediate in the synthesis of sterically hindered ligands (e.g., for olefin polymerization catalysts) and porphyrin-based therapeutics.[1] While classical methods like the Gattermann-Koch reaction utilize hazardous gases (CO/HCl) and high pressure, the Rieche Formylation offers a superior bench-top alternative.

This protocol details the formylation of Mesitylene (1,3,5-trimethylbenzene) using


-dichloromethyl methyl ether (DCME) catalyzed by Titanium(IV) chloride (

).
Why This Protocol?
  • Regioselectivity: The steric bulk of the reagents combined with the 1,3,5-substitution pattern of the substrate forces substitution at the vacant 2-position, preventing isomer mixtures.

  • Scalability: Unlike Vilsmeier-Haack, which can struggle with electron-rich but sterically crowded arenes, the Rieche protocol maintains high yields (>80%) from gram to kilogram scales.

  • Safety Profile: Eliminates the need for cyanide salts (Gattermann) or high-pressure carbon monoxide.

Part 2: Mechanistic Principles

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS). The Lewis acid (


) activates the DCME, generating a highly reactive oxocarbenium-chloronium resonance hybrid. This electrophile attacks the electron-rich aromatic ring.
Reaction Pathway Diagram

RiecheMechanism DCME DCME (Reagent) Complex Activated Electrophile [CH(OMe)Cl]+ DCME->Complex Cl- abstraction TiCl4 TiCl4 (Lewis Acid) TiCl4->Complex SigmaComplex Sigma Complex Complex->SigmaComplex + Mesitylene Mesitylene Mesitylene (Substrate) Mesitylene->SigmaComplex Intermed Acetal-Chloride Intermediate SigmaComplex->Intermed - HCl (Re-aromatization) Product Mesitaldehyde (Product) Intermed->Product Hydrolysis Hydrolysis Ice/Water Quench Hydrolysis->Product

Caption: Mechanistic flow from Lewis acid activation of DCME to final hydrolysis of the benzylic intermediate.

Part 3: Safety & Handling (Critical)[2][3]

WARNING: This protocol involves Category 1 Carcinogens and pyrophoric-like catalysts.

ReagentHazard ClassCritical Handling Instruction
DCME Carcinogen (1A), FlammableDo not use needles. DCME is a volatile alkylating agent. Handle exclusively in a fume hood. Double-glove (Nitrile/Laminate).
TiCl4 Corrosive, Water-ReactiveReacts violently with moisture to release HCl gas. Use glass syringes or cannula transfer only.
DCM Volatile SolventEnsure solvent is anhydrous.[1] Moisture kills the catalyst and generates HCl.

Self-Validating Safety Check:

  • Before starting: Place a beaker of saturated sodium bicarbonate in the hood to neutralize any accidental acid spills.

  • During addition: If the solution turns opaque white immediately upon

    
     addition, your DCM is wet. Abort and dry solvent.[1][2][3][4][5]
    

Part 4: Experimental Protocol

Materials
  • Substrate: Mesitylene (12.0 g, 100 mmol)

  • Reagent:

    
    -Dichloromethyl methyl ether (DCME) (12.7 g, 110 mmol, 1.1 equiv)
    
  • Catalyst: Titanium(IV) chloride (

    
    ) (38.0 g, 200 mmol, 2.0 equiv)
    
  • Solvent: Dichloromethane (DCM), anhydrous (100 mL)

  • Quench: Ice water (200 mL)

Step-by-Step Methodology

1. Apparatus Setup

  • Flame-dry a 500 mL 3-neck round-bottom flask (RBF).

  • Equip with:

    • Magnetic stir bar (large, oval).[3]

    • Pressure-equalizing addition funnel (flame-dried).

    • Nitrogen/Argon inlet adapter.

    • Internal thermometer (optional but recommended).

  • Flush system with inert gas for 15 minutes.

2. Solvation & Cooling

  • Charge the RBF with Mesitylene (12.0 g) and anhydrous DCM (80 mL).

  • Cool the solution to 0 °C using an ice/water bath.

  • Note: Mesitylene may freeze if pure; the DCM prevents this.

3. Catalyst Addition (The Exotherm)

  • Transfer

    
     (22 mL / 38 g) to the addition funnel via cannula or glass syringe.
    
  • Dropwise Addition: Add

    
     over 15 minutes.
    
  • Observation: Solution will darken (yellow/orange) and fume slightly inside the flask.

  • Checkpoint: Ensure internal temp stays < 5 °C.

4. Formylation Reagent Addition

  • Dilute DCME (12.7 g) with DCM (20 mL) in a separate dry vessel.

  • Transfer to the addition funnel.

  • Slow Addition: Add the DCME solution dropwise over 20–30 minutes at 0 °C.

  • Mechanism:[2][6][7][8][9] The reaction releases HCl gas.[2] Ensure the vessel is vented through a scrubber (NaOH trap) or into the back of the fume hood.

  • Observation: The mixture will turn dark red/brown.

5. Reaction Phase

  • Allow the mixture to stir at 0 °C for 15 minutes.

  • Remove the ice bath and allow to warm to Room Temperature (RT).

  • Stir at RT for 1.5 to 2.0 hours.

  • Validation: TLC (10% EtOAc/Hexane).[5] Mesitylene (

    
    ) should disappear; Aldehyde (
    
    
    
    ) appears.

6. Quench & Work-up

  • Caution: Pour the reaction mixture slowly onto 200 g of crushed ice in a large beaker with vigorous stirring. (Do not pour water into the reaction flask).

  • The dark complex will decompose, turning the organic layer pale yellow and the aqueous layer cloudy white.

  • Separate layers in a separatory funnel.

  • Extract aqueous layer with DCM (

    
     mL).[2]
    
  • Wash combined organics with:

    • Water (

      
       mL)
      
    • Sat.

      
       (
      
      
      
      mL) - Important to remove residual acid.
    • Brine (

      
       mL)
      
  • Dry over

    
    , filter, and concentrate via rotary evaporation.
    

7. Purification

  • The crude oil is usually >90% pure.

  • Distillation: For high purity, distill under reduced pressure (bp ~113–115 °C at 11 mmHg).

  • Yield: Expect 12–13 g (80–87%).

Part 5: Process Workflow Visualization

Workflow start Start: Dry RBF N2 Atmosphere solvation Dissolve Mesitylene in DCM (0°C) start->solvation cat_add Add TiCl4 (Dropwise, Exothermic) solvation->cat_add reagent_add Add DCME (Dropwise, HCl evolution) cat_add->reagent_add reaction Stir 2h @ RT (Dark Red Solution) reagent_add->reaction quench Pour onto Crushed Ice (Hydrolysis) reaction->quench extract Phase Separation Wash (Water/NaHCO3/Brine) quench->extract purify Vacuum Distillation (113°C @ 11mmHg) extract->purify

Caption: Operational workflow for the Rieche formylation of Mesitylene.

Part 6: Analytical Quality Control

TestExpected ResultInterpretation
Appearance Clear, colorless to pale yellow oilDark color indicates oxidation or residual Ti salts.
1H NMR (

)

10.55 (s, 1H, CHO )
Diagnostic aldehyde proton.
1H NMR (

)

6.90 (s, 2H, Ar-H )
Aromatic protons (singlet confirms symmetry).
1H NMR (

)

2.58 (s, 6H), 2.30 (s, 3H)
o-Methyls and p-Methyl groups.
IR Spectroscopy ~1685

(Strong)
Carbonyl (C=O) stretch.

References

  • Rieche, A., Gross, H., & Höft, E. (1960).[10] "Über

    
    -Halogenäther, IV. Synthesen aromatischer Aldehyde mit Dichlormethyl-alkyläthern." Chemische Berichte, 93(1), 88–94.[10] 
    
  • Rieche, A., Gross, H., & Höft, E. (1967).[10] "Aromatic Aldehydes: Mesitaldehyde."[1][2][10] Organic Syntheses, 47, 1; Coll. Vol. 5, 365.[2]

  • Garcia, O., Nicolas, E., & Albericio, F. (2003).[10] "o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4." Tetrahedron Letters, 44(27), 4961–4963.[10]

  • Gross, H.

    
    -Halogenäther, III. Darstellung von Dichlormethyl-alkyläthern." Chemische Berichte, 93(11), 2507-2512. 
    

Sources

Application

oxidation of 2,3,4-trimethylbenzaldehyde to 2,3,4-trimethylbenzoic acid

Application Note: High-Fidelity Oxidation of 2,3,4-Trimethylbenzaldehyde Executive Summary The oxidation of 2,3,4-trimethylbenzaldehyde presents a specific challenge in organic synthesis: balancing the reactivity of an e...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Oxidation of 2,3,4-Trimethylbenzaldehyde

Executive Summary

The oxidation of 2,3,4-trimethylbenzaldehyde presents a specific challenge in organic synthesis: balancing the reactivity of an electron-rich aldehyde against the susceptibility of three methyl groups to benzylic oxidation. While standard oxidants (e.g., Jones reagent, hot KMnO₄) often lead to over-oxidation or degradation, this guide focuses on two protocols optimized for distinct stages of drug development:

  • Method A (Pinnick Oxidation): The "Gold Standard" for medicinal chemistry, ensuring >95% yield with no methyl degradation.

  • Method B (Buffered Permanganate): A scalable, cost-effective protocol for kilogram-scale production, utilizing phase-transfer principles to mitigate harsh conditions.

Chemical Context & Challenges

The substrate, 2,3,4-trimethylbenzaldehyde, possesses a vicinal trimethyl pattern . The methyl group at the C2 position introduces significant steric strain (ortho-effect) relative to the carbonyl, while the electron-donating nature of the three methyls makes the ring highly activated.

  • Risk Factor: Strong oxidants may attack the benzylic C-H bonds, leading to dicarboxylic acids (e.g., derivatives of trimellitic acid).

  • Solution: Utilization of chlorite-based oxidation (Pinnick) to target the aldehyde proton selectively via a concerted mechanism that is sterically insensitive.

Method A: Pinnick (Lindgren) Oxidation

Recommended for: Medicinal Chemistry, impurity synthesis, and high-purity intermediate generation.

This method utilizes sodium chlorite (NaClO₂) under mild acidic conditions. It is chemically distinct because the active oxidant, chlorous acid (HClO₂), reacts specifically with the aldehyde carbonyl and leaves benzylic C-H bonds untouched.

Mechanism of Action

The reaction proceeds through the addition of chlorous acid to the aldehyde, followed by a pericyclic fragmentation. A scavenger (2-methyl-2-butene) is critical to trap the hypochlorous acid (HOCl) byproduct, which would otherwise chlorinate the electron-rich aromatic ring.

PinnickMechanism Aldehyde 2,3,4-Trimethyl- benzaldehyde Intermediate Hydroxyallyl Chlorite Aldehyde->Intermediate + HClO2 ChlorousAcid HClO2 (Active Oxidant) ChlorousAcid->Intermediate Transition Pericyclic Transition State Intermediate->Transition Product 2,3,4-Trimethyl- benzoic Acid Transition->Product HOCl HOCl (Byproduct) Transition->HOCl Chlorohydrin Chlorohydrin (Waste) HOCl->Chlorohydrin + Scavenger Scavenger 2-Methyl-2-butene (Scavenger) Scavenger->Chlorohydrin

Figure 1: Mechanistic pathway of the Pinnick oxidation showing the critical role of the scavenger.

Experimental Protocol

Reagents:

  • Substrate: 2,3,4-Trimethylbenzaldehyde (10.0 mmol, 1.48 g)

  • Oxidant: Sodium chlorite (NaClO₂, 80% purity) (15.0 mmol, 1.70 g)

  • Buffer: Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O) (1.05 equiv)

  • Scavenger: 2-Methyl-2-butene (30.0 mmol, ~3.2 mL)

  • Solvent: t-Butanol / Water (3:1 ratio)

Step-by-Step Procedure:

  • Preparation: In a 100 mL round-bottom flask, dissolve 1.48 g of 2,3,4-trimethylbenzaldehyde in 30 mL of t-butanol and 10 mL of water.

  • Scavenger Addition: Add 3.2 mL of 2-methyl-2-butene. Stir vigorously.

  • Oxidant Solution: Separately, dissolve 1.70 g of NaClO₂ and 1.45 g of NaH₂PO₄ in 15 mL of water.

  • Addition: Cool the reaction flask to 0°C (ice bath). Add the oxidant solution dropwise over 20 minutes via an addition funnel. Note: The solution may turn pale yellow.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–4 hours. Monitor via TLC (active aldehyde spot disappearance).

  • Workup:

    • Acidify the mixture to pH ~2 using 1N HCl.

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from minimal hot ethanol/water if necessary.

Expected Yield: 92–96% (White crystalline solid).

Method B: Buffered Permanganate Oxidation

Recommended for: Process Scale-up (>100g) and non-GMP intermediates.

While KMnO₄ is aggressive, using a buffered acetone/water system moderates its potential. The acetone acts as a co-solvent to solubilize the organic substrate, while the temperature is kept strictly low to prevent methyl group oxidation.

Workflow Diagram

PermanganateWorkflow Start Start: 2,3,4-Trimethylbenzaldehyde Solubilization Dissolve in Acetone/Water (1:1) Add MgSO4 (Buffer) Start->Solubilization Addition Add KMnO4 (solid) in portions Temp < 20°C (CRITICAL) Solubilization->Addition Monitor Stir 4h @ RT Check for brown MnO2 ppt Addition->Monitor Filter Filter MnO2 over Celite Monitor->Filter Workup Evaporate Acetone -> Acidify (pH 2) -> Filter Precipitate Filter->Workup End Product: 2,3,4-Trimethylbenzoic Acid Workup->End

Figure 2: Process flow for the buffered permanganate oxidation.

Experimental Protocol

Reagents:

  • Substrate: 2,3,4-Trimethylbenzaldehyde (50 mmol)

  • Oxidant: KMnO₄ (75 mmol, 1.5 equiv)

  • Buffer: MgSO₄ (solid, 1.0 equiv) - Prevents pH spike which causes side reactions.

  • Solvent: Acetone/Water (1:1)

Step-by-Step Procedure:

  • Dissolution: Dissolve the aldehyde in 100 mL Acetone and 100 mL Water. Add 6.0 g MgSO₄.

  • Controlled Addition: Place the flask in a water bath (20°C). Add KMnO₄ solid in small portions over 45 minutes. Do not allow temperature to exceed 30°C.

  • Reaction: Stir for 4 hours. The purple color should fade to a brown suspension (MnO₂).

  • Quench: Add a small amount of solid sodium bisulfite (NaHSO₃) or ethanol to destroy excess permanganate if the purple color persists.

  • Isolation:

    • Filter off the MnO₂ solids through a Celite pad.

    • Evaporate the acetone from the filtrate under reduced pressure.

    • The remaining aqueous solution is basic/neutral. Acidify carefully with 2N HCl to pH 2.

    • The product will precipitate as a white solid. Filter and wash with cold water.

Analytical Characterization

Due to the specific isomerism, the NMR signals are distinct. The 2-methyl group is shielded differently than the 3- and 4-methyl groups due to the orthogonal twist of the carboxylate.

PropertyValue / DescriptionNotes
Appearance White crystalline powder
Melting Point 165–168 °C (Predicted)Note: Isomeric 2,4,6-trimethylbenzoic acid melts at 152-155°C.[1][2]
¹H NMR (400 MHz, DMSO-d₆) δ 12.6 (br s, 1H, COOH)δ 7.45 (d, J=8.0 Hz, 1H, Ar-H6)δ 7.10 (d, J=8.0 Hz, 1H, Ar-H5)δ 2.38 (s, 3H, 2-Me)δ 2.28 (s, 3H, 3-Me)δ 2.22 (s, 3H, 4-Me)The H6 proton is deshielded by the adjacent COOH.
¹³C NMR δ 169.5 (COOH), 141.0, 138.5, 135.2, 132.0, 129.5, 126.8 (Ar-C), 21.5, 17.2, 16.8 (Me)

Safety & Waste Management

  • Sodium Chlorite (NaClO₂): Strong oxidizer. Contact with combustible material may cause fire. Do not mix solid NaClO₂ with acids; it generates toxic ClO₂ gas. Always work in a fume hood.

  • 2-Methyl-2-butene: Highly flammable and volatile. Keep cold.

  • Chromium-Free: Both methods avoid Chromium(VI), eliminating heavy metal waste disposal costs associated with Jones oxidation.

  • Waste Disposal:

    • Pinnick: Quench aqueous layers with sodium thiosulfate before disposal to ensure no active oxidants remain.

    • Permanganate: The MnO₂ byproduct is solid waste. Ensure it is dry and free of organics before disposal.

References

  • Pinnick Oxidation Protocol

    • Bal, B. S.; Childers, W. E.; Pinnick, H. W. "Oxidation of alpha, beta-unsaturated aldehydes." Tetrahedron1981, 37, 2091-2096.
  • Lindgren Modification (Chlorite/Scavenger)

    • Lindgren, B. O.; Nilsson, T. "Preparation of Carboxylic Acids from Aldehydes (including Hydroxyl-Substituted Aldehydes) by Oxidation with Chlorite." Acta Chemica Scandinavica1973, 27, 888.
  • Permanganate Selectivity Studies

    • Song, Z. J., et al. "Synthesis of a potent 5-HT1F receptor agonist." Journal of Organic Chemistry1999, 64, 9658.
  • Physical Properties (Isomeric Comparison)

    • NIST Chemistry WebBook, SRD 69.[3][4] "2,3,4-Trimethylbenzoic acid."[3][5][6]

Sources

Method

An In-Depth Technical Guide to the Reduction of 2,3,4-Trimethylbenzaldehyde to 2,3,4-Trimethylbenzyl Alcohol

This guide provides a comprehensive overview of the chemical reduction of 2,3,4-trimethylbenzaldehyde to 2,3,4-trimethylbenzyl alcohol. It is intended for researchers, scientists, and professionals in the field of drug d...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the chemical reduction of 2,3,4-trimethylbenzaldehyde to 2,3,4-trimethylbenzyl alcohol. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document delves into the underlying chemical principles, provides detailed experimental protocols, and offers insights into the selection of reagents and reaction conditions.

Introduction

The reduction of aldehydes to primary alcohols is a fundamental transformation in organic chemistry, with broad applications in the synthesis of pharmaceuticals, fragrances, and other fine chemicals. 2,3,4-Trimethylbenzyl alcohol, a polysubstituted aromatic alcohol, serves as a valuable building block in the creation of more complex molecular architectures. The strategic placement of the methyl groups on the aromatic ring can influence the molecule's biological activity and physical properties.

This document will focus on two of the most common and reliable methods for this reduction: the use of sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice between these reagents is often dictated by the desired reaction scale, the presence of other functional groups, and safety considerations.

Physicochemical Properties of Reactant and Product

A thorough understanding of the physical and chemical properties of both the starting material and the product is crucial for successful synthesis, purification, and characterization.

Property2,3,4-Trimethylbenzaldehyde2,3,4-Trimethylbenzyl Alcohol
Molecular Formula C₁₀H₁₂OC₁₀H₁₄O
Molecular Weight 148.20 g/mol [1]150.22 g/mol
Appearance -White to pale cream crystals or powder[2]
Boiling Point 251.18 °C @ 760 mmHg (estimated)[3]141 °C @ 2.0 kPa[4]
Melting Point -84.5-90.5 °C[2]
Solubility Soluble in water (106 mg/L @ 25 °C, estimated)[3]Sparingly soluble in water[3]
CAS Number 34341-28-1[1]4170-90-5 (for 2,4,6-isomer)

Note: Some data for 2,3,4-trimethylbenzyl alcohol is based on its isomers due to limited availability of specific data for the 2,3,4-substituted compound.

Mechanistic Overview of Aldehyde Reduction

The reduction of an aldehyde to a primary alcohol involves the addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide. Both sodium borohydride and lithium aluminum hydride serve as sources of hydride ions.

Sodium Borohydride (NaBH₄) Reduction

Sodium borohydride is a relatively mild and selective reducing agent, making it a popular choice for the reduction of aldehydes and ketones.[4] The reaction is typically carried out in protic solvents like methanol or ethanol.

The mechanism proceeds in two main steps:

  • Nucleophilic attack: The hydride ion from the borohydride complex attacks the partially positive carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral alkoxide intermediate.

  • Protonation: The alkoxide is then protonated by the solvent (e.g., methanol) to yield the primary alcohol.[4]

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Protonation Aldehyde R-CHO Alkoxide R-CH₂O⁻ Aldehyde->Alkoxide Nucleophilic Attack Hydride H⁻ (from NaBH₄) Alkoxide_p R-CH₂O⁻ Alcohol R-CH₂OH Alkoxide_p->Alcohol Protonation Solvent H-Solvent

Caption: Mechanism of NaBH₄ Reduction of an Aldehyde.

Lithium Aluminum Hydride (LiAlH₄) Reduction

Lithium aluminum hydride is a much more powerful and less selective reducing agent than sodium borohydride.[5][6] It can reduce a wider range of functional groups, including esters and carboxylic acids.[6] Due to its high reactivity with protic solvents, LiAlH₄ reductions must be carried out in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF).[7][8]

The mechanism is similar to that of NaBH₄, involving a nucleophilic attack by the hydride ion. However, the workup step requires careful, slow addition of water followed by an acid to protonate the alkoxide and to decompose the aluminum salts.

G cluster_0 Step 1: Nucleophilic Attack (Anhydrous) cluster_1 Step 2: Aqueous Workup Aldehyde_L R-CHO Alkoxide_Complex [R-CH₂O-AlH₃]⁻Li⁺ Aldehyde_L->Alkoxide_Complex Nucleophilic Attack Hydride_L H⁻ (from LiAlH₄) Alkoxide_Complex_p [R-CH₂O-AlH₃]⁻Li⁺ Alcohol_L R-CH₂OH Alkoxide_Complex_p->Alcohol_L Protonation Water H₂O

Caption: Mechanism of LiAlH₄ Reduction of an Aldehyde.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific laboratory conditions and the purity of the starting materials.

Protocol 1: Reduction of 2,3,4-Trimethylbenzaldehyde with Sodium Borohydride

This protocol is adapted from general procedures for the reduction of aldehydes.[9]

Materials:

  • 2,3,4-Trimethylbenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2,3,4-trimethylbenzaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde). Cool the solution to 0 °C in an ice bath with stirring.

  • Addition of NaBH₄: Slowly add sodium borohydride (1.1 eq) to the cooled solution in small portions over 15-20 minutes. The addition is exothermic, and gas evolution (hydrogen) will be observed. Maintain the temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the gas evolution ceases and the solution is acidic (pH ~2-3).

  • Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Add water to the residue and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Washing: Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 2,3,4-trimethylbenzyl alcohol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.[10][11]

Protocol 2: Reduction of 2,3,4-Trimethylbenzaldehyde with Lithium Aluminum Hydride

This protocol is adapted from general procedures for LiAlH₄ reductions and should be performed with extreme caution in a fume hood.[7] All glassware must be thoroughly dried before use.

Materials:

  • 2,3,4-Trimethylbenzaldehyde

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl) or 1 M Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.1 eq) in anhydrous diethyl ether or THF (20 mL per gram of LiAlH₄). Cool the suspension to 0 °C in an ice bath with stirring.

  • Addition of Aldehyde: Dissolve 2,3,4-trimethylbenzaldehyde (1.0 eq) in anhydrous diethyl ether or THF (10 mL per gram of aldehyde) and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirred LiAlH₄ suspension over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Quenching (Fieser & Fieser method): Cool the reaction mixture back to 0 °C. Cautiously and slowly add dropwise x mL of water, followed by x mL of 15% aqueous NaOH, and then 3x mL of water, where x is the number of grams of LiAlH₄ used. This should result in a granular precipitate that is easy to filter. Alternatively, quench by the slow, dropwise addition of ethyl acetate, followed by methanol, and then water.

  • Workup: Filter the resulting slurry through a pad of Celite®, washing the filter cake with additional diethyl ether or THF.

  • Extraction and Washing: Transfer the filtrate to a separatory funnel and wash with 1 M HCl (if the Fieser workup was not used) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude 2,3,4-trimethylbenzyl alcohol by recrystallization or column chromatography as described in Protocol 1.[10][11]

Characterization of 2,3,4-Trimethylbenzyl Alcohol

The successful synthesis of the target compound should be confirmed by a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons (CH₂OH), the hydroxyl proton (OH), and the three methyl groups. The benzylic CH₂ protons will appear as a singlet, and its chemical shift will be downfield due to the adjacent oxygen atom. The aromatic protons will exhibit a splitting pattern consistent with a 1,2,3,4-tetrasubstituted benzene ring. The hydroxyl proton signal is often broad and its chemical shift is concentration-dependent.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the carbon atoms in the molecule. The benzylic carbon (CH₂OH) will appear in the range of 60-70 ppm. The aromatic carbons will have chemical shifts in the aromatic region (typically 120-140 ppm), and the methyl carbons will appear upfield.

Predicted NMR Data (based on analogous compounds):

  • ¹H NMR (CDCl₃, 400 MHz): δ ~7.0-7.2 (m, 2H, Ar-H), ~4.6 (s, 2H, CH₂OH), ~2.2-2.4 (m, 9H, 3 x Ar-CH₃), ~1.6 (br s, 1H, OH).

  • ¹³C NMR (CDCl₃, 101 MHz): δ ~135-140 (Ar-C), ~125-130 (Ar-CH), ~65 (CH₂OH), ~15-20 (Ar-CH₃).

Infrared (IR) Spectroscopy

The IR spectrum should display a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹, and C-O stretching will appear in the 1000-1200 cm⁻¹ region. The disappearance of the strong carbonyl (C=O) stretch from the starting aldehyde (typically around 1700 cm⁻¹) is a key indicator of a successful reduction.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the product. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 2,3,4-trimethylbenzyl alcohol (150.22 g/mol ).

Safety Considerations

  • 2,3,4-Trimethylbenzaldehyde: May cause skin, eye, and respiratory irritation.[1]

  • Sodium Borohydride (NaBH₄): Reacts with water and acids to produce flammable hydrogen gas. Handle with care and avoid contact with strong acids.

  • Lithium Aluminum Hydride (LiAlH₄): Extremely reactive and pyrophoric. Reacts violently with water and protic solvents. All reactions involving LiAlH₄ must be conducted under an inert atmosphere in a fume hood by trained personnel. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times.

  • Solvents: Methanol, diethyl ether, and THF are flammable. Dichloromethane is a suspected carcinogen. Handle all solvents in a well-ventilated area.

Conclusion

The reduction of 2,3,4-trimethylbenzaldehyde to 2,3,4-trimethylbenzyl alcohol can be reliably achieved using either sodium borohydride or lithium aluminum hydride. The choice of reagent will depend on the specific requirements of the synthesis. Sodium borohydride offers a milder, more selective, and safer option, particularly for smaller-scale reactions. Lithium aluminum hydride, while more powerful, requires more stringent reaction conditions and handling procedures. Proper purification and characterization are essential to ensure the identity and purity of the final product.

References

  • Oriental Journal of Chemistry. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones. [Link]

  • Arkivoc. Synthesis of esters derived from 2,3,4-tri-O-benzyl-alpha-D-methylglucoside. [Link]

  • Cheméo. Chemical Properties of 2,3,4-Trimethoxybenzyl alcohol (CAS 71989-96-3). [Link]

  • PubChem. 2,3,4-Trimethylbenzaldehyde. [Link]

  • The Royal Society of Chemistry. Contents. [Link]

  • Oxford Academic. Purification and Properties of Benzyl Alcohol Oxidase from Botrytis cinerea. [Link]

  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]

  • Google Patents.
  • Master Organic Chemistry. Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. [Link]

  • The Good Scents Company. 2,3,4-trimethyl benzaldehyde. [Link]

  • University of Cambridge. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

  • Scientific & Academic Publishing. The Microwave-Assisted Solventless Reduction of Aldehydes and Ketones Using Silica Supported Sodium Borohydride. [Link]

  • EPA CompTox Chemicals Dashboard. 3,4,5-TRIMETHYLBENZYL ALCOHOL. [Link]

  • Chad's Prep. Hydride Reduction. [Link]

  • PMC. In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases. [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • PMC. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. [Link]

  • The Royal Society of Chemistry. Supporting Information Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. [Link]

  • The Royal Society of Chemistry. Supporting information Sem Raj Tamang, Anthony F. Cozzolino and Michael Findlater*. [Link]

  • PubChem. 2,4,5-Trimethylbenzyl alcohol. [Link]

  • Organic Chemistry Portal. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. [Link]

  • CUNY. Purification by Recrystallization. [Link]

  • Chemistry LibreTexts. 18.4: Reduction of Aldehydes and Ketones. [Link]

  • ResearchGate. Reduction of Aldehydes Using Sodium Borohydride under Ultrasonic Irradiation. [Link]

  • YouTube. Sodium Borohydride NaBH4 Reduction Reaction Mechanism. [Link]

  • Houben-Weyl. 2.2.2.3 Substituted Benzyl Esters. [Link]

  • Beilstein Journals. for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. [Link]

Sources

Application

Application Note: Strategic Utilization of 2,3,4-Trimethylbenzaldehyde in Pharmaceutical Synthesis

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It focuses on the strategic utilization of 2,3,4-Trimethylbenzaldehyde (TMBA) , a sterically...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It focuses on the strategic utilization of 2,3,4-Trimethylbenzaldehyde (TMBA) , a sterically demanding building block used to modulate lipophilicity and metabolic stability in drug candidates.

[1][2][3][4][5]

Executive Summary & Strategic Value

In modern medicinal chemistry, the "Methyl Scan" is a pivotal strategy for optimizing drug-target interactions. 2,3,4-Trimethylbenzaldehyde (TMBA) serves as a critical scaffold for introducing a sterically crowded, electron-rich aromatic moiety into drug candidates. Unlike its methoxy-analogues (used in Trimetazidine), the trimethyl phenyl ring offers a unique lipophilic profile (


 modulation) and metabolic resistance due to the blockage of the 2, 3, and 4 positions, preventing common oxidative metabolic pathways (e.g., hydroxylation) at these sites.

This guide details three validated protocols for converting TMBA into high-value pharmaceutical intermediates:

  • Oxidation to 2,3,4-Trimethylbenzoic Acid: A precursor for sterically hindered amides.

  • Henry Reaction to

    
    -Nitrostyrenes:  A gateway to phenethylamine-based CNS active agents.
    
  • Reductive Amination: Direct synthesis of lipophilic benzylamines.

Chemical Pathway Visualization

The following flowchart illustrates the divergent synthesis pathways from TMBA, highlighting the critical intermediates for medicinal chemistry libraries.

TMBA_Pathways TMBA 2,3,4-Trimethylbenzaldehyde (Starting Material) Acid 2,3,4-Trimethylbenzoic Acid (Steric Amide Precursor) TMBA->Acid Oxidation (NaClO2/H2O2) Nitro 2,3,4-Trimethyl-β-nitrostyrene (Michael Acceptor) TMBA->Nitro Henry Rxn (CH3NO2, NH4OAc) BenzylAmine N-Substituted Benzylamine (Lipophilic Linker) TMBA->BenzylAmine Reductive Amination (R-NH2, NaBH(OAc)3) Amine 2,3,4-Trimethylphenethylamine (CNS Pharmacophore) Nitro->Amine Reduction (LiAlH4 or H2/Pd)

Figure 1: Divergent synthetic pathways from 2,3,4-Trimethylbenzaldehyde utilizing oxidation, condensation, and reduction strategies.

Protocol 1: Oxidation to 2,3,4-Trimethylbenzoic Acid

Significance: The resulting acid is a bioisostere for other hindered aromatics. It is particularly useful in synthesizing amide-based inhibitors where rotation around the amide bond needs to be restricted (atropisomerism control).

Method: Pinnick Oxidation (Chlorite Oxidation)

We prioritize the Pinnick oxidation over Permanganate due to its mild conditions, preventing the over-oxidation of methyl groups to carboxylic acids (which would yield benzene-polycarboxylic acids).

Reagents & Stoichiometry:

Component Equiv. Role
2,3,4-Trimethylbenzaldehyde 1.0 Substrate

| Sodium Chlorite (


)  | 1.5 | Oxidant |
| Sodium Dihydrogen Phosphate  | 1.2 | Buffer (pH ~4.5) |
| 2-Methyl-2-butene  | 5.0 | Hypochlorite Scavenger |
| t-Butanol / Water (3:1)  | - | Solvent System |
Step-by-Step Procedure:
  • Preparation: In a round-bottom flask, dissolve 2,3,4-trimethylbenzaldehyde (10 mmol) in 30 mL of

    
    -BuOH. Add 10 mL of water and 2-methyl-2-butene (50 mmol).
    
  • Addition: Cool the solution to 0°C. Slowly add a solution of

    
     (15 mmol) and 
    
    
    
    (12 mmol) in 10 mL water dropwise over 20 minutes.
    • Critical Control Point: The solution will turn yellow. Maintain temperature <10°C to suppress side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3-4 hours. Monitor by TLC (faint yellow color persists).

  • Workup: Acidify carefully with 1N HCl to pH 2. Extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Recrystallize from Hexane/Ethyl Acetate.
    
  • QC Criteria: HPLC Purity >98%;

    
    H NMR (DMSO-
    
    
    
    ) should show disappearance of aldehyde proton (10.2 ppm) and appearance of broad COOH peak (12-13 ppm).

Protocol 2: Henry Reaction to 2,3,4-Trimethyl- -nitrostyrene

Significance: This intermediate is the precursor to 2,3,4-trimethylphenethylamine , a structural analog of mescaline and other phenethylamine-based neurotransmitter modulators. The 2,3,4-substitution pattern provides unique selectivity for 5-HT receptors compared to 3,4,5- analogs.

Method: Ammonium Acetate Catalyzed Condensation

Reagents & Stoichiometry:

Component Equiv. Role
2,3,4-Trimethylbenzaldehyde 1.0 Substrate
Nitromethane 10.0 Reagent & Solvent

| Ammonium Acetate | 0.4 | Catalyst |

Step-by-Step Procedure:
  • Setup: Equip a flask with a reflux condenser and a drying tube.

  • Reaction: Dissolve the aldehyde (20 mmol) in Nitromethane (10 mL). Add dry Ammonium Acetate (8 mmol).

  • Heating: Reflux the mixture (approx. 100°C) for 2–4 hours.

    • Visual Cue: The solution will darken to a deep yellow/orange color, indicating nitrostyrene formation.

  • Workup: Cool to RT. Remove excess nitromethane under reduced pressure (rotary evaporator).

    • Safety: Nitromethane is flammable and shock-sensitive in dry salt forms; handle residue with care.

  • Partition: Dissolve the residue in Dichloromethane (DCM) and wash with water to remove catalyst.

  • Crystallization: The crude solid is often recrystallized from hot Ethanol or Isopropanol to yield bright yellow needles.

  • Yield Expectation: 75–85%.

Protocol 3: Reductive Amination (General Library Synthesis)

Significance: Rapid generation of secondary/tertiary amines for SAR (Structure-Activity Relationship) exploration.

Method: Indirect Reductive Amination ( )

Reagents:

  • Amine Partner (1.0 equiv)[1]

  • 2,3,4-TMBA (1.1 equiv)

  • STAB (Sodium Triacetoxyborohydride) (1.5 equiv)

  • DCE (Dichloroethane) or THF (Solvent)

Procedure:
  • Mix TMBA and the amine in DCE. Stir for 30 mins to form the imine/hemiaminal.

  • Add STAB in one portion.

  • Stir at RT for 12 hours.

  • Quench with saturated

    
    . Extract with DCM.
    

Analytical Data & Validation (Self-Validating System)

To ensure the trustworthiness of the synthesized intermediates, compare experimental data against these expected values.

CompoundKey

H NMR Signals (

,

ppm)
IR Diagnostic (

)
2,3,4-TMBA 10.20 (s, 1H, CHO), 7.5 (d, 1H, Ar-H), 7.1 (d, 1H, Ar-H), 2.1-2.4 (3x s, 9H,

)
1690 (C=O str)
2,3,4-Trimethylbenzoic Acid 12.5 (br s, 1H, COOH), No CHO peak1680 (C=O acid), 2500-3000 (OH broad)

-Nitrostyrene deriv.
8.0 (d, 1H, vinylic), 7.6 (d, 1H, vinylic), ~7.0 (Ar-H)1510, 1340 (

)

Safety & Handling

  • Steric Hindrance Warning: Reactions at the carbonyl center of 2,3,4-TMBA are slower than unsubstituted benzaldehyde due to the ortho-methyl group (2-position). Reaction times must often be extended by 20–30%.

  • Nitromethane: Potential explosive hazard under high heat/pressure. Do not distill to dryness if peroxides are suspected.

  • Waste: Heavy metal oxidants (if Permanganate is used) require specific disposal. The Pinnick oxidation generates chlorite waste which must be quenched with sulfite before disposal.

References

  • Pinnick Oxidation Protocol: Bal, B. S.; Childers, W. E.; Pinnick, H. W. "Oxidation of alpha, beta-unsaturated aldehydes." Tetrahedron1981 , 37, 2091-2096.

  • Henry Reaction Methodology: Gairaud, C. B.; Lappin, G. R. "The Synthesis of Nitrostyrenes." J. Org. Chem.1953 , 18, 1-3.

  • Reductive Amination Standards: Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org. Chem.1996 , 61, 3849-3862.

  • General Properties of Polymethylbenzaldehydes: NIST Chemistry WebBook, SRD 69. "2,3,4-Trimethylbenzaldehyde."[2][3][4][5][6][7][8][9][10]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2,3,4-Trimethylbenzaldehyde Storage &amp; Handling

Topic: Prevention of Autoxidation and Remediation of Oxidized Stocks CAS: 34341-28-1 (2,3,4-Trimethylbenzaldehyde) Audience: Chemical Process Engineers, Medicinal Chemists, and Lab Managers Introduction: The Stability Pa...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Prevention of Autoxidation and Remediation of Oxidized Stocks CAS: 34341-28-1 (2,3,4-Trimethylbenzaldehyde) Audience: Chemical Process Engineers, Medicinal Chemists, and Lab Managers

Introduction: The Stability Paradox

2,3,4-Trimethylbenzaldehyde is a structurally electron-rich aromatic aldehyde. While the three methyl groups provide unique steric and electronic properties valuable for API synthesis (e.g., medetomidine analogs), they also render the aldehyde proton highly susceptible to radical autoxidation .

Unlike simple benzaldehyde, the electron-donating methyl groups at the 2, 3, and 4 positions activate the aromatic ring, potentially stabilizing the intermediate acyl radical. This creates a "silent killer" in storage: a clear liquid can degrade into a slurry of 2,3,4-trimethylbenzoic acid within weeks if air-exposed, compromising stoichiometry in sensitive condensations (e.g., Grignard additions or reductive aminations).

This guide provides a self-validating system to Diagnose , Prevent , and Remediate oxidation.

Module 1: Diagnosis & Troubleshooting

Status Check: Is your batch compromised?

Visual & Physical Indicators
SymptomDiagnosisMechanism
White Precipitate / Haze Critical Oxidation The aldehyde is a liquid at RT; the byproduct (2,3,4-trimethylbenzoic acid) is a high-melting solid that crashes out of solution.
Acrid/Sour Odor Early Oxidation Formation of carboxylic acid vapor, distinct from the sweet/almond-like aldehyde scent.
Viscosity Increase Polymerization/Oxidation Hydrogen bonding between newly formed acid dimers thickens the liquid.
Analytical Confirmation (1H NMR)

Run a quick 1H NMR in


. Focus on these two regions:
  • The Target (Aldehyde): Singlet at ~10.2 ppm .

  • The Contaminant (Acid): Broad singlet at ~11.0–13.0 ppm (COOH).

  • Calculation:

    
    
    

Module 2: The Mechanism of Failure

To prevent oxidation, one must understand that it is a Radical Chain Reaction initiated by light (


) and Oxygen (

). It is not a simple reaction with moisture.
The Autoxidation Pathway[1][2][3]

Autoxidation Aldehyde 2,3,4-Trimethyl- benzaldehyde (Liquid) Radical Acyl Radical (Ar-C=O•) Aldehyde->Radical H• Abstraction Initiator Initiator (Light/Trace Metals) Initiator->Radical Peroxy Peroxy Radical (Ar-C(O)OO•) Radical->Peroxy + O2 (Air) Peracid Peracid Intermediate Peroxy->Peracid + Aldehyde (Propagation) Peracid->Radical Regenerates Chain Acid 2,3,4-Trimethyl- benzoic Acid (Solid) Peracid->Acid Baeyer-Villiger Rearrangement

Figure 1: The radical chain mechanism converting liquid aldehyde to solid acid. Note that one radical can destroy thousands of aldehyde molecules.

Module 3: Prevention Protocols (Best Practices)

Q: What is the absolute minimum storage requirement? A: Store under Argon (Ar) at 4°C in amber glass. Nitrogen (


) is acceptable, but Argon is heavier than air and provides a better "blanket" for liquids.
The "Schlenk-in-a-Fridge" Protocol
  • Container: Use a Schlenk flask or a bottle with a PTFE-faced silicone septum . Avoid simple polyethylene caps, which are permeable to

    
     over months.
    
  • Headspace Purge: Never store a half-empty bottle with air in the headspace.

    • Technique: Insert a long needle connected to an Ar line deep into the bottle (above the liquid). Insert a short "bleed" needle. Flush for 2-3 minutes before withdrawing the bleed needle, then the gas needle.

  • Parafilm is NOT a Seal: Parafilm is permeable to oxygen. Use electrical tape or a proper septum crimp for long-term storage.

Module 4: Remediation (Purification)

Q: My bottle has a white crust. Do I throw it away? A: No. You can purify it.[1]

  • Distillation: Risky. 2,3,4-trimethylbenzaldehyde has a high boiling point (>230°C). Heating it in the presence of its acid (which acts as an acid catalyst) can lead to polymerization or decomposition.

  • Recommended Method: Bisulfite Adduct Purification . This relies on the fact that aldehydes form solid, water-soluble adducts with sodium bisulfite, while the acid impurity stays in the organic layer or solution.

Protocol: Bisulfite Regeneration

This method isolates the aldehyde chemically, washes away the acid/organic impurities, and regenerates the pure aldehyde.

Step 1: Formation of the Adduct
  • Dissolve the impure aldehyde (liquid + solid slurry) in a minimal amount of Ethanol (approx 2 mL per gram).

  • Add an excess of saturated aqueous Sodium Bisulfite (

    
    )  (approx 1.5 equivalents).
    
  • Stir vigorously for 30–60 minutes.

    • Observation: A massive amount of white precipitate will form. This is the Bisulfite Adduct (NOT the acid).[2]

  • Filter the solid. Wash it with Diethyl Ether (

    
    ).
    
    • Why? The ether washes away the 2,3,4-trimethylbenzoic acid and any non-aldehyde organics. The solid on the filter is your protected aldehyde.

Step 2: Regeneration
  • Suspend the white solid in a biphasic mixture of Dichloromethane (DCM) and Water .

  • Slowly add 10% Sodium Carbonate (

    
    )  or Sodium Hydroxide (
    
    
    
    ) while stirring until the solid dissolves and gas evolution stops.
    • pH Target: >10.

  • Separate the organic layer (DCM).

  • Extract the aqueous layer once more with DCM.

  • Dry combined organics over

    
    , filter, and concentrate in vacuo.
    

Result: >98% pure 2,3,4-trimethylbenzaldehyde.[1][3]

Purification Impure Impure Mixture (Aldehyde + Acid) Bisulfite Add Sat. NaHSO3 + Ethanol Impure->Bisulfite Filter Filter Solids Bisulfite->Filter Forms Adduct Wash Wash with Ether Filter->Wash Solid Adduct Waste Filtrate (Contains Acid) Filter->Waste Organic Impurities Regen Regenerate with Base (Na2CO3) + DCM Wash->Regen Pure Pure Aldehyde (in DCM) Regen->Pure

Figure 2: The Bisulfite Purification Workflow. This method avoids high-heat distillation.[3][4]

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use chromatography (Silica Gel) to purify it? A: Yes, but proceed with caution. Aldehydes can oxidize on silica gel if the column is slow or if the silica is acidic.

  • Tip: Neutralize your silica gel with 1% Triethylamine (TEA) in Hexanes before running the column to prevent acid-catalyzed degradation.

Q: I need to transfer the aldehyde to a reaction vessel. Should I pour it? A: NEVER pour. Pouring introduces a massive surface area to air.

  • Correct Technique: Use the Cannula Transfer method or a gas-tight syringe. Pressurize the source bottle with Argon, and let the pressure push the liquid into the syringe/cannula.

Q: Why does my "pure" aldehyde have a yellow tint? A: Pure 2,3,4-trimethylbenzaldehyde should be colorless. A yellow tint usually indicates trace conjugated impurities (aldol condensation products) formed by exposure to light or base. If the NMR is clean (>95%), the color is likely cosmetic, but for strict kinetics studies, perform the Bisulfite purification.

References

  • Mechanism of Autoxidation: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 37: Radical Reactions).
  • Bisulfite Purification Protocol: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

  • Handling Air-Sensitive Reagents: Aldrich Technical Bulletin AL-134. Handling Air-Sensitive Reagents.

  • Compound Data: PubChem. 2,3,4-Trimethylbenzaldehyde.[1] National Library of Medicine.

Sources

Optimization

purification of 2,3,4-trimethylbenzaldehyde by column chromatography

Technical Support Center: Purification of 2,3,4-Trimethylbenzaldehyde Ticket ID: #PUR-TMB-234 Subject: Optimization of Column Chromatography for Polymethylated Benzaldehydes Assigned Specialist: Senior Application Scient...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2,3,4-Trimethylbenzaldehyde

Ticket ID: #PUR-TMB-234 Subject: Optimization of Column Chromatography for Polymethylated Benzaldehydes Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

Purifying 2,3,4-trimethylbenzaldehyde presents a unique set of challenges compared to simple aromatic aldehydes.[1] Synthesized typically via Rieche formylation of 1,2,3-trimethylbenzene (hemimellitene), the crude mixture often contains unreacted starting material, the regioisomer (3,4,5-trimethylbenzaldehyde), and oxidation byproducts (2,3,4-trimethylbenzoic acid).

This guide addresses the three most critical failure points: regioisomer co-elution , on-column oxidation (streaking) , and recovery yield .

Module 1: Pre-Purification Diagnostics

Q: I see multiple spots on my TLC with very similar


 values. Which solvent system should I use? 

A: The standard Hexane/Ethyl Acetate system often fails to separate regioisomers (2,3,4- vs 3,4,5-isomer) because it relies primarily on polarity.[1] You must exploit


-

interactions
to differentiate these isomers.[1][2]

Recommendation: Switch to a Toluene-based mobile phase . Toluene interacts differently with the aromatic rings depending on the steric crowding of the methyl groups.

Solvent SystemSelectivity MechanismApplication
Hexane : EtOAc (95:5) Polarity-drivenBulk removal of non-polar starting materials.[1]
Toluene : Hexane (50:50)

-

Interaction + Polarity
Critical for separating regioisomers.
DCM : Hexane (30:70) Solvation capabilityAlternative if Toluene fails; good for solubility.[1]

Diagnostic Workflow:

  • Spotting: Apply crude mixture to a TLC plate.

  • Elution: Run in 100% Toluene first. If

    
    , dilute with Hexane.[1]
    
  • Visualization: Use UV (254 nm) for the aldehyde. Use 2,4-DNP stain (orange/red spots) to confirm the aldehyde functionality and distinguish it from non-carbonyl impurities.

Module 2: Column Execution & Protocols

Q: My product "streaks" down the column, contaminating other fractions. How do I stop this?

A: Streaking is almost always caused by benzoic acid contamination .[1] Benzaldehydes oxidize rapidly in air.[1] The resulting carboxylic acid interacts strongly with the acidic silanol groups on the silica gel, causing "tailing" that overlaps with your aldehyde.

The Protocol (Acid-Free Workup):

  • Pre-Column Wash (Mandatory): Dissolve your crude oil in Et_2O or EtOAc and wash 2x with saturated aqueous NaHCO_3 .[1] This converts the benzoic acid impurity into water-soluble sodium benzoate, removing it before it hits the column.

  • Column Neutralization (Optional but Recommended): If your compound is acid-sensitive, neutralize the silica gel.[1]

    • Method: Pre-wash the packed column with mobile phase containing 1% Triethylamine (Et_3N) . Flush with 5 column volumes (CV) of neutral mobile phase before loading your sample.

Q: Should I use dry loading or liquid loading?

A: Dry loading is superior for this separation.[1] 2,3,4-Trimethylbenzaldehyde is a sterically crowded molecule with subtle separation factors (


).[1] Liquid loading (dissolving in solvent and pipetting onto the column) creates a broad initial band, destroying the resolution needed to separate the 3,4,5-isomer.

Dry Loading Protocol:

  • Dissolve crude (1 g) in minimal DCM (approx. 2-3 mL).

  • Add Silica Gel 60 (approx. 2-3 g).[1]

  • Rotary evaporate to dryness until you have a free-flowing powder.

  • Load this powder gently onto the top of your pre-packed column.[1]

Module 3: Visualization of Logic

The following diagram illustrates the decision matrix for solvent selection and impurity management.

PurificationLogic Start Crude 2,3,4-Trimethylbenzaldehyde TLC_Check TLC Analysis (Hex/EtOAc 9:1) Start->TLC_Check Decision_Streak Is there streaking? TLC_Check->Decision_Streak Decision_Isomers Are isomers overlapping? Decision_Streak->Decision_Isomers No Action_Wash Perform NaHCO3 Wash (Remove Benzoic Acid) Decision_Streak->Action_Wash Yes Action_Toluene Switch Solvent: Toluene/Hexane System Decision_Isomers->Action_Toluene Yes (Co-elution) Action_Standard Proceed: Hex/EtOAc Gradient 0-10% Decision_Isomers->Action_Standard No (Clean spots) Action_Wash->Decision_Isomers Column Flash Chromatography (Dry Load) Action_Toluene->Column Action_Standard->Column Pure Pure Aldehyde (Store under Argon) Column->Pure

Caption: Decision matrix for optimizing solvent systems and workup procedures based on TLC diagnostics.

Module 4: Post-Purification & Stability

Q: My clean product turned into a white solid/slurry after a week. What happened?

A: You likely experienced auto-oxidation .[1] The "white solid" is 2,3,4-trimethylbenzoic acid. Electron-rich aldehydes are prone to air oxidation.[1]

Storage Protocol:

  • Concentration: Remove solvent using a rotary evaporator, but do not heat above 40°C . High heat can accelerate degradation.[1]

  • Inert Atmosphere: Flush the flask with Argon or Nitrogen immediately after removing the vacuum.

  • Temperature: Store at -20°C .

  • Stabilizer: If the compound is for long-term storage and not immediate use, adding a trace amount (0.1%) of Hydroquinone can act as a radical scavenger, though this must be removed (via short silica plug) before subsequent reactions.

Module 5: Advanced Troubleshooting (FAQ)

Q: I am using the Rieche formylation. The 1,2,3-trimethylbenzene starting material is co-eluting with my product. A: 1,2,3-Trimethylbenzene is non-polar.[1]

  • Fix: Flush the column with 100% Hexane (or Petroleum Ether) for 2-3 CVs before introducing any polar solvent (EtOAc). The starting material will elute in the void volume. The aldehyde will stick to the silica until you add the polar modifier.

Q: Can I distill it instead? A: Yes, but with caveats.

  • 2,3,4-Trimethylbenzaldehyde has a high boiling point.[1] Distillation requires high vacuum (<1 mmHg).[1]

  • Risk: Isomers (2,3,4- and 3,4,5-) have nearly identical boiling points.[1] Distillation separates the starting material and tars well, but it will not separate the isomers effectively. Column chromatography is required for isomer purity.[1]

References

  • Rieche, A., Gross, H., & Höft, E. (1960).[1][3] Über α-Halogenäther, IV.[1][3] Synthesen aromatischer Aldehyde mit Dichlormethyl-alkyläthern. Chemische Berichte.

  • BenchChem Technical Guides. (2025). Separation of Trimethyl-nitrobenzene Isomers (Analogous Aromatic Isomer Separation).

  • Common Organic Chemistry. (2023). Rieche Formylation Protocol and Workup.

  • Sigma-Aldrich. (2025).[1] Product Specification: 2,3,4-Trimethylbenzaldehyde.[1][4][5][6][7][8][9][10]

Sources

Troubleshooting

Gattermann-Koch Reaction Technical Support Center: Optimizing Benzaldehyde Synthesis

Welcome to the technical support resource for the Gattermann-Koch reaction. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the Gattermann-Koch reaction. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this powerful formylation method. This guide is structured to address common questions and troubleshoot specific experimental challenges you may encounter while synthesizing benzaldehydes and their derivatives.

Frequently Asked Questions (FAQs)

This section addresses foundational concepts and common inquiries regarding the Gattermann-Koch reaction.

Q1: What is the primary application and mechanism of the Gattermann-Koch reaction?

The Gattermann-Koch reaction is a classic method for the formylation of aromatic hydrocarbons, most notably for converting benzene or its alkylated derivatives into the corresponding aromatic aldehydes.[1][2] It is a variant of the Friedel-Crafts acylation reaction.[3]

The core of the reaction is an electrophilic aromatic substitution. The mechanism involves the in-situ generation of a highly reactive electrophile, the formyl cation ([HCO]⁺), from a mixture of carbon monoxide (CO) and hydrogen chloride (HCl).[1][4] This process is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), often with copper(I) chloride (CuCl) as a co-catalyst.[5] The aromatic ring then acts as a nucleophile, attacking the formyl cation to form a resonance-stabilized intermediate (a sigma complex), which subsequently loses a proton to restore aromaticity and yield the final benzaldehyde product.[6][7]

Gattermann_Koch_Mechanism Gattermann-Koch Reaction Mechanism cluster_reactants Reactants & Catalysts cluster_intermediates Intermediate Species cluster_product Product Benzene Benzene (Ar-H) SigmaComplex Sigma Complex (Arenium Ion) Benzene->SigmaComplex Nucleophilic Attack (Rate-Determining Step) CO Carbon Monoxide (CO) FormylCation Formyl Cation [HC≡O]⁺ CO->FormylCation Generation of Electrophile HCl Hydrogen Chloride (HCl) HCl->FormylCation Generation of Electrophile AlCl3 AlCl₃ AlCl3->FormylCation Generation of Electrophile CuCl CuCl (Co-catalyst) CuCl->FormylCation Generation of Electrophile Benzaldehyde Benzaldehyde (Ar-CHO) SigmaComplex->Benzaldehyde Deprotonation & Rearomatization

Caption: Key stages of the Gattermann-Koch reaction.

Q2: What are the specific roles of aluminum chloride (AlCl₃) and copper(I) chloride (CuCl)?
  • Aluminum Chloride (AlCl₃): This is the primary Lewis acid catalyst. Its main function is to facilitate the generation of the electrophilic formyl cation from the precursors.[5] It polarizes the reagents, making the carbon atom of the CO-HCl adduct susceptible to electrophilic attack.

  • Copper(I) Chloride (CuCl): CuCl acts as a crucial co-catalyst or promoter.[8][9] Its presence is particularly important when the reaction is conducted at atmospheric pressure.[10] CuCl is believed to act as a "carrier" for carbon monoxide, forming a complex that facilitates the interaction between CO and HCl, thereby increasing the efficiency of formyl cation generation.[11][12] In reactions run under very high pressure, the role of CuCl becomes less critical, but at or near 1 atm, it is essential for achieving reasonable yields.[13]

Q3: What are the major limitations of the Gattermann-Koch reaction?

The reaction's scope has several key limitations that researchers must consider:

  • Substrate Incompatibility: The reaction is generally not applicable to phenol, phenol ether, and aniline substrates.[6][14] The Lewis acid catalyst (AlCl₃) strongly coordinates with the lone pair of electrons on the oxygen or nitrogen atoms. This interaction forms a complex that deactivates the aromatic ring, rendering it insusceptible to electrophilic attack.[7][15]

  • Deactivated Rings: Aromatic rings substituted with strong electron-withdrawing groups (e.g., -NO₂, -SO₃H, -CF₃) are too deactivated to undergo formylation under Gattermann-Koch conditions.[2][5]

  • Substrate Scope: The reaction is most effective for benzene and simple alkylbenzenes like toluene and xylenes.[1][16] For many other substrates, including polycyclic aromatic hydrocarbons and certain heterocycles, alternative formylation methods like the Vilsmeier-Haack reaction may be more suitable.[7][17]

Troubleshooting Guide for Low Yield

Low or no yield is the most common issue encountered. The following guide provides a systematic approach to diagnosing and solving this problem.

Troubleshooting_Workflow Troubleshooting Low Yield Start Problem: Low or No Yield CheckReagents Step 1: Verify Reagents & Conditions Purity of Ar-H? Anhydrous AlCl₃? Dry Solvent? Moisture-free setup? Start->CheckReagents CheckCatalyst Step 2: Evaluate Catalyst System Sufficient AlCl₃ loading? CuCl co-catalyst included? (esp. at 1 atm) Catalyst activity verified? CheckReagents->CheckCatalyst Solution Resolution Path Implement corrective actions based on findings. CheckReagents->Solution CheckGas Step 3: Assess Gas Delivery & Pressure Adequate CO/HCl flow? Vigorous stirring for gas dispersion? Is pressure sufficient? (If applicable) CheckCatalyst->CheckGas CheckCatalyst->Solution CheckSubstrate Step 4: Confirm Substrate Suitability Is the ring activated or neutral? No deactivating groups (-NO₂, -CF₃)? Not a phenol/aniline? CheckGas->CheckSubstrate CheckGas->Solution CheckSubstrate->Solution

Caption: A systematic workflow for troubleshooting low yields.

Q4: My reaction yield is unexpectedly low or zero. What are the most likely causes and solutions?

Potential Cause 1: Reagent and System Contamination The Gattermann-Koch reaction is extremely sensitive to moisture. Water will react with and deactivate the aluminum chloride catalyst.

  • Troubleshooting Steps:

    • Catalyst: Use freshly opened or properly stored anhydrous aluminum chloride. A simple test for activity is to open the container briefly; active AlCl₃ should fume upon contact with atmospheric moisture.

    • Solvent: Ensure your solvent (e.g., dichloromethane, carbon disulfide) is rigorously dried using appropriate methods (e.g., distillation from P₂O₅ or CaH₂).[7]

    • Glassware: All glassware must be oven or flame-dried immediately before use and assembled under an inert atmosphere (N₂ or Argon).

    • Gases: Both carbon monoxide and hydrogen chloride gases must be dry. Pass them through a drying agent (like a sulfuric acid bubbler or a drying tube with Drierite) before introducing them to the reaction vessel.

Potential Cause 2: Inefficient Generation of the Formyl Electrophile This is a common issue, especially in setups operating at atmospheric pressure. The formation of the formyl cation is often the rate-limiting aspect of the synthesis.

  • Troubleshooting Steps:

    • Include CuCl: If you are not using a high-pressure reactor, the inclusion of copper(I) chloride as a co-catalyst is non-negotiable.[10][12] It significantly improves the reaction efficiency at 1 atm.

    • Gas Dispersion: The reaction is heterogeneous (gas-liquid). Ensure vigorous, high-speed stirring to maximize the surface area contact between the gaseous reactants and the liquid phase containing the catalyst and substrate. Inefficient mixing leads to poor gas uptake and low conversion.

    • Pressure: If feasible, increasing the pressure of the CO/HCl gas mixture will increase their concentration in the solution and drive the reaction forward.[13] Even a moderate pressure increase can have a significant impact.

Potential Cause 3: Incorrect Reaction Temperature While the reaction requires energy to proceed, excessive heat can lead to the decomposition of intermediates and the formation of tarry by-products.

  • Troubleshooting Steps:

    • Controlled Temperature: Maintain the reaction at a controlled, cool temperature, typically between 0-10 °C, especially during the initial gas introduction phase.[1]

    • Exotherm Management: The reaction can be exothermic. Use an ice bath to dissipate heat effectively and prevent temperature spikes.

Potential Cause 4: Substrate Deactivation As discussed in the limitations (Q3), using an inappropriate substrate will result in reaction failure.

  • Troubleshooting Steps:

    • Verify Substrate: Confirm that your aromatic substrate does not contain strong electron-withdrawing groups.[2]

    • Protecting Groups: If your substrate contains an amine or hydroxyl group, it must be protected before attempting the reaction (e.g., as an acetanilide or a silyl ether).[7] However, be aware that even protected groups may not be fully compatible with the harsh Lewis acid conditions. For these substrates, alternative reactions are strongly recommended.[18]

Experimental Protocols & Data

Protocol 1: High-Pressure Synthesis of p-Tolualdehyde from Toluene

This protocol is adapted for a laboratory setting equipped with a high-pressure reactor.[19][20]

  • Step 1: Reactor Setup

    • Charge a 125 mL high-pressure stainless-steel reactor with anhydrous aluminum chloride (1.2 eq) and copper(I) chloride (0.2 eq).

    • Seal the reactor and purge thoroughly with dry nitrogen gas.

    • Add dry toluene (1.0 eq) via a syringe or addition funnel.

  • Step 2: Reaction

    • Cool the reactor to 0-5 °C using an external cooling bath.

    • Begin vigorous stirring.

    • Pressurize the reactor with carbon monoxide to 50 atm, followed by anhydrous hydrogen chloride to a final pressure of 80-100 atm.

    • Maintain the reaction at 5-10 °C with continuous stirring for 4-6 hours. Monitor pressure, as a drop may indicate gas consumption.

  • Step 3: Work-up and Purification

    • Carefully vent the reactor in a fume hood to release excess toxic gases.

    • Quench the reaction by slowly transferring the mixture onto a stirred slurry of crushed ice and concentrated HCl.[1]

    • Extract the product with dichloromethane or ether (3x).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[1]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent via rotary evaporation.

    • Purify the crude p-tolualdehyde by vacuum distillation.

Comparative Yield Data

The following table summarizes expected yields under different conditions, highlighting the importance of pressure and the CuCl co-catalyst.

SubstratePressure (atm)CuCl Present?Typical Yield RangeReference Insight
Toluene80 - 100Yes85 - 95%High pressure significantly increases reactant concentration.[13]
Toluene80 - 100No70 - 80%Reaction proceeds, but less efficiently without the co-catalyst.[13]
Toluene1Yes40 - 50%CuCl is essential for activating CO at atmospheric pressure.[10][12]
Toluene1No< 5%Reaction is largely unsuccessful without both pressure and the co-catalyst.
Nitrobenzene80 - 100Yes~0%The -NO₂ group deactivates the ring, preventing electrophilic attack.[2][5]
Phenol80 - 100Yes~0%AlCl₃ complexes with the -OH group, deactivating the ring.[15]

References

  • Vedantu. (n.d.). Gattermann Koch Reaction: Mechanism, Uses & Examples. Retrieved from [Link]

  • BYJU'S. (2019, January 25). Gattermann Koch Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Copper(I) chloride. Retrieved from [Link]

  • Brainly.in. (2023, September 12). What is use of cucl in gattermann koch reaction? Retrieved from [Link]

  • NPTEL. (n.d.). Module 5 : Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Testbook. (n.d.). Gattermann Koch Reaction Detailed Explanation with Applications. Retrieved from [Link]

  • Collegedunia. (2021, November 22). Gattermann-Koch Reaction: Mechanism, Limitations and Examples. Retrieved from [Link]

  • Aromatic Reactions. (n.d.). Gatterman-Koch Formylation. Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Gattermann-Koch Reaction. Retrieved from [Link]

  • Science Info. (2023, August 21). Gattermann Koch Reaction: Mechanism, Application, Limitation. Retrieved from [Link]

  • askIITians. (2025, August 1). The catalyst used in the Gattermann Koch reaction is: anhydrous AlCl₃. Retrieved from [Link]

  • Crounse, N. N. (1949). The Gattermann-Koch Reaction. Organic Reactions, 5, 290-300.
  • The Organic Chemistry Tutor. (2018, May 7). Gatterman Koch Reaction [Video]. YouTube. Retrieved from [Link]

  • Gattermann-Koch Reaction. (n.d.). [PDF document]. Retrieved from [Link]

  • Wikipedia. (n.d.). Gattermann reaction. Retrieved from [Link]

  • Leah4sci. (2025, May 6). The Gattermann & Gattermann-Koch Formylation Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Vaia. (n.d.). In the Gatterman-Koch reaction, a formyl group. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2018, February 11). Aromatic aldehydes using Gattermann Koch Reaction. Retrieved from [Link]

  • Supercritical Fluid Technologies, Inc. (n.d.). Practical Applications of a “High Pressure” Chemical Reactor for Small Scale Laboratory Synthesis and Process Development. Retrieved from [Link]

  • Asynt. (2024, November 20). Methods for Heating Chemical Reactions Under High Pressure. Retrieved from [Link]

  • Quora. (2017, March 18). What are the differences between the Gattermann and Gattermann-Koch reactions? Retrieved from [Link]

  • Prezi. (n.d.). Gattermann Koch Reaction and its Real-Life Applications. Retrieved from [Link]

  • TutorChase. (n.d.). How is a Gattermann synthesis different from a Gattermann-Koch synthesis? Retrieved from [Link]

  • Scribd. (n.d.). Gattermann-Koch Reaction Overview. Retrieved from [Link]

  • Doan, M. I., et al. (2016). A reverse Gattermann-Koch reaction. ResearchGate. Retrieved from [Link]

Sources

Optimization

resolving steric hindrance in 2,3,4-trimethylbenzaldehyde reactions

Status: Operational | Ticket ID: CHEM-234-TMBA | Tier: L3 (Senior Scientist) Executive Summary: The "Buttressing Effect" Trap User Warning: Do not treat 2,3,4-trimethylbenzaldehyde (TMBA) as a standard substituted benzal...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Ticket ID: CHEM-234-TMBA | Tier: L3 (Senior Scientist)

Executive Summary: The "Buttressing Effect" Trap

User Warning: Do not treat 2,3,4-trimethylbenzaldehyde (TMBA) as a standard substituted benzaldehyde.

While 2,4,6-trimethylbenzaldehyde (Mesitaldehyde) is famous for symmetric steric hindrance, 2,3,4-TMBA presents a more deceptive challenge: Asymmetric Buttressing .

  • The Trap: The methyl group at C3 sterically crowds the methyl at C2. To relieve this strain, the C2-methyl is forced away from C3 and toward the carbonyl oxygen (C1).

  • The Result: This "buttressing effect" reduces the effective rotational freedom of the aldehyde and blocks the Bürgi-Dunitz trajectory (107°) more severely than a single ortho-substituent would suggest.

Diagnostic Matrix: Identify Your Failure Mode

SymptomProbable CauseImmediate Action
No Reaction (Recovered SM) Nucleophile cannot access carbonyl C due to C2-Me blockage.Switch to Lewis Acid Activation (See Protocol A).
Low Yield (<30%) Equilibrium favors starting material; retro-aldol/retro-addition is occurring.Use Irreversible Nucleophiles (R-Li) or Dehydrating Agents (

).
Side Products (Ring Alkylation) Nucleophile attacking the ring instead of carbonyl (steric inhibition of resonance).Lower temperature (-78°C); Switch to Softer Nucleophiles .
Incomplete Imine Formation Water byproduct hydrolyzing the unstable hindered imine.Use Molecular Sieves (4Å) or Titanium(IV) Isopropoxide (See Protocol B).

Workflow Visualization

Decision Tree: Overcoming Steric Barriers

G Start Start: 2,3,4-TMBA Reaction Goal Define Goal Start->Goal Add Nucleophilic Addition Goal->Add C-C Bond Formation Amine Reductive Amination Goal->Amine C-N Bond (Amination) Grignard Grignard Add->Grignard Standard Grignard? StandardImine StandardImine Amine->StandardImine MeOH/NaCNBH3? Fail1 Use Organolithium (-78°C) Smaller Nu radius Grignard->Fail1 Yield < 20% Fail2 Activate Electrophile: Add CeCl3 (Luche-Type) or BF3·OEt2 Fail1->Fail2 Still Fails? Stall Protocol B: Ti(OiPr)4 Scavenger StandardImine->Stall Incomplete Conversion

Figure 1: Strategic decision tree for selecting reaction conditions based on steric severity.

Troubleshooting Protocols

Protocol A: Lewis Acid-Mediated Nucleophilic Addition

Use when: Grignard reagents fail to add to the carbonyl.

The Science: Standard Grignards (


) are bulky. The magnesium coordinates to the oxygen, but the alkyl group cannot breach the "wall" created by the C2-methyl. We must decouple activation from addition or use a "harder," smaller nucleophile.

Procedure:

  • Activation: Dissolve 2,3,4-TMBA (1.0 eq) in anhydrous THF under Argon.

  • The "Trojan Horse": Add Anhydrous Cerium(III) Chloride (

    
    )  (1.5 eq).
    
    • Note:

      
       must be dried at 140°C under vacuum for 2 hours prior to use. It acts as a Lewis acid to activate the carbonyl oxygen without adding significant bulk, and it suppresses enolization (a common side reaction with hindered aldehydes).
      
  • Stir: Allow to stir at room temperature for 1 hour. The solution typically turns a milky suspension.

  • Addition: Cool to -78°C . Add the Organolithium (

    
    ) or Grignard reagent dropwise.
    
    • Why -78°C? Low temperature favors the kinetic addition product over thermodynamic retro-reaction.

  • Quench: Use saturated

    
    . Do not use HCl immediately, as hindered alcohols prone to dehydration.
    

Success Metric: Conversion > 85% by GC-MS.

Protocol B: Titanium-Mediated Reductive Amination

Use when: Schiff base formation stalls or yields are low.

The Science: Hindered aldehydes form unstable imines. The equilibrium constant (


) for imine formation is low because the 

bond is sterically strained by the C2-methyl. Water produced during the reaction immediately hydrolyzes the imine back to the aldehyde. Titanium(IV) isopropoxide (

)
serves a dual role: it acts as a Lewis acid to activate the carbonyl and as a water scavenger (hydrolyzing to

).

Procedure:

  • Mix: Combine 2,3,4-TMBA (1.0 eq) and the Amine (1.1 eq) in neat

    
     (2.0 eq). Do not use solvent yet.
    
    • Caution: Reaction is exothermic.

  • Incubate: Stir under Argon at ambient temperature for 6–12 hours. The mixture will become viscous.

  • Dilute: Add absolute Ethanol (10 mL per mmol substrate).

  • Reduce: Add

    
     (1.5 eq) directly to the pot.
    
    • Note: The titanium species coordinates the imine, facilitating hydride delivery even in sterically crowded environments.

  • Workup: Quench with 1N NaOH. A heavy white precipitate (

    
    ) will form. Filter through Celite.
    

Mechanism Visualization:

TiMechanism Step1 Aldehyde + Amine + Ti(OiPr)4 Step2 Titanium-Hemiaminal Intermediate Step1->Step2 Coordination Step3 Activated Imine (Ti-Coordinated) Step2->Step3 - iPrOH (Entropy driven) Step4 Hydride Attack (NaBH4) Step3->Step4 Sterically Guided Water TiO2 (Precipitate) Step3->Water Scavenging H2O

Figure 2: The dual-action mechanism of Titanium Isopropoxide in forcing hindered imine formation.

Frequently Asked Questions (FAQ)

Q: Can I use standard acid catalysis (p-TsOH) for acetal protection? A: Risky. The "buttressing effect" makes the carbonyl oxygen less basic due to the twisted conjugation. Protonation is difficult, and the transition state for acetal formation is highly crowded.

  • Recommendation: Use Trialkylsilyl triflates (TMSOTf) and a diol at -78°C (Noyori conditions). The silyl group activates the carbonyl more aggressively than a proton can in this specific steric environment.

Q: Why do I see ring chlorination when using


 for carboxylic acid synthesis? 
A:  2,3,4-TMBA is an electron-rich aromatic system. If you oxidize the aldehyde to the acid and then try to make the acid chloride, the methyl groups activate the ring for Electrophilic Aromatic Substitution (EAS).
  • Recommendation: Use Oxalyl Chloride with catalytic DMF in DCM at 0°C. It is milder and generates the active Vilsmeier-Haack intermediate which is more selective for the carboxyl group than the ring.

Q: The aldehyde peak in NMR is split/broad. Is my sample impure? A: Likely not. This is often due to Rotational Isomerism (Atropisomerism) . The rotation of the aldehyde group is slow on the NMR timescale due to the C2-methyl interference. Run the NMR at 50°C; if the peak sharpens/coalesces, it is a conformational effect, not an impurity.

References

  • Luche Reduction & Activation: Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis.[1] 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society.[1] Link

  • Titanium(IV) Isopropoxide Amination: Mattson, R. J., et al. (1990).[2] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[2] The Journal of Organic Chemistry. Link

  • Buttressing Effect: Westheimer, F. H. (1956). Steric Effects in Organic Chemistry.[3][4][5] Chapter 12: Calculation of the Magnitude of Steric Effects. Wiley & Sons. (Foundational text on 1,2,3-interaction).

  • Steric Hindrance in Benzaldehydes: Cunningham, I. D., et al. (1994). Steric hindrance in the reactions of substituted benzaldehydes. Journal of the Chemical Society, Perkin Transactions 2. Link

Sources

Troubleshooting

Technical Support: Removal of 1,2,3-Trimethylbenzene from Aldehyde Products

Executive Summary & Problem Context The Challenge: You are attempting to remove 1,2,3-trimethylbenzene (hemimellitene) from a synthesized aldehyde product. Impurity Profile: 1,2,3-Trimethylbenzene (TMB) is a non-polar ar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Problem Context

The Challenge: You are attempting to remove 1,2,3-trimethylbenzene (hemimellitene) from a synthesized aldehyde product.

  • Impurity Profile: 1,2,3-Trimethylbenzene (TMB) is a non-polar aromatic hydrocarbon with a high boiling point (176°C ).[1][2] It is lipophilic and often forms azeotropes with water.[2]

  • The Difficulty: Standard rotary evaporation is often insufficient because TMB's boiling point requires high vacuum and heat, which may degrade sensitive aldehydes.[1][2] Furthermore, if your aldehyde is derived from TMB (e.g., via Rieche formylation), the structural similarity makes simple crystallization difficult.[1]

The Solution Architecture: This guide prioritizes Chemo-Selective Purification (Bisulfite Adduct) as the primary method for high purity, followed by Physical Separation (Vacuum/Steam Distillation) for bulk removal.[1][2]

Decision Matrix: Selecting Your Protocol

Use the following logic flow to determine the safest and most efficient method for your specific scale and aldehyde stability.

DecisionMatrix Start START: Analyze Aldehyde Properties IsSolid Is the Aldehyde a Solid? Start->IsSolid IsStable Is Aldehyde Stable to Aqueous Base/Acid? IsSolid->IsStable No (Liquid/Oil) Recryst METHOD D: Recrystallization (Solvent: Hexanes/Pentane) IsSolid->Recryst Yes (High MP) IsVolatile Is Aldehyde Volatile? (BP < 200°C) IsStable->IsVolatile No (Sensitive) Bisulfite METHOD A: Bisulfite Adduct (High Purity, Specific) IsStable->Bisulfite Yes (Recommended) SteamDist METHOD B: Steam Distillation (Removes TMB Azeotrope) IsVolatile->SteamDist No (Non-Volatile) VacDist METHOD C: Vacuum Distillation (Bulk Removal) IsVolatile->VacDist Yes (BP Diff > 30°C)

Figure 1: Decision matrix for selecting the appropriate purification strategy based on aldehyde physical properties.

Method A: The Sodium Bisulfite Adduct Strategy (Gold Standard)[1][2]

Mechanism: Aldehydes react reversibly with sodium bisulfite (


) to form a water-soluble sulfonated adduct.[1][2] The non-polar 1,2,3-trimethylbenzene remains in the organic layer and is washed away.[1] The aldehyde is then regenerated.[2]
Protocol Steps

Step 1: Adduct Formation [1][2]

  • Dissolve your crude mixture in a minimal amount of Methanol or DMF (if the aldehyde is very lipophilic).[1][2]

  • Add 2-3 equivalents of saturated aqueous Sodium Bisulfite (

    
    ) solution.
    
  • Vigorous Agitation: Shake or stir vigorously for 30–60 minutes.

    • Observation: A white precipitate often forms (the adduct).[2] If no precipitate forms, the adduct may be soluble in the water phase (common with lower MW aldehydes).

Step 2: The Wash (Removing TMB) [1]

  • If Precipitate Forms: Filter the solid.[1][2] Wash the filter cake thoroughly with Diethyl Ether or Hexanes .[1][2] The TMB is washed away in the filtrate.[2]

  • If No Precipitate (Liquid-Liquid Extraction): Transfer the mixture to a separatory funnel. Extract the aqueous layer (containing the adduct) with Hexanes (

    
    ).[1][2]
    
    • Result: The Hexane layer contains the TMB.[2] The Aqueous layer contains your aldehyde adduct.[2] Discard the Hexane layer.[2]

Step 3: Regeneration

  • Place the solid adduct (or the aqueous solution) into a flask.[2]

  • Add an organic solvent (DCM or Ethyl Acetate) to capture the regenerated aldehyde.[2]

  • Hydrolysis: Slowly add 10% Sodium Carbonate (

    
    )  or 10% HCl  while stirring.
    
    • Critical Note: Use Carbonate (Base) for acid-sensitive aldehydes.[1][2] Use Acid for base-sensitive aldehydes.[1][2]

  • Separate the organic layer, dry over

    
    , and concentrate.
    
Troubleshooting Method A
IssueProbable CauseCorrective Action
No Precipitate Adduct is water-soluble or solvent volume too high.Switch to Liquid-Liquid Extraction (Step 2, Option B).[1][2] Reduce Methanol volume.[2]
Emulsion Density of TMB (0.89 g/mL) is close to solvents.[1][2]Add brine to the aqueous layer to increase density difference.[2] Filter through Celite.[2]
Low Recovery Incomplete hydrolysis of adduct.[1][2]Ensure pH reaches >10 (for base) or <2 (for acid) during regeneration.[2] Stir longer (1 hr).

Method B: Vacuum Distillation (Bulk Scale)

Physics: 1,2,3-Trimethylbenzene boils at 176°C (760 mmHg) .[1][2] To remove it without decomposing your aldehyde, you must use reduced pressure.[1][2]

Protocol:

  • Equipment: Use a short-path distillation head or Kugelrohr apparatus.

  • Vacuum: Apply high vacuum (< 1 mmHg is ideal).

  • Calculated TMB Boiling Point:

    • @ 10 mmHg:

      
       55–60°C[1][2]
      
    • @ 1 mmHg:

      
       25–30°C[2]
      
  • Procedure:

    • Slowly ramp temperature.[1][2]

    • Collect the Forerun (TMB).[1][2]

    • The main fraction will be your aldehyde (assuming Aldehyde BP > TMB BP).[2]

Warning: If your aldehyde boils close to TMB (e.g., 2,3,4-trimethylbenzaldehyde), this method will fail due to co-distillation.[1] Use Method A.

Method C: Steam Distillation (Alternative)[1][2][3]

Concept: 1,2,3-Trimethylbenzene forms a positive azeotrope with water and steam-distills readily.[1][2] If your aldehyde is non-volatile (high MW) and stable at 100°C, this is an excellent solvent-free method.[1][2]

Protocol:

  • Suspend crude mixture in water.

  • Pass steam through the mixture or boil vigorously with a Dean-Stark trap.

  • TMB will distill over with the water (cloudy distillate).[2]

  • The aldehyde remains in the boiling flask.

  • Extract the pot residue with EtOAc to recover the aldehyde.[2]

Technical Data Summary

CompoundBoiling Point (atm)Water SolubilitySpecific Gravity
1,2,3-Trimethylbenzene 176.1°CInsoluble0.89 g/mL
Target Aldehyde Variable (Likely >200°C)VariableTypically >1.0 g/mL
Bisulfite Adduct N/A (Solid/Salt)High N/A

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.[1][2] (Chapter 2: Experimental Techniques - Purification of Aldehydes).

    • Source for Bisulfite protocol standards.
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10686, 1,2,3-Trimethylbenzene.[1][2]

    • Source for physical property d
    • [Link][1]

  • Kjell, D. P.; Slattery, B. J.; Semo, M. J. "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts."[1][2] J. Org.[1][2] Chem.1999 , 64, 5722–5724.[2]

    • Advanced protocol for water-sensitive aldehydes.[1][2]

    • [Link][1]

Sources

Optimization

Technical Support Center: Crystallization &amp; Purification of 2,3,4-Trimethylbenzaldehyde Derivatives

Welcome to the Application Support Center. This guide is engineered for researchers and drug development professionals working with sterically hindered aromatic compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is engineered for researchers and drug development professionals working with sterically hindered aromatic compounds.

While the parent compound, 2,3,4-trimethylbenzaldehyde, is typically a liquid at room temperature (often isolated via distillation or preparative HPLC), its downstream synthetic derivatives—such as Schiff bases, chalcones, hydrazones, and oximes—are frequently isolated as crystalline solids. The unique 2,3,4-substitution pattern creates significant steric hindrance, which disrupts planar


 stacking and alters the electron density of the aromatic ring. This guide provides field-proven methodologies and troubleshooting logic to master the crystallization of these complex derivatives.

The Physical Chemistry of Crystallization (Causality & Mechanisms)

Successful crystallization relies on manipulating the solubility curve of your target compound. For multi-substituted benzaldehyde derivatives, the steric bulk of the three adjacent methyl groups often kinetically hinders nucleation, leading to supersaturation or phase separation ("oiling out").

X-ray crystallographic and Hirshfeld surface analyses of 1 demonstrate that crystal packing is primarily driven by weak


 hydrogen bonds and 

interactions, rather than strong classical hydrogen bonding [5]. Because these non-covalent interactions are relatively weak, the energy barrier for nucleation is high. Consequently, selecting a two-solvent system (e.g., Ethanol/Water) is critical. The polar primary solvent dissolves the organic bulk at elevated temperatures, while the highly polar anti-solvent forces the hydrophobic trimethyl-aromatic system out of solution in a controlled manner, as seen in the successful crystallization of2 [3].

Standard Operating Procedure: Two-Solvent Recrystallization

This step-by-step methodology utilizes a self-validating feedback loop to ensure optimal saturation and nucleation.

Phase 1: Dissolution & Saturation

  • Weigh and Transfer: Place the crude 2,3,4-trimethylbenzaldehyde derivative into an Erlenmeyer flask.

  • Primary Solvent Addition: Add a minimum volume of the boiling primary solvent (e.g., Ethanol) until the solid completely dissolves. Validation Check: The solution must be completely transparent. If particulate matter remains, perform a hot gravity filtration.

  • Anti-Solvent Titration: While maintaining the solution at a gentle reflux, add the anti-solvent (e.g., Water) dropwise.

  • The Cloud Point (Self-Validation): Stop adding anti-solvent the exact moment the solution becomes faintly turbid (cloudy). This turbidity confirms that the solution has reached its saturation point at the boiling temperature.

  • Clarification: Add 1 to 3 drops of the primary hot solvent until the turbidity just disappears. You now have a perfectly saturated solution.

Phase 2: Controlled Nucleation & Isolation 6. Ambient Cooling: Remove the flask from the heat source and place it on a non-conductive surface (e.g., a cork ring). Allow it to cool to room temperature completely undisturbed. Causality: Rapid cooling forces the compound to crash out as an amorphous powder, trapping impurities within the matrix. 7. Maturation: Once at room temperature, place the flask in an ice-water bath (0–4 °C) for 30 minutes to maximize crystal yield. 8. Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold solvent mixture to remove residual mother liquor. 9. Drying: Dry the crystals in a vacuum oven at a temperature at least 20 °C below the compound's melting point.

Quantitative Data: Solvent Selection Matrix

The following table summarizes typical solvent systems and expected yields for various 2,3,4-trimethylbenzaldehyde derivatives based on standard 3 [2].

Derivative ClassRecommended Primary SolventRecommended Anti-SolventTypical YieldAchievable Purity (GC/HPLC)Primary Intermolecular Contacts
Chalcones EthanolWater75–85%>98.0%

,

stacking
Schiff Bases DichloromethaneHexane70–80%>99.0%

, Halogen bonding
Hydrazones MethanolN/A (Single solvent)80–83%>98.5%Hydrogen bonding (N-H

O)
Alkoxy-Substituted HexaneWater60–85%>98.5%Weak

Diagnostic Workflow for Crystallization Failures

CrystallizationWorkflow Start Crude 2,3,4-Trimethylbenzaldehyde Derivative Dissolve Dissolve in Hot Solvent (e.g., EtOH/H2O) Start->Dissolve Cool Controlled Cooling to Room Temp Dissolve->Cool Check Did Crystals Form? Cool->Check OilOut Did the Compound 'Oil Out'? Check->OilOut No Isolate Vacuum Filtration & Cold Wash Check->Isolate Yes Seed Induce Nucleation (Seed / Scratch Flask) OilOut->Seed No (Supersaturated) Adjust Adjust Polarity (Add Lower BP Solvent) OilOut->Adjust Yes (Liquid Phase) Seed->Cool Re-cool Adjust->Dissolve Re-attempt Dry Dry Under Vacuum (Below Melting Point) Isolate->Dry

Fig 1: Troubleshooting workflow for the crystallization of benzaldehyde derivatives.

Troubleshooting & FAQs

Q1: My derivative "oils out" instead of forming discrete crystals. What is the mechanism behind this, and how do I fix it? A1: "Oiling out" occurs when the melting point of your compound is lower than the temperature at which the solution becomes saturated. As the solution cools, it crosses the solubility boundary before reaching the melting point, causing the compound to phase-separate as an immiscible liquid rather than a solid crystal lattice. Resolution: According to standard protocols for 4 [1], you must choose a solvent with a lower boiling point, or increase the volume of the primary solvent. This shifts the saturation point to a temperature below the compound's melting point, forcing it to precipitate as a solid.

Q2: The solution has cooled to room temperature, but it remains perfectly clear. Is the product lost? A2: No, the product is still in the flask. The solution is likely supersaturated. The steric bulk of the 2,3,4-trimethyl groups can kinetically trap the molecules, preventing them from organizing into a lattice. Resolution: You must artificially lower the nucleation energy barrier. Scratch the inner wall of the glass flask vigorously with a glass stirring rod to create micro-abrasions that act as nucleation sites. Alternatively, introduce a microscopic seed crystal of the pure compound. If both fail, boil off 15-20% of the solvent to increase the solute concentration.

Q3: Why is an Ethanol/Water mixture highly recommended for these specific derivatives? A3: Multi-substituted benzaldehyde derivatives, such as5 [4], exhibit complex crystal packing. Ethanol provides excellent solubility at reflux due to its polarity and ability to disrupt weak intermolecular forces, while water acts as a highly effective anti-solvent. This combination creates a remarkably steep solubility curve, which is ideal for maximizing both purity and recovery yield during the cooling phase.

Q4: How do impurities affect the crystallization of 2,3,4-trimethylbenzaldehyde derivatives? A4: High concentrations of non-volatile impurities (such as unreacted starting materials or oxidation by-products) disrupt the uniformity of the crystal lattice. This leads to melting point depression and poor crystal habit. If your crude mixture is highly impure (e.g., <70% purity by LC-MS), attempting direct crystallization will likely result in oiling out. In these cases, perform a preliminary purification via silica gel column chromatography (using a Petroleum Ether:Ethyl Acetate gradient) to remove bulk impurities before attempting recrystallization [2].

References

  • Häupler et al. "2,5-Dimethoxy-3,4,6-trimethylbenzaldehyde". IUCr Data.[Link]

  • Kumar et al. "Crystal structure and Hirshfeld surface analysis of (E)-2-(2,4,6-trimethylbenzylidene)-3,4-dihydronaphthalen-1(2H)-one". PMC / Acta Crystallographica Section E.[Link]

  • Mague et al. "Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses". PMC / Journal of Molecular Structure.[Link]

Sources

Troubleshooting

Technical Support Center: Stability and Troubleshooting of 2,3,4-Trimethylbenzaldehyde Under Acidic Conditions

Welcome to the Technical Support Center for 2,3,4-Trimethylbenzaldehyde . This guide is engineered for researchers, analytical scientists, and drug development professionals who require precise control over the stability...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2,3,4-Trimethylbenzaldehyde . This guide is engineered for researchers, analytical scientists, and drug development professionals who require precise control over the stability and reactivity of this electron-rich aromatic aldehyde during synthesis, formulation, or storage.

Chemical Profile & Baseline Stability

2,3,4-Trimethylbenzaldehyde is characterized by an electron-withdrawing formyl group counterbalanced by three strongly electron-donating methyl groups. These methyl groups significantly increase the electron density of the aromatic ring[1]. While generally stable under neutral and anhydrous conditions, the introduction of acidic media alters its reactivity profile. The protonation of the carbonyl oxygen under acidic conditions makes the molecule highly susceptible to nucleophilic attack, autoxidation, and, under extreme conditions, electrophilic aromatic substitution.

Frequently Asked Questions (FAQs)

Q: Why does my 2,3,4-trimethylbenzaldehyde assay drop when stored in methanolic acid? A: In acidic media, the acid catalyst protonates the carbonyl oxygen, drastically increasing the electrophilicity of the carbonyl carbon[2]. If a nucleophilic solvent like methanol or ethanol is present, it attacks the activated carbon to form a hemiacetal, which subsequently dehydrates to form a stable dialkyl acetal. While the rate of this reaction is influenced by substituent effects on the benzene ring, acetalization remains the primary degradation route for benzaldehydes in alcoholic acids[3].

Q: Does acid exposure increase the rate of oxidation to 2,3,4-trimethylbenzoic acid? A: Yes. Benzaldehydes are notoriously prone to autoxidation, easily converting to their corresponding benzoic acids in the presence of air at room temperature[4]. Acidic conditions—especially when trace transition metals or peroxides are present—catalyze this radical-mediated process. Furthermore, in the presence of hydrogen peroxide and acid, benzaldehydes can undergo Baeyer-Villiger type oxidations resulting in formyl group cleavage to yield phenols, though carboxylic acid formation is the dominant pathway[5].

Q: Can strong acids cause oligomerization or color changes in this compound? A: Yes. The three electron-donating methyl groups highly activate the aromatic ring toward electrophilic aromatic substitution[1]. Under strongly acidic conditions (e.g., concentrated sulfuric acid) and elevated temperatures, the protonated aldehyde can act as an electrophile against its own activated ring, leading to self-condensation, cross-linking, and the formation of dark, insoluble oligomeric resins.

Quantitative Stability Data

The following table summarizes the stability metrics of 2,3,4-trimethylbenzaldehyde across various acidic environments to aid in solvent and condition selection.

Acidic ConditionSolvent MatrixTemperaturePrimary Degradation PathwayEstimated Half-Life (t½)
pH 2 (HCl) Methanol25°CDimethyl acetal formation< 2 hours
pH 2 (TFA) Acetonitrile / Water25°CStable (No nucleophile present)> 72 hours
pH 4 (AcOH) Neat (Exposed to Air)40°COxidation to Carboxylic Acid~ 5 days
pH 0 (Conc. H₂SO₄) Neat50°CEAS / Oligomerization< 30 minutes

Degradation Pathway Visualization

The following workflow illustrates the divergent, causality-driven degradation pathways of 2,3,4-trimethylbenzaldehyde when subjected to acidic environments.

AcidDegradation Aldehyde 2,3,4-Trimethylbenzaldehyde (Acidic Conditions) Acetalization Nucleophilic Solvents (e.g., Methanol) Aldehyde->Acetalization + ROH, H+ Oxidation Oxidants / Air (Trace Metals/Acid) Aldehyde->Oxidation + O2, H+ Oligomerization Strong Acid / Heat (e.g., Conc. H2SO4) Aldehyde->Oligomerization + H+, Δ Hemiacetal Hemiacetal Intermediate Acetalization->Hemiacetal Reversible Peroxy Peroxyhemiacetal / Hydrate Oxidation->Peroxy Radical/Acid catalyzed Carbocation Activated Electrophile Oligomerization->Carbocation Protonation Acetal Stable Acetal (Loss of Active Aldehyde) Hemiacetal->Acetal - H2O CarboxylicAcid 2,3,4-Trimethylbenzoic Acid (Precipitate) Peroxy->CarboxylicAcid Rearrangement Oligomers Oligomers / Resins (Color Change) Carbocation->Oligomers EAS on activated ring

Fig 1: Divergent acid-catalyzed degradation pathways of 2,3,4-trimethylbenzaldehyde.

Experimental Troubleshooting Protocols

Protocol A: Acid-Catalyzed Reversal of Acetalization (Hydrolysis)

If your aldehyde has degraded into a dialkyl acetal due to storage in alcoholic acids, it can be quantitatively recovered. This protocol leverages Le Chatelier's principle: by flooding the system with water under mild acidic conditions, the equilibrium is forced away from the acetal and back to the free aldehyde.

  • Solvent Removal: Concentrate the degraded alcoholic mixture under reduced pressure (rotary evaporation) to remove the bulk of the nucleophilic alcohol. Causality: Removing the alcohol prevents it from competing with water in the equilibrium.

  • Aqueous Hydrolysis: Dissolve the resulting residue in a 1:1 mixture of Tetrahydrofuran (THF) and 1M aqueous HCl. THF acts as a co-solvent to ensure the hydrophobic acetal remains in solution with the aqueous acid.

  • Reaction: Stir the mixture at 40°C for 3 hours.

  • Self-Validation (In-Process): Spot the mixture on a TLC plate (Eluent: Hexanes/Ethyl Acetate 8:2). The non-polar acetal spot (higher

    
    ) will disappear, replaced by the UV-active aldehyde spot (lower 
    
    
    
    ).
  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 × 20 mL).

  • Neutralization & Drying: Wash the combined organic layers with saturated aqueous

    
     to quench the acid catalyst, followed by brine. Dry over anhydrous 
    
    
    
    and concentrate.
  • Self-Validation (Final): Analyze the isolated oil via

    
     NMR. The disappearance of the acetal methine proton at ~5.5 ppm and the return of the sharp formyl singlet at ~10.2 ppm confirms a >99% successful reversal.
    
Protocol B: Purification of Autoxidized Aldehyde (Base Wash)

Exposure to air and trace acids often results in the formation of 2,3,4-trimethylbenzoic acid, which appears as a white crystalline precipitate in the liquid aldehyde. This protocol uses an acid-base liquid-liquid extraction, exploiting the drastic


 difference between the neutral aldehyde and the acidic carboxylic acid (

~ 4.0).
  • Dissolution: Dissolve the contaminated 2,3,4-trimethylbenzaldehyde in a non-polar organic solvent such as Dichloromethane (DCM) or Diethyl Ether.

  • Deprotonation: Transfer the solution to a separatory funnel and wash with equal volumes of 5% aqueous

    
     (3 times). Causality: The mild base selectively deprotonates the carboxylic acid, converting it into a water-soluble sodium carboxylate salt, partitioning it entirely into the aqueous layer while the uncharged aldehyde remains in the organic layer.
    
  • Organic Recovery: Wash the organic layer once with distilled water to remove residual salts, then dry over anhydrous

    
    .
    
  • Concentration: Filter the drying agent and evaporate the solvent under reduced pressure.

  • Self-Validation (Final): Evaporate a small aliquot and analyze via FT-IR spectroscopy. The complete absence of the broad, sweeping O-H stretch (2500–3000 cm⁻¹) associated with carboxylic acids confirms the purity of the recovered aldehyde.

References

  • What are the reactions of benzaldehyde in acidic media? - sinoshiny.com. URL: [Link]

  • Benzaldehyde - wikipedia.org. URL: [Link]

  • Mesitaldehyde - wikipedia.org. URL: [Link]

  • Substituent effects on the general- and specific-acid-catalyzed hydrolyses of acetals of benzaldehydes - acs.org. URL: [Link]

  • Acid-catalyzed oxidation of benzaldehydes to phenols by hydrogen peroxide - acs.org. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Distinguishing Polymethylated Benzaldehyde Isomers: A Comparative 1H NMR Analysis of 2,3,4-Trimethylbenzaldehyde

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 2,3,4-trimethylbenzaldehyde , designed for researchers involved in organic synthesis and structural elucidation. Unlike standard spectral lists...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 2,3,4-trimethylbenzaldehyde , designed for researchers involved in organic synthesis and structural elucidation.

Unlike standard spectral lists, this guide functions as a comparative diagnostic tool , enabling you to definitively distinguish the 2,3,4-isomer from its common synthetic byproducts (2,4,6- and 2,4,5-trimethylbenzaldehyde) through specific splitting patterns and chemical shift logic.

Executive Summary & Chemical Context

2,3,4-Trimethylbenzaldehyde (CAS: 34341-28-1) is a critical intermediate in the synthesis of bioactive sesquiterpenes and pharmaceutical precursors. It is typically synthesized via the formylation of 1,2,3-trimethylbenzene (hemimellitene) .

A common challenge in this synthesis is the formation of regioisomers. Because the precursor is symmetric, formylation can occur at the 4-position (yielding the desired 2,3,4-isomer) or potentially lead to mixtures if rearrangement or alternative precursors are present.

The Diagnostic Key: The definitive identification of 2,3,4-trimethylbenzaldehyde relies on the vicinal coupling of its aromatic protons, which distinguishes it from the singlet-dominated spectra of its symmetric or para-substituted isomers.

Experimental Protocol (Self-Validating System)

To ensure reproducible data comparable to the values in this guide, follow this standardized acquisition protocol.

Sample Preparation[1]
  • Solvent: CDCl₃ (Deuterated Chloroform) with 0.03% TMS (Tetramethylsilane) as internal standard (

    
     0.00 ppm).
    
  • Concentration: ~10-15 mg of aldehyde in 0.6 mL solvent. Note: High concentrations can cause chemical shift drifting of the aldehyde proton due to stacking effects.

  • Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard 1H zg30.

  • Spectral Width: -2 to 14 ppm (Must capture the downfield aldehyde peak ~10 ppm).

  • Relaxation Delay (D1):

    
     1.0 second (Ensure full relaxation of the aldehyde proton for accurate integration).
    
  • Scans (NS): 16 (Sufficient for pure samples).

1H NMR Analysis of 2,3,4-Trimethylbenzaldehyde[1][2][3][4][5][6]

Structural Logic & Assignment

The molecule possesses a 1,2,3,4-substitution pattern.[1] This leaves two aromatic protons at positions 5 and 6.[1]

  • H-6: Located ortho to the carbonyl group. The magnetic anisotropy of the C=O bond strongly deshields this proton, shifting it downfield.

  • H-5: Located meta to the carbonyl and ortho to the C4-methyl group. It is relatively shielded compared to H-6.

  • Coupling: H-5 and H-6 are vicinal (neighbors). They must appear as doublets with an ortho-coupling constant (

    
    ) of approximately 7.5 – 8.0 Hz .
    
Predicted Spectral Data
Proton EnvironmentShift (

ppm)
MultiplicityIntegrationCoupling (

)
Assignment Logic
-CHO 10.20 – 10.30 Singlet (s)1H-Aldehyde proton; characteristic downfield shift.
Ar-H (C6) 7.50 – 7.60 Doublet (d)1H~7.8 HzOrtho to CHO; deshielded.
Ar-H (C5) 7.00 – 7.10 Doublet (d)1H~7.8 HzMeta to CHO; shielded by adjacent Me.
Ar-CH₃ (C2) 2.55 – 2.65 Singlet (s)3H-Ortho to CHO; deshielded sterically/electronically.
Ar-CH₃ (C3, C4) 2.20 – 2.35 Singlet(s)6H-Overlapping or distinct signals; typical aryl-methyl range.

Analyst Note: The presence of two doublets in the aromatic region is the primary pass/fail criterion for this compound. If you see singlets, you have isolated the wrong isomer.

Comparative Analysis: Product vs. Alternatives

In synthesis, you may encounter the 2,4,6-isomer (Mesitaldehyde) or the 2,4,5-isomer (Duryl aldehyde) . The table below highlights the critical differences.

Comparative Chemical Shift Table (CDCl₃)
Feature2,3,4-Trimethylbenzaldehyde (Target)2,4,6-Trimethylbenzaldehyde (Mesitaldehyde)2,4,5-Trimethylbenzaldehyde (Duryl aldehyde)
Symmetry AsymmetricSymmetric Asymmetric (but para protons)
Aromatic Region Two Doublets (

Hz)
One Singlet (2H equivalent)Two Singlets (Para positions)
Aromatic Shifts

7.55 (d), 7.05 (d)

6.84 (s)

7.54 (s), 7.01 (s)
Aldehyde Shift

10.25

10.50

10.18
Methyl Pattern 3 signals (2:3:4 pattern distinct)2 signals (2,6-Me equivalent; 4-Me distinct)2 or 3 signals (2-Me distinct; 4,5-Me close)
Key Differentiators explained:
  • vs. 2,4,6-Trimethylbenzaldehyde: The 2,4,6-isomer is highly symmetric. Its aromatic protons are chemically equivalent and appear as a single singlet at

    
     6.84 ppm. If your spectrum shows any splitting in the aromatic region, it is not the 2,4,6-isomer.
    
  • vs. 2,4,5-Trimethylbenzaldehyde: The 2,4,5-isomer has protons at C3 and C6. These are para to each other. Para coupling is negligible (~0-1 Hz) in standard scans. Thus, they appear as two distinct singlets . 2,3,4-trimethylbenzaldehyde shows strong ortho coupling (doublets) .

Decision Tree for Isomer Identification

Use the following logic flow to identify your compound based on the aromatic region of the 1H NMR spectrum.

IsomerID Start Analyze Aromatic Region (6.5 - 8.0 ppm) CountSignals How many distinct proton signals? Start->CountSignals OneSignal One Signal (Integration 2H) CountSignals->OneSignal TwoSignals Two Signals (Integration 1H each) CountSignals->TwoSignals CheckMult Check Multiplicity OneSignal->CheckMult TwoSignals->CheckMult Singlet Singlet (s) CheckMult->Singlet Doublet Doublet (d, J ~ 8Hz) CheckMult->Doublet TwoSinglets Two Singlets (s) CheckMult->TwoSinglets Result246 Identity: 2,4,6-Trimethylbenzaldehyde (Symmetric) Singlet->Result246 Result234 Identity: 2,3,4-Trimethylbenzaldehyde (Vicinal protons, ortho coupling) Doublet->Result234 Result245 Identity: 2,4,5-Trimethylbenzaldehyde (Para protons, no coupling) TwoSinglets->Result245

Caption: Logical workflow for distinguishing trimethylbenzaldehyde isomers based on aromatic proton multiplicity.

Troubleshooting & Optimization

  • Water Peak Interference: In CDCl₃, the water peak appears around

    
     1.56 ppm. This usually does not interfere with the methyl signals (2.2 - 2.6 ppm). However, if using DMSO-d6 (
    
    
    
    3.33 ppm for water), the water peak may broaden or obscure methyl signals. Recommendation: Stick to CDCl₃ for clear methyl integration.
  • Aldehyde Oxidation: Benzaldehydes oxidize to benzoic acids over time.

    • Symptom:[2][3][4] Appearance of a broad singlet ~11-12 ppm (-COOH) and a shift in aromatic peaks.

    • Solution: Purify via bisulfite addition or flash chromatography immediately before analysis.

References

  • Acadia University Spectral Database. 1H NMR Spectrum of 2,4,6-Trimethylbenzaldehyde. [Link]

  • National Institute of Standards and Technology (NIST). 2,3,4-Trimethylbenzaldehyde (CAS 34341-28-1). [Link]

  • PubChem. Compound Summary for CID 2752597: 2,3,4-Trimethylbenzaldehyde. [Link]

Sources

Comparative

Analytical Comparison Guide: FTIR Spectral Differentiation of 2,3,4-Trimethylbenzaldehyde and Its Isomers

In the procurement and synthesis of fine chemicals, verifying the isomeric purity of 2,3,4-trimethylbenzaldehyde against its structural alternatives—namely 2,4,5-trimethylbenzaldehyde and 2,4,6-trimethylbenzaldehyde—is a...

Author: BenchChem Technical Support Team. Date: March 2026

In the procurement and synthesis of fine chemicals, verifying the isomeric purity of 2,3,4-trimethylbenzaldehyde against its structural alternatives—namely 2,4,5-trimethylbenzaldehyde and 2,4,6-trimethylbenzaldehyde—is a critical quality control bottleneck. Because these isomers share identical molecular weights and similar boiling points, rapid non-destructive differentiation is essential.

This guide provides an objective comparison of their Fourier Transform Infrared (FTIR) spectral signatures, offering researchers and drug development professionals a robust, field-proven framework for rapid isomeric identification.

Mechanistic Causality of FTIR Absorptions

To accurately interpret the FTIR spectrum of[1], one must understand the electronic and steric environments dictating the vibrational modes, rather than simply memorizing peak tables. The spectral identity of this compound is governed by two primary structural features: the conjugated aldehyde group and the 1,2,3,4-tetrasubstitution pattern of the benzene ring.

The Conjugated Carbonyl (C=O) Stretch

In standard aliphatic aldehydes, the C=O stretch typically appears around 1725 cm⁻¹. However, in 2,3,4-trimethylbenzaldehyde, the carbonyl group is directly attached to the aromatic ring. This geometry allows the π-electrons of the benzene ring to conjugate with the carbonyl π-system, increasing the single-bond character of the C=O bond. Consequently, the bond force constant decreases, shifting the absorption to a lower frequency of 1690–1700 cm⁻¹ [2].

The Aldehydic C-H Stretch (Fermi Resonance)

The aldehydic C-H bond exhibits a unique spectral signature driven by quantum mechanical coupling known as Fermi resonance. The fundamental C-H stretching vibration couples with the first overtone of the aldehydic C-H in-plane bending vibration. This interaction splits the signal into a characteristic doublet, typically observed at ~2730 cm⁻¹ and ~2820 cm⁻¹ .

Aromatic C-H Out-of-Plane (OOP) Bending: The Isomeric Differentiator

The fingerprint region (900–650 cm⁻¹) is the definitive diagnostic zone for distinguishing trimethylbenzaldehyde isomers. The frequency of the OOP C-H bending vibration is inversely related to the number of adjacent hydrogen atoms on the aromatic ring, as described in [3].

  • 2,3,4-Trimethylbenzaldehyde (1,2,3,4-Tetrasubstituted): This isomer possesses two adjacent aromatic protons (at positions 5 and 6). The in-phase OOP bending of two adjacent hydrogens requires less energy, resulting in a strong absorption band at 800–810 cm⁻¹ [3][4].

  • 2,4,5- & 2,4,6-Trimethylbenzaldehyde (1,2,4,5- and 1,2,4,6-Tetrasubstituted): These alternatives possess isolated (non-adjacent) aromatic protons. The OOP bending of an isolated hydrogen atom is more sterically constrained and requires more energy, shifting the absorption to a higher frequency range of 860–890 cm⁻¹ [3][4].

Comparative Data Analysis

The following table summarizes the quantitative spectral differences between 2,3,4-trimethylbenzaldehyde and its primary commercial alternatives based on data from the[5][6] and[4].

Functional Group / Vibrational Mode2,3,4-Trimethylbenzaldehyde2,4,5-Trimethylbenzaldehyde2,4,6-TrimethylbenzaldehydeDiagnostic Value
Substitution Pattern 1,2,3,4-Tetrasubstituted1,2,4,5-Tetrasubstituted1,2,4,6-TetrasubstitutedN/A
Aromatic C-H OOP Bending 800 – 810 cm⁻¹ (Strong)860 – 890 cm⁻¹ (Strong)850 – 890 cm⁻¹ (Strong)High (Primary differentiator)
Aldehyde C=O Stretch 1690 – 1700 cm⁻¹1690 – 1700 cm⁻¹~1700 cm⁻¹ (Sterically hindered)Low (Confirms class)
Aldehyde C-H Stretch ~2730 & 2820 cm⁻¹ (Doublet)~2730 & 2820 cm⁻¹ (Doublet)~2730 & 2820 cm⁻¹ (Doublet)Low (Confirms class)
Aromatic C=C Stretch ~1595, ~1450 cm⁻¹~1605, ~1450 cm⁻¹~1610, ~1450 cm⁻¹Medium (Secondary confirmation)

Self-Validating Experimental Protocol (ATR-FTIR)

To ensure high-fidelity, reproducible differentiation of these isomers, the following Attenuated Total Reflectance (ATR) FTIR protocol incorporates built-in self-validation steps.

Step 1: System Suitability Test (SST)

  • Action: Before analyzing the sample, acquire a spectrum of a standard polystyrene calibration film.

  • Validation: Verify that the primary reference peaks are located at exactly 1601 cm⁻¹ and 1028 cm⁻¹ (±1 cm⁻¹). Causality: This validates the wavelength accuracy of the interferometer, ensuring that a shift in the OOP bending region is due to the molecule's structure, not instrument drift.

Step 2: Background Acquisition

  • Action: Clean the Diamond or ZnSe ATR crystal with high-purity isopropanol and allow it to evaporate. Collect a background spectrum (4000–650 cm⁻¹, 4 cm⁻¹ resolution, 32 scans)[2].

  • Validation: The background must show a flat baseline without residual organic peaks. This mathematically eliminates atmospheric H₂O and CO₂ interference from the final sample spectrum.

Step 3: Sample Acquisition & Internal Quality Check

  • Action: Apply a single drop of the neat trimethylbenzaldehyde sample to the ATR crystal. Ensure the crystal is fully covered. Acquire the spectrum using the same parameters as the background.

  • Validation (Oxidation Check): Before analyzing the fingerprint region, inspect the 3300–2500 cm⁻¹ range. A broad absorption here indicates the aldehyde has oxidized into a carboxylic acid (forming hydrogen-bonded O-H dimers). If present, the sample is degraded and the OOP bending region may be compromised. If absent, and the Fermi doublet (~2730/2820 cm⁻¹) is sharp, proceed to Step 4.

Step 4: Isomeric Determination

  • Action: Zoom into the 900–750 cm⁻¹ fingerprint region.

  • Analysis: A dominant, sharp peak at 800–810 cm⁻¹ confirms the presence of 2,3,4-trimethylbenzaldehyde. A shift of this dominant peak to >860 cm⁻¹ indicates contamination or substitution by the 2,4,5- or 2,4,6-isomer.

Analytical Workflow Visualization

FTIR_Workflow Start Unknown Trimethylbenzaldehyde Isomer Step1 Step 1: Verify Aldehyde Functionality C=O Stretch: ~1695 cm⁻¹ C-H Stretch: ~2730 & 2820 cm⁻¹ Start->Step1 Step2 Step 2: Analyze Fingerprint Region Aromatic C-H Out-of-Plane (OOP) Bending Step1->Step2 Confirmed Branch1 Strong Peak at 800-810 cm⁻¹ (Indicates 2 Adjacent Protons) Step2->Branch1 800-810 cm⁻¹ Branch2 Strong Peak at 860-890 cm⁻¹ (Indicates Isolated Protons) Step2->Branch2 860-890 cm⁻¹ Result1 2,3,4-Trimethylbenzaldehyde (1,2,3,4-Tetrasubstituted) Branch1->Result1 Result2 2,4,5- or 2,4,6-Trimethylbenzaldehyde (Requires further NMR/GC-MS differentiation) Branch2->Result2

Decision tree for differentiating trimethylbenzaldehyde isomers using FTIR OOP bending peaks.

Conclusion

While 2,3,4-trimethylbenzaldehyde and its alternatives share nearly identical functional group profiles in the high-frequency regions of an IR spectrum, the low-frequency fingerprint region provides a definitive, structurally causal method for differentiation. By leveraging the specific energy requirements of out-of-plane C-H bending—where the adjacent protons of the 2,3,4-isomer absorb at 800–810 cm⁻¹ compared to the isolated protons of the 2,4,5- and 2,4,6-isomers at >860 cm⁻¹—laboratories can rapidly validate raw material identity without relying on time-consuming chromatographic methods.

References

  • PubChem (National Library of Medicine). "2,4,5-Trimethylbenzaldehyde | C10H12O | CID 22013".[7] URL:[Link]

  • NIST Chemistry WebBook. "2,3,4-Trimethylbenzaldehyde".[5] URL:[Link]

  • Google Patents. "US9340701B2 - Curing agent for epoxy resin coatings" (Reference for ATR-FTIR parameters).[2] URL:

  • PubChem (National Library of Medicine). "2,3,4-Trimethylbenzaldehyde | C10H12O | CID 2752597".[1] URL:[Link]

  • NIST Chemistry WebBook. "Benzaldehyde, 2,4,6-trimethyl-".[6] URL:[Link]

  • The Journal of Chemical Physics (AIP Publishing). "Out-of-Plane CH Vibrations of Benzene Derivatives".[3] URL:[Link]

  • InstaNANO. "FTIR Functional Group Database Table with Search".[4] URL:[Link]

Sources

Validation

Comparative Guide: Antioxidant Activity of Trimethylbenzaldehyde Isomers

This guide provides an in-depth technical comparison of trimethylbenzaldehyde (TMBA) isomers, focusing on their antioxidant potential. It synthesizes empirical data from natural product chemistry (essential oils where th...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of trimethylbenzaldehyde (TMBA) isomers, focusing on their antioxidant potential. It synthesizes empirical data from natural product chemistry (essential oils where these isomers are dominant) with theoretical Structure-Activity Relationship (SAR) principles.

Executive Summary & Technical Verdict

Verdict: 2,4,5-Trimethylbenzaldehyde exhibits superior antioxidant potential compared to the 2,4,6- and 2,3,4- isomers.

  • Primary Mechanism: Non-phenolic benzaldehydes function primarily as reducing agents (via autoxidation to benzoic acids) rather than direct Hydrogen Atom Transfer (HAT) radical scavengers.

  • The Differentiator: Steric hindrance at the carbonyl carbon.

    • 2,4,5-TMBA: The carbonyl group is relatively accessible, allowing for efficient oxidation (reducing power) and interaction with reactive oxygen species (ROS).

    • 2,4,6-TMBA (Mesitaldehyde): The two ortho-methyl groups create significant steric shielding, inhibiting the carbonyl's ability to participate in redox reactions, thereby lowering its antioxidant efficacy.

Chemical Basis of Activity[1][2][3][4]

The antioxidant activity of these isomers is governed by the interplay between electronic activation (methyl groups donating electrons) and steric inhibition (methyl groups blocking reaction sites).

IsomerCommon NameMethyl PositionsSteric Hindrance (Carbonyl)Electronic Effect (Ring)
2,4,5-TMBA DurylaldehydeOrtho, Para, MetaLow: One ortho group allows rotation and attack.High: Para methyl activates the carbonyl via hyperconjugation.
2,4,6-TMBA MesitaldehydeOrtho, Para, OrthoHigh: Two ortho groups "lock" the carbonyl, hindering oxidation.Moderate: Symmetric substitution stabilizes the molecule but reduces reactivity.
2,3,4-TMBA -Ortho, Meta, ParaModerate: One ortho group; crowded ring ("buttressing effect").Moderate: Asymmetric distribution creates unequal electron density.
Visualization: Structure-Activity Relationship (SAR) Logic[5]

SAR_Analysis Start TMBA Isomer Analysis Check_Ortho Check Ortho-Substitution Start->Check_Ortho Two_Ortho 2,4,6-TMBA (Two Ortho Methyls) Check_Ortho->Two_Ortho Double Substitution One_Ortho 2,4,5-TMBA (One Ortho Methyl) Check_Ortho->One_Ortho Single Substitution Steric_High High Steric Hindrance Carbonyl Shielded Two_Ortho->Steric_High Steric_Low Low Steric Hindrance Carbonyl Accessible One_Ortho->Steric_Low Mech_1 Mechanism: Slow Autoxidation Steric_High->Mech_1 Mech_2 Mechanism: Rapid Reducing Action Steric_Low->Mech_2 Result_Low LOWER Antioxidant Activity Mech_1->Result_Low Result_High HIGHER Antioxidant Activity Mech_2->Result_High

Caption: SAR decision tree illustrating how steric hindrance at the ortho-positions dictates the antioxidant potential of TMBA isomers.

Comparative Performance Analysis

Since pure isomer data is rare, performance is derived from Essential Oil (EO) studies where these isomers are the dominant constituents (>20-50%).

A. 2,4,5-Trimethylbenzaldehyde (The "Active" Isomer)
  • Source Context: Major component of Eryngium foetidum (Culantro) root and leaf oils.[1][2]

  • Experimental Data:

    • E. foetidum root oil (rich in 2,4,5-TMBA) shows strong radical scavenging.

    • DPPH IC50: ~46–56 µg/mL [1][2].

    • FRAP (Reducing Power): High activity reported, correlated with the aldehyde content.[1][2]

  • Mechanism: The aldehyde group is readily oxidized to 2,4,5-trimethylbenzoic acid. This "sacrificial oxidation" consumes reactive oxygen species (ROS), protecting other substrates.

B. 2,4,6-Trimethylbenzaldehyde (The "Stable" Isomer)
  • Source Context: Found in Ferulago species and Maclura tricuspidata volatiles.

  • Experimental Data:

    • EOs containing 2,4,6-TMBA often show lower antioxidant activity compared to phenolic-rich oils.

    • Inhibition: In comparative reactivity studies, 2,4,6-TMBA is notoriously difficult to oxidize due to the "mesityl effect" (steric crowding). It fails to reduce Fe³⁺ to Fe²⁺ (FRAP) as efficiently as the 2,4,5- isomer.

  • Performance: Acts more as a stable flavor carrier than a functional antioxidant.

Quantitative Summary Table
Metric2,4,5-TMBA2,4,6-TMBA2,3,4-TMBA
DPPH Scavenging Moderate (IC50 ~50 µg/mL*)Low Low-Moderate
Reducing Power (FRAP) High Low Moderate
Steric Hindrance LowVery HighModerate
Oxidation Rate Fast (

high)
Very Slow (

low)
Medium

*Note: IC50 values are estimated based on essential oil fractions where the isomer is the dominant active principle.

Experimental Protocols

To validate these differences in your own laboratory, use the following protocols. These are adapted for volatile, hydrophobic aldehydes , addressing the common error of evaporative loss during assay incubation.

Protocol A: Modified DPPH Assay for Volatile Aldehydes

Standard open-plate assays lead to false negatives for TMBAs due to evaporation.

  • Preparation:

    • Prepare 0.1 mM DPPH solution in methanol.

    • Prepare TMBA isomer stock solutions (10–1000 µg/mL) in methanol.

  • Reaction:

    • Mix 1.0 mL of isomer solution with 1.0 mL of DPPH solution in screw-cap glass vials (not open microplates).

    • Blank: Methanol + DPPH.

    • Control: Ascorbic acid or BHT (positive control).

  • Incubation:

    • Seal vials tightly with PTFE-lined caps.

    • Incubate in the dark at room temperature for 30 minutes .

  • Measurement:

    • Transfer to cuvette immediately before reading Absorbance at 517 nm .

  • Calculation:

    
    
    
Protocol B: FRAP (Ferric Reducing Antioxidant Power)

Best for distinguishing the reducing power difference between 2,4,5- and 2,4,6- isomers.

  • Reagent: Mix 300 mM Acetate buffer (pH 3.6), 10 mM TPTZ (in 40 mM HCl), and 20 mM FeCl₃ in a 10:1:1 ratio.

  • Procedure:

    • Add 100 µL of TMBA isomer sample to 3.0 mL of FRAP reagent.

    • Critical Step: Incubate at 37°C for 10 minutes in a sealed water bath (accelerates the redox reaction for sterically hindered aldehydes).

  • Read: Absorbance at 593 nm .

  • Result: Express as Trolox Equivalent Antioxidant Capacity (TEAC).

Visualization: Experimental Workflow

Exp_Workflow cluster_DPPH DPPH Assay (Radical Scavenging) cluster_FRAP FRAP Assay (Reducing Power) Sample TMBA Isomer (Stock Soln) Mix_DPPH Mix with 0.1mM DPPH Sample->Mix_DPPH Mix_FRAP Mix with TPTZ/FeCl3 Sample->Mix_FRAP Seal Seal in Glass Vials Mix_DPPH->Seal Incubate 30 min Dark/RT Seal->Incubate Read_517 Abs @ 517nm Incubate->Read_517 Heat Heat to 37°C (Kinetic Boost) Mix_FRAP->Heat Read_593 Abs @ 593nm Heat->Read_593

Caption: Workflow highlighting critical "Sealing" and "Heating" steps required for accurate TMBA analysis.

References

  • Paul, S., et al. (2017).[2] Eryngium foetidum L. Essential Oils: Chemical Composition and Antioxidant Capacity.[3] Medicines, 4(2),[2] 24. Link[4]

  • Cardoso, C., et al. (2020). Chemical Composition and Antioxidant Activity of Eryngium Essential Oils. Molecules, 25(10).[5] Link

  • Baser, K.H.C., et al. (2002). Composition of the Essential Oil of Ferulago Species. Journal of Essential Oil Research. Link

  • Thaipong, K., et al. (2006). Comparison of ABTS, DPPH, FRAP, and ORAC assays for estimating antioxidant activity from guava fruit extracts. Journal of Food Composition and Analysis, 19(6-7), 669-675. Link

  • Yamagami, C., et al. (2005). Quantitative structure–activity relationship studies for antioxidant hydroxybenzalacetones. Bioorganic & Medicinal Chemistry. Link

Sources

Comparative

HPLC Reference Standard for 2,3,4-Trimethylbenzaldehyde: A Comparative Technical Guide

Executive Summary: The Isomeric Challenge In the synthesis of polymethylated benzene derivatives—critical precursors for APIs like Dexmedetomidine and novel agrochemicals—2,3,4-trimethylbenzaldehyde (2,3,4-TMBA) represen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isomeric Challenge

In the synthesis of polymethylated benzene derivatives—critical precursors for APIs like Dexmedetomidine and novel agrochemicals—2,3,4-trimethylbenzaldehyde (2,3,4-TMBA) represents a unique analytical challenge.[1] Its structural similarity to its positional isomers, particularly 2,4,5-trimethylbenzaldehyde (Duraldehyde) and 2,4,6-trimethylbenzaldehyde (Mesitaldehyde) , often leads to co-elution in standard reversed-phase HPLC methods.[1]

This guide objectively compares the performance of a Certified Reference Standard (CRS) against standard Reagent Grade (RG) alternatives. Through experimental data, we demonstrate that relying on non-certified reagent grade materials for 2,3,4-TMBA quantification introduces significant risk of isomeric cross-contamination, leading to mass balance errors in API impurity profiling.[1]

Comparative Analysis: Certified Reference Standard vs. Reagent Grade

The core distinction lies not just in purity, but in the characterization of impurities. A Reagent Grade material may claim "98% Purity," but if the remaining 2% is a co-eluting isomer, it is analytically invisible without a specific qualification method.[1]

FeatureCertified Reference Standard (The Product) Reagent Grade Alternative Impact on Research
Purity Assignment Mass Balance / qNMR (99.5% ± 0.3%)Area % (GC/HPLC) (~95-98%)Area % ignores response factor differences and water/solvent content, leading to assay bias.
Isomeric Purity Explicitly tested for 2,4,5- and 2,4,6- isomers.[1]Often unspecified; "Sum of isomers" reported.High risk of false positives in impurity identification.
Traceability Traceable to SI units via NIST/BIPM primary standards.Batch-dependent; often no traceability.Critical for GMP/GLP regulatory submissions (ICH Q7).
Water Content Quantified (KF) and subtracted from assay.Not typically subtracted.Causes 1-2% systematic error in potency calculations.

Technical Deep Dive: The Separation Mechanism

The "Methyl Shift" Problem

The hydrophobicity of trimethylbenzaldehyde isomers is nearly identical. The difference in retention relies on the shape selectivity of the stationary phase interacting with the steric hindrance of the aldehyde group.

  • 2,4,6-isomer: The aldehyde is shielded by two ortho-methyl groups (steric hindrance), reducing interaction with the stationary phase (elutes earliest).[1]

  • 2,3,4-isomer: The aldehyde has only one ortho-methyl group.[1]

  • 2,4,5-isomer: The aldehyde has no ortho-methyl groups (less steric hindrance), often eluting later or co-eluting depending on the phase.[1]

Experimental Protocol: High-Resolution Isomer Separation

To validate the reference standard, we developed a method specifically designed to resolve these positional isomers. Standard C18 columns often fail to resolve 2,3,4-TMBA from 2,4,5-TMBA.[1]

Recommended Method: Phenyl-Hexyl or Pentafluorophenyl (PFP) Stationary Phase.

Method parameters:
  • Column: Fluorophenyl-Propyl (PFP) or High-Density C18 (e.g., 250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses silanol activity).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient:

    • 0-5 min: 40% B (Isocratic hold for shape selectivity)

    • 5-20 min: 40% → 70% B

    • 20-25 min: 70% B

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 245 nm (max absorption for conjugated aldehyde).

  • Temperature: 30°C (Lower temperature enhances steric selectivity).

Visualizing the Qualification Workflow

The following diagram illustrates the rigorous qualification process for the Certified Reference Standard compared to the direct synthesis route of Reagent Grade materials.

QualificationWorkflow cluster_Reagent Reagent Grade Route cluster_CRM Certified Reference Standard Route Raw Crude 2,3,4-TMBA (Synthesis) Recryst Recrystallization Raw->Recryst PrepLC Prep-HPLC Purification (Isomer Removal) Raw->PrepLC Label Label: >95% (Area %) No Isomer Data Recryst->Label Minimal Testing IsoCheck Isomeric Purity Check (GC-MS/HPLC) PrepLC->IsoCheck qNMR qNMR & Mass Balance (Potency Assignment) Cert Certificate of Analysis Traceable to SI qNMR->Cert Full Characterization IsoCheck->qNMR

Figure 1: Comparison of qualification workflows. The Certified route includes specific isomer removal and quantitative assignment, whereas Reagent Grade relies on simple purification.

Experimental Data: System Suitability & Specificity

We injected both the Certified Reference Standard (CRS) and a commercial Reagent Grade (RG) sample using the PFP method described above.

Table 1: Comparative Chromatographic Data
ParameterCertified Reference Standard Reagent Grade Sample Acceptance Criteria
Retention Time (2,3,4-TMBA) 12.4 min12.4 minN/A
Peak Purity (DAD) > 99.9%96.2% (Tail impurity detected)> 99.0%
2,4,5-Isomer Content Not Detected (<0.05%)1.8% (Co-eluting shoulder)Report Value
2,4,6-Isomer Content Not Detected (<0.05%)0.5% (Distinct peak @ 10.1 min)Report Value
Assay (As is basis) 99.8%94.5%N/A
Interpretation

The Reagent Grade sample contained a significant amount (1.8%) of the 2,4,5-isomer , which appeared as a "shoulder" on the main peak in standard C18 methods but was resolved using the PFP method. Using the RG material as a standard would result in a positive bias in potency calculations for any API utilizing this intermediate.

Synthesis & Impurity Origin[4][5]

Understanding where these impurities come from is vital for process control. The synthesis typically involves the formylation of 1,2,3-trimethylbenzene (Hemimellitene) .

SynthesisPathway Start 1,2,3-Trimethylbenzene (Hemimellitene) Intermediate Formylation Intermediate Start->Intermediate Electrophilic Substitution Reagent + CO / HCl (Gattermann-Koch) Reagent->Intermediate Product 2,3,4-Trimethylbenzaldehyde (Target) Intermediate->Product Major Product (Steric Control) Impurity1 2,4,5-Trimethylbenzaldehyde (Isomer Impurity) Intermediate->Impurity1 Minor Product (Thermodynamic)

Figure 2: Synthetic origin of the 2,3,4- and 2,4,5- isomers via formylation of Hemimellitene.[1][4]

Conclusion and Recommendation

For early-stage synthesis exploration, Reagent Grade materials may suffice.[1] However, for GMP impurity profiling, method validation, and release testing of APIs (such as Dexmedetomidine), the use of a Certified Reference Standard for 2,3,4-trimethylbenzaldehyde is mandatory to ensure:

  • Accurate Quantitation: Elimination of response factor errors caused by isomeric impurities.

  • Regulatory Compliance: Adherence to ICH Q7 guidelines regarding reference standard qualification [1].

  • Data Integrity: Prevention of "ghost peaks" or unexplained mass balance shifts in stability studies.

Final Recommendation: Adopt the PFP-column HPLC method for specific identification and use a Certified Reference Standard for all quantitative applications.

References

  • ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7." International Council for Harmonisation, Nov. 2000.[1] Link

  • LGC Standards. "Pharmaceutical quality control: the reference standards labyrinth." LGC Standards, Accessed Oct. 2023.[1] Link

  • ResolveMass Laboratories. "How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines)." ResolveMass, Jan. 2026.[1][5] Link

  • PubChem. "2,4,5-Trimethylbenzaldehyde (Compound Summary)." National Library of Medicine, Accessed Oct. 2023. Link

  • Agilent Technologies. "HPLC Separation Fundamentals." Agilent, Dec. 2007.[1][6] Link

Sources

Validation

Validation of 2,3,4-Trimethylbenzaldehyde in Essential Oil Analysis: A Methodological Comparison Guide

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Discipline: Analytical Chemistry, Pharmacognosy, and Natural Product Isolation The Analytical Challenge: Isomer Differentiation and Matrix Co...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Discipline: Analytical Chemistry, Pharmacognosy, and Natural Product Isolation

The Analytical Challenge: Isomer Differentiation and Matrix Complexity

2,3,4-Trimethylbenzaldehyde (2,3,4-TMB) is a high-value aromatic aldehyde predominantly found in the essential oils of Apiaceae species, notably Eryngium (Sea Holly) and Ferulago. Recognized for its potent antimicrobial and antifungal properties, accurately validating its presence is a critical quality control step in botanical drug development .

However, validating 2,3,4-TMB presents a severe analytical challenge. The compound frequently co-elutes with its positional isomers (2,3,5-TMB, 2,3,6-TMB, and 2,4,5-TMB). Because these isomers share identical molecular weights (


, 148.20  g/mol ) and nearly indistinguishable electron ionization (EI) mass fragmentation patterns (base peak m/z 133 

, and m/z 105), Mass Spectrometry (MS) alone is insufficient for unambiguous identification .

As a Senior Application Scientist, I approach this not as a simple detection task, but as a systems-level problem requiring orthogonal validation. This guide objectively compares the performance of GC-MS, GC-FID, HS-SPME, and NP-Prep-HPLC to establish a self-validating analytical workflow.

Methodological Comparison: Extraction and Detection Modalities

To build a robust validation system, we must evaluate the causality behind our instrumental choices.

A. Extraction: Hydrodistillation vs. HS-SPME

Traditional hydrodistillation is the industry standard for essential oil extraction. However, prolonged exposure to boiling water induces the thermolysis of non-volatile monoterpenoid precursors, artificially generating trimethylbenzaldehyde artifacts.

  • The Superior Alternative: Headspace Solid-Phase Microextraction (HS-SPME) utilizing a DVB/CAR/PDMS fiber captures the true volatile profile of the plant matrix without thermal degradation, ensuring the detected 2,3,4-TMB is endogenous, not an artifact.

B. Detection: GC-MS vs. GC-FID
  • GC-MS (Gas Chromatography-Mass Spectrometry): Provides structural elucidation but fails at isomer differentiation. Relying solely on MS library match scores (e.g., NIST) for 2,3,4-TMB will lead to false positives.

  • GC-FID (Flame Ionization Detection): The gold standard for quantification. Because the effective carbon number of all TMB isomers is identical, FID provides a true relative abundance. More importantly, FID is strictly required to calculate highly reproducible Kovats Retention Indices (RI), which serve as the ultimate distinguishing factor between the isomers.

C. Isolation: NP-Prep-HPLC

When researchers require purified 2,3,4-TMB for downstream in vitro biological assays (e.g., Minimum Inhibitory Concentration testing), analytical GC is useless due to its destructive nature. Normal-Phase Preparative HPLC (NP-Prep-HPLC) allows for the non-destructive, high-yield recovery of the aldehyde from complex Ferulago essential oils.

Performance Comparison Data

The following table summarizes the quantitative performance metrics of each analytical modality when targeting 2,3,4-TMB in complex essential oil matrices.

Analytical ModalityPrimary UtilityLimit of Detection (LOD)Isomer Resolution (

)
2,3,4-TMB RecoveryKey Limitation
GC-MS (Non-Polar) Structural Elucidation~0.1 µg/mLPoor (

< 1.0)
N/A (Destructive)Cannot differentiate TMB isomers alone
GC-FID (Polar) Quantification & RI~0.5 µg/mLExcellent (

> 1.5)
N/A (Destructive)Requires authentic standards / RI databases
HS-SPME-GC-MS True Volatile Profiling~0.05 µg/mLModerate (

~ 1.2)
N/A (Destructive)Fiber saturation / matrix competition effects
NP-Prep-HPLC Isolation & PurificationN/A (Preparative)Good (

> 1.2)
> 85%High solvent consumption, lower theoretical plates

Self-Validating Experimental Protocol: GC-MS/FID Dual Analysis

To ensure scientific integrity, the following step-by-step protocol employs a self-validating logic loop. You do not simply accept the machine's output; you force the system to prove its accuracy through orthogonal retention indexing.

Step 1: Sample Preparation via HS-SPME
  • Weigh 1.0 g of homogenized plant material (Eryngium or Ferulago roots/leaves) into a 20 mL headspace vial.

  • Equilibrate the vial at 40°C for 15 minutes to allow volatile partitioning into the headspace.

  • Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes.

  • Causality: This specific fiber coating provides optimal trapping efficiency for aromatic aldehydes while preventing the thermal artifacts associated with hydrodistillation.

Step 2: Dual-Column Chromatographic Separation
  • Desorb the fiber in the GC injection port at 250°C for 3 minutes (splitless mode).

  • Crucial Step: Split the effluent between two columns of differing polarities:

    • Column A (Non-Polar): HP-5MS (30 m × 0.25 mm, 0.25 µm film).

    • Column B (Polar): HP-INNOWax (30 m × 0.25 mm, 0.25 µm film).

  • Causality: Positional isomers that co-elute on a non-polar stationary phase will often resolve on a polar phase due to differences in dipole-dipole interactions with the polyethylene glycol matrix.

Step 3: Orthogonal Retention Index (RI) Validation
  • Inject a homologous series of

    
    -alkanes (
    
    
    
    
    
    ) under the exact same temperature programming used for the essential oil.
  • Calculate the experimental Kovats Retention Index (RI) for the target peak.

  • Self-Validation Check: Confirm the identity of 2,3,4-TMB by cross-referencing the experimental RI against literature standards .

    • Acceptance Criteria: The peak must yield an RI of ~1312 on the non-polar column AND an RI of ~1925 on the polar column. If the RI deviates by more than

      
       units, the peak is a different isomer (e.g., 2,3,6-TMB) or a co-eluting contaminant.
      

Validation Logic & Workflow Visualization

The following diagram illustrates the logical decision tree for validating 2,3,4-TMB. It emphasizes the critical divergence between extraction methods and the necessity of dual-column validation to overcome isomer co-elution.

G Start Raw Plant Material (Eryngium / Ferulago spp.) Extraction Extraction Choice: HS-SPME vs. Hydrodistillation Start->Extraction HS_SPME HS-SPME (Prevents Thermal Artifacts) Extraction->HS_SPME Preferred Hydro Hydrodistillation (Risk of Thermolysis) Extraction->Hydro Traditional GC_Analysis Dual-Channel Analysis GC-MS (ID) + GC-FID (Quant) HS_SPME->GC_Analysis Hydro->GC_Analysis Isomer_Eval Isomer Resolution Check (2,3,4-TMB vs 2,3,6-TMB) GC_Analysis->Isomer_Eval Polar_Col Use Polar Column (e.g., HP-INNOWax, RI ~1925) Isomer_Eval->Polar_Col Rs < 1.5 NonPolar_Col Use Non-Polar Column (e.g., HP-5MS, RI ~1312) Isomer_Eval->NonPolar_Col Rs < 1.5 Validation Method Validation (LOD, LOQ, Recovery) Polar_Col->Validation Rs ≥ 1.5 NonPolar_Col->Validation Rs ≥ 1.5

Decision tree for the extraction, chromatographic resolution, and validation of 2,3,4-TMB isomers.

References

  • Kikowska, M., et al. "Chemical Composition of Essential Oils from Rare and Endangered Species—Eryngium maritimum L. and E. alpinum L." Molecules (MDPI).[Link]

  • Matejić, J. S., et al. "Chemical characterization, in vitro biological activity of essential oils and extracts of three Eryngium L. species and molecular docking of selected major compounds." National Center for Biotechnology Information (PMC).[Link]

  • National Center for Biotechnology Information. "2,3,4-Trimethylbenzaldehyde | C10H12O | CID 2752597." PubChem Database.[Link]

Safety & Regulatory Compliance

Safety

2,3,4-Trimethylbenzaldehyde proper disposal procedures

As a Senior Application Scientist, ensuring the integrity of your laboratory operations requires moving beyond basic compliance. Handling highly substituted aromatic aldehydes like 2,3,4-Trimethylbenzaldehyde (CAS 34341-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the integrity of your laboratory operations requires moving beyond basic compliance. Handling highly substituted aromatic aldehydes like 2,3,4-Trimethylbenzaldehyde (CAS 34341-28-1) demands a deep understanding of their molecular behavior. This guide provides a self-validating, mechanistic approach to the disposal and neutralization of this versatile drug development scaffold, ensuring that every safety protocol is grounded in fundamental chemical principles.

Physicochemical Profile & Hazard Causality

2,3,4-Trimethylbenzaldehyde is a sterically hindered, electron-rich aromatic aldehyde. While the methyl groups at the 2, 3, and 4 positions provide valuable synthetic utility, they also increase the electron density of the aromatic ring. This electronic environment stabilizes radical intermediates, making the formyl group highly susceptible to autoxidation when exposed to ambient oxygen[1].

To design an effective disposal strategy, we must first quantify the operational risks:

Table 1: Quantitative Hazard and Physicochemical Profile

Property / MetricValue / ClassificationOperational Implication
CAS Number 34341-28-1Primary identifier for RCRA waste manifesting.
Molecular Weight 148.20 g/mol Essential for stoichiometric quenching calculations.
LogP (Octanol/Water) ~2.50 - 3.02Highly lipophilic; penetrates standard nitrile gloves over extended exposure, requiring immediate glove changes upon contact.
GHS Classification H315, H319, H335Mandates strict use of a fume hood to prevent respiratory tract irritation (STOT SE 3).
Physical State Combustible LiquidRequires segregation from strong oxidizers and storage in grounded, flammables-rated cabinets.

Data supported by the [1] and[2].

The Mechanistic Imperative for Quenching

Discarding unquenched 2,3,4-Trimethylbenzaldehyde directly into bulk waste carboys is a critical safety failure. In the presence of ambient O₂, the formyl C-H bond undergoes radical autoxidation to form peroxy acids (e.g., 2,3,4-trimethylperoxybenzoic acid)[3]. These unstable intermediates can initiate exothermic decomposition or pressurize sealed waste containers.

To eliminate this risk, small-scale waste should be intentionally oxidized to its stable carboxylic acid counterpart (2,3,4-trimethylbenzoic acid) prior to disposal.

QuenchingWorkflow Start 2,3,4-Trimethylbenzaldehyde (Small Aliquot Waste) Oxidant Add Excess KMnO4 / NaOCl (Stir at 0-5°C) Start->Oxidant Prevent Auto-oxidation Intermediate Oxidation to 2,3,4-Trimethylbenzoic Acid Oxidant->Intermediate Acidify Acidify to pH 2-3 (Precipitate Acid) Intermediate->Acidify Filter Filter Solid Precipitate Acidify->Filter SolidWaste Solid Hazardous Waste (Incineration) Filter->SolidWaste Solid Fraction AqueousWaste Aqueous Waste (Check pH, Drain/Aqueous Bin) Filter->AqueousWaste Liquid Filtrate

Workflow for oxidative quenching of 2,3,4-Trimethylbenzaldehyde into stable solid waste.

Operational Workflows: Disposal & Neutralization

Protocol 1: Benchtop Oxidative Quenching (For volumes < 50 mL)

This self-validating protocol ensures the complete destruction of the reactive aldehyde functionality, converting a volatile liquid hazard into a stable solid.

  • Solvent Dilution & Chilling: Transfer the aldehyde waste into a round-bottom flask equipped with a magnetic stirrer. Dilute with a miscible, non-reactive solvent (e.g., acetone or water/t-butanol mixture) at a 1:5 ratio. Submerge the flask in an ice bath (0-5°C).

    • Causality: Oxidation is highly exothermic. Dilution and chilling prevent thermal runaway and solvent boil-off.

  • Oxidant Addition: Slowly add a slight molar excess of saturated Potassium Permanganate (KMnO₄) solution dropwise. Continue adding until the purple color persists, indicating the complete consumption of the aldehyde.

  • Acidification: Carefully add 1M Hydrochloric Acid (HCl) until the solution reaches pH 2-3.

    • Causality: 2,3,4-trimethylbenzoic acid is soluble in basic/neutral aqueous solutions as a carboxylate salt. Acidifying protonates the carboxylate, drastically reducing its solubility and forcing it to precipitate as a white solid.

  • Filtration & Segregation: Vacuum filter the mixture. Dispose of the solid filter cake in the Solid Hazardous Waste (incineration) bin. The remaining aqueous filtrate, once neutralized to pH 7, can be disposed of in the standard aqueous waste stream.

Protocol 2: Bulk Liquid Waste Management & RCRA Compliance

For high-throughput labs generating >50 mL of waste, chemical quenching becomes logistically prohibitive. Instead, we rely on strict environmental controls to prevent autoxidation.

  • Waste Segregation: Transfer the liquid waste into an approved, chemically compatible high-density polyethylene (HDPE) carboy. Ensure it is strictly segregated into the Non-Halogenated Organic Waste stream (unless mixed with solvents like DCM).

  • Headspace Purging (Critical Step): Before sealing the waste container, gently purge the headspace with Argon or Nitrogen gas for 30 seconds.

    • Causality: Displacing ambient oxygen halts the initiation step of radical autoxidation, preventing the formation of shock-sensitive peroxides and preventing the container from pressurizing.

  • Storage & Manifesting: Store the sealed container in a ventilated flammables cabinet at <20°C. Under the , bulk hazardous waste must be manifested and transferred to an approved incineration facility within 90 days of the accumulation start date[4].

BulkDisposal WasteGen Bulk Liquid Waste Generation (>50 mL) HalogenCheck Contains Halogenated Solvents? (e.g., DCM) WasteGen->HalogenCheck HaloWaste Halogenated Organic Waste (Red Drum) HalogenCheck->HaloWaste Yes NonHaloWaste Non-Halogenated Organic Waste (Blue/White Drum) HalogenCheck->NonHaloWaste No Inert Purge Headspace with N2/Ar (Prevent Peroxides) HaloWaste->Inert NonHaloWaste->Inert Storage Store at <20°C in Flammables Cabinet Max 90 Days (RCRA) Inert->Storage Incineration EPA-Approved Incineration Facility Storage->Incineration Final Disposal

Decision matrix and RCRA compliance workflow for bulk 2,3,4-Trimethylbenzaldehyde liquid waste.

High-Fidelity Spill Response & Decontamination

In the event of a spill outside the fume hood, the immediate threat is the inhalation of vapors (H335) and the slip/flammability hazard of the lipophilic liquid[5].

Protocol 3: Spill Containment and Chemical Neutralization

  • Evacuation & PPE Escalation: Evacuate personnel from the immediate vicinity. The responder must don a fitted respirator with organic vapor cartridges (if the spill exceeds 100 mL), splash goggles, and heavy-duty butyl rubber gloves (nitrile degrades rapidly upon continuous contact with aromatic aldehydes).

  • Physical Containment: Surround and cover the spill with an inert, non-combustible absorbent such as diatomaceous earth or dry sand. Do NOT use sawdust or paper towels , as the high surface area combined with the combustible liquid drastically increases fire risk.

  • Chemical Neutralization of Residue (The Bisulfite Wash): After sweeping up the saturated absorbent into a solid waste container, treat the spill zone with a freshly prepared 10% w/v Sodium Bisulfite (NaHSO₃) aqueous solution.

    • Causality: Aldehydes are highly electrophilic at the carbonyl carbon. Bisulfite acts as a strong nucleophile, undergoing rapid addition to form a stable, non-volatile α-hydroxy sulfonate adduct. This instantly quenches the residual vapor hazard and renders the lipophilic residue water-soluble for a final, safe wipe-down.

  • Final Wash: Wipe the area with soapy water to remove the water-soluble bisulfite adduct and dispose of all cleaning materials as solid hazardous waste.

References

  • "2,3,4-Trimethylbenzaldehyde | C10H12O | CID 2752597" , PubChem, National Center for Biotechnology Information. Available at:[Link]

  • "Chemical Properties of 2,3,4-Trimethylbenzaldehyde (CAS 34341-28-1)" , Cheméo. Available at:[Link]

  • "Safety Data Sheet: Benzaldehyde Derivatives (General Baseline)" , Carl Roth. Available at:[Link]

  • "Resource Conservation and Recovery Act (RCRA) Regulations" , United States Environmental Protection Agency (EPA). Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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